(1-(3-Bromophenyl)cyclopropyl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-(3-bromophenyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBYCRYOXQHUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655898 | |
| Record name | 1-[1-(3-Bromophenyl)cyclopropyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-87-3 | |
| Record name | 1-[1-(3-Bromophenyl)cyclopropyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(3-bromophenyl)cyclopropyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of (1-(3-Bromophenyl)cyclopropyl)methanamine: A Keystone for Drug Discovery
An in-depth technical guide or whitepaper on the core physicochemical properties of (1-(3-Bromophenyl)cyclopropyl)methanamine.
Executive Summary
This compound represents a significant scaffold in modern medicinal chemistry, combining the metabolic stability of the cyclopropyl ring with the versatile synthetic handle of a bromophenyl group. This guide provides a comprehensive analysis of its core physicochemical properties, which are paramount for predicting its behavior in biological systems and guiding drug development efforts. We delve into the compound's acidity (pKa), lipophilicity (LogP/LogD), and aqueous solubility, presenting not just the data but the causality behind the experimental methodologies chosen for their determination. Each protocol is detailed as a self-validating system, ensuring researchers can replicate and verify these critical parameters. By understanding these fundamental properties, drug development professionals can make informed decisions regarding formulation, anticipate ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and ultimately accelerate the journey from a promising molecule to a viable therapeutic agent.
Introduction: The Strategic Value of the Cyclopropylamine Moiety
In the landscape of drug discovery, the cyclopropylamine moiety is a privileged structural motif. Its inclusion in a molecule often confers a range of desirable properties. The rigid, three-membered ring can lock a molecule into a specific, biologically active conformation, enhancing binding affinity to its target. Furthermore, the cyclopropyl group is known to increase metabolic stability by shielding adjacent chemical bonds from enzymatic degradation, thereby improving a drug candidate's pharmacokinetic profile.
This compound is a particularly valuable building block. The primary amine serves as a key interaction point for hydrogen bonding and salt formation, while the 3-bromophenyl group offers a strategic site for further chemical modification through well-established cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[1] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity. This guide focuses on the foundational physicochemical characteristics that govern the "drug-likeness" of this core structure.
Chemical Identity and Synthesis
A precise understanding of a compound's identity and a reliable synthetic route are the bedrock of any further characterization.
Structure and Identifiers
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Structure | ![]() | N/A |
| Molecular Formula | C₁₀H₁₂BrN | [2] |
| Molecular Weight | 226.11 g/mol | |
| CAS Number | 886365-87-3 | [2] |
| Predicted XlogP | 2.8 | [3] |
Proposed Synthetic Pathway
While numerous specific synthetic routes can be envisioned, a common and logical approach involves the construction of the cyclopropane ring followed by the introduction of the amine functionality. The following pathway illustrates a plausible method for synthesizing the target compound and its hydrochloride salt, which is often preferred for its improved handling and solubility characteristics.
Caption: Proposed synthetic pathway for this compound and its hydrochloride salt.
Core Physicochemical Profile
The interaction of a drug candidate with the physiological environment is governed by its fundamental physicochemical properties. For an ionizable compound like this compound, the interplay between its pKa, lipophilicity, and solubility is particularly critical.
Acidity and Ionization State (pKa)
The acid dissociation constant (pKa) dictates the degree of ionization of the primary amine at a given pH.[4] This is a crucial parameter as the charge state of a molecule profoundly affects its solubility, membrane permeability, and binding to its biological target. As a primary amine, the compound will exist predominantly in its protonated, cationic form (R-NH₃⁺) in the acidic environment of the stomach and will be in equilibrium between its neutral (R-NH₂) and protonated forms at the physiological pH of blood (7.4).
Estimated pKa: Based on structurally similar primary amines, the pKa is estimated to be in the range of 9.0 - 10.5. However, precise experimental determination is essential.
Potentiometric titration is a highly accurate and widely used method for pKa determination.[5] The principle involves monitoring the pH of a solution of the amine as a strong acid is incrementally added.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized water (or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 0.01 M).
-
Titration: Place the solution in a temperature-controlled vessel (37 °C) and begin titration with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the system to reach equilibrium.[5]
-
Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where exactly half of the amine has been protonated.[5]
Caption: A simplified workflow for pKa determination by potentiometric titration.[5]
Lipophilicity (LogP and LogD)
Lipophilicity, or "fat-liking," is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile.[] It is commonly expressed as LogP or LogD.
-
LogP: The partition coefficient, which measures the distribution of the neutral form of a compound between octanol and water.[7]
-
LogD: The distribution coefficient, which measures the distribution of all forms of a compound (neutral and ionized) at a specific pH.[8]
Causality: For an ionizable molecule like this compound, LogP is an insufficient descriptor of its behavior in the body. Since the compound will be significantly ionized at physiological pH 7.4, LogD₇.₄ is the more relevant and predictive parameter.[7][8] The ionized form is far more hydrophilic, leading to a LogD₇.₄ value that will be significantly lower than its LogP.
The shake-flask method is the gold standard for determining partition and distribution coefficients.[][9]
Methodology:
-
System Preparation: Prepare a two-phase system of n-octanol and a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate each solvent with the other to ensure thermodynamic equilibrium.
-
Sample Addition: Add a known amount of the compound to a vial containing precise volumes of the pH 7.4 buffer and n-octanol.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[9]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Caption: A simplified workflow for LogD determination by the shake-flask method.[][9]
Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption.[10] For an ionizable amine, solubility is highly dependent on pH. The protonated, cationic form is significantly more soluble in water than the neutral free base. Therefore, the compound will exhibit higher solubility at lower pH values (where it is fully protonated) and lower solubility at pH values above its pKa.
This method determines the thermodynamic solubility, which is the saturation concentration of a compound in a specific medium once equilibrium is reached.[11][12]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to vials containing aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[11] The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Agitate the vials at a controlled temperature (37 °C) for an extended period (e.g., 24-72 hours) to ensure equilibrium between the solid and dissolved states.[12]
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Dilute the resulting supernatant and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH. The pH of the final suspension should also be verified.[11]
Caption: A simplified workflow for equilibrium solubility determination.[11][12]
Predicted Spectroscopic Data
Spectroscopic analysis provides confirmation of the chemical structure. While experimental spectra for this specific molecule are not publicly available, its characteristics can be reliably predicted based on its structural components.
-
¹H NMR: The spectrum is expected to be complex. The aromatic region should show multiplets corresponding to the four protons on the 3-bromophenyl ring. The methylene protons (CH₂-NH₂) would likely appear as a singlet or doublet near 2.5-3.5 ppm. The cyclopropyl protons would produce complex, overlapping multiplets in the upfield region (approx. 0.5-1.5 ppm), characteristic of their constrained environment.[13][14]
-
¹³C NMR: The spectrum would show ten distinct carbon signals. The aromatic carbons would appear between 120-145 ppm, with the carbon attached to the bromine (C-Br) being identifiable. The quaternary cyclopropyl carbon attached to the phenyl ring would be downfield, while the other two cyclopropyl carbons would be highly shielded and appear upfield (< 30 ppm). The methylene carbon (CH₂) would likely be found around 40-50 ppm.
-
Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching for the primary amine (two bands around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (~2850-3100 cm⁻¹), and characteristic aromatic C=C stretching peaks (~1475-1600 cm⁻¹). A C-Br stretch would be expected in the fingerprint region (< 1000 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is the signature isotopic pattern for a compound containing one bromine atom.
Integration into Drug Discovery and Development
The physicochemical data generated for this compound are not merely academic; they are predictive tools for drug development.
-
Absorption: The pH-dependent solubility and the LogD₇.₄ value are primary indicators of oral absorption. A balance is required: the molecule must be soluble enough in the gastrointestinal fluids to dissolve, yet lipophilic enough to permeate the gut wall.[9]
-
Distribution: A low to moderate LogD₇.₄ suggests the compound may not excessively partition into fatty tissues and may have a lower volume of distribution. It also informs its potential to cross the blood-brain barrier.
-
Metabolism & Excretion: The pKa influences interactions with metabolic enzymes and transporters. The overall solubility profile is critical for preventing precipitation upon intravenous administration and for ensuring efficient renal clearance.
Caption: The interplay between core physicochemical properties and key ADME outcomes.
Conclusion
This compound is a compound scaffold with significant potential in drug discovery. A thorough understanding and precise experimental determination of its core physicochemical properties—pKa, LogD₇.₄, and pH-dependent solubility—are non-negotiable first steps in its evaluation as a potential drug candidate. The methodologies and insights presented in this guide provide a robust framework for researchers to generate the high-quality, reliable data needed to predict in vivo behavior, optimize molecular design, and make data-driven decisions that are crucial for the successful development of new therapeutics.
References
- ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
- Enamine. (n.d.). LogD/LogP Background.
- Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
- Benchchem. (2025). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
- BOC Sciences. (n.d.). Lipophilicity Assays.
- ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.
- World Health Organization (WHO). (n.d.). Annex 4.
- SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- The Royal Society of Chemistry. (n.d.). Supporting Information for.
- DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.
- Unknown Source. (n.d.). Simple Method for the Estimation of pKa of Amines†.
- DOI. (n.d.). Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as.
- MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
- Chemsrc. (2025, August 25). (3-BROMOPHENYL)(CYCLOPROPYL)METHANAMINE.
- Sigma-Aldrich. (n.d.). [1-(4-Bromophenyl)cyclopropyl]methanamine.
- ChemUniverse. (n.d.). This compound [P84945].
- ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions.
- PubChemLite. (n.d.). [1-(3-bromophenyl)cyclobutyl]methanamine (C11H14BrN).
- ChemicalBook. (n.d.). Cyclopropyl bromide(4333-56-6) 1H NMR spectrum.
- Organic Chemistry Data. (n.d.). NMR Gallery Indexed by NMR Spin Systems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound [P84945] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. PubChemLite - [1-(3-bromophenyl)cyclobutyl]methanamine (C11H14BrN) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. acdlabs.com [acdlabs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. enamine.net [enamine.net]
- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. who.int [who.int]
- 13. Cyclopropyl bromide(4333-56-6) 1H NMR [m.chemicalbook.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
Spectroscopic data (NMR, IR, MS) for (1-(3-Bromophenyl)cyclopropyl)methanamine
An In-depth Technical Guide to the Spectroscopic Characterization of (1-(3-Bromophenyl)cyclopropyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating the Molecular Signature
This compound is a primary amine featuring a unique combination of a substituted aromatic ring and a strained cyclopropyl moiety. Its molecular formula is C₁₀H₁₂BrN, with a monoisotopic mass of approximately 226.02 g/mol .[1] Compounds incorporating the cyclopropylamine scaffold are of significant interest in medicinal chemistry due to their ability to impart favorable pharmacokinetic properties and act as bioisosteres for larger groups. The precise characterization of this molecule is paramount for its application in synthesis, drug discovery, and quality control.
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By explaining the causality behind the expected spectral features, this document serves as a practical reference for the unambiguous identification and structural verification of this compound.
Caption: Molecular structure of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon environments, respectively. The asymmetry of the molecule ensures that nearly all protons and carbons are chemically distinct.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum is anticipated to show distinct signals for the aromatic, aminomethyl, cyclopropyl, and amine protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and anisotropic effects from the aromatic ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet (m) | 4H | Protons on the bromophenyl ring are deshielded. The meta-substitution pattern leads to complex splitting. |
| Aminomethyl (-CH₂NH₂) | ~2.7 - 3.0 | Singlet (s) | 2H | Protons are adjacent to the electron-withdrawing amine group, causing a downfield shift relative to simple alkanes. |
| Amine (-NH₂) | 1.0 - 5.0 | Broad Singlet (br s) | 2H | The chemical shift is highly variable and concentration-dependent. The signal disappears upon D₂O exchange.[2][3] |
| Cyclopropyl (-CH₂CH₂-) | 0.5 - 1.5 | Multiplets (m) | 4H | Protons on the strained cyclopropyl ring are highly shielded, appearing in the upfield region. Diastereotopicity results in complex splitting patterns. |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the lack of symmetry, ten distinct signals are expected.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Aromatic (C-Br) | ~122 | The carbon directly attached to bromine is shielded relative to other substituted carbons but deshielded relative to unsubstituted carbons. |
| Aromatic (Ar-C) | 125 - 135 | Four distinct signals for the remaining aromatic carbons. |
| Aromatic (C-cyclopropyl) | ~145 | The quaternary aromatic carbon attached to the cyclopropyl group is significantly deshielded. |
| Aminomethyl (-CH₂NH₂) | 45 - 55 | Carbon adjacent to the electronegative nitrogen atom is deshielded. |
| Quaternary Cyclopropyl (Cq) | 25 - 35 | The sp³-hybridized quaternary carbon of the cyclopropyl ring. |
| Cyclopropyl (-CH₂-) | 10 - 20 | The methylene carbons of the strained ring are highly shielded, appearing significantly upfield. |
Experimental Protocol: NMR Data Acquisition
A robust NMR analysis workflow is critical for obtaining high-quality, reproducible data.
Caption: A standard workflow for NMR analysis.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition : Acquire spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, a standard pulse sequence is used. A small amount of D₂O can be added to confirm the N-H protons via exchange.[2]
-
For ¹³C NMR, a proton-decoupled sequence (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each carbon.
-
-
Processing : Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum (typically to tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the primary amine, the aromatic ring, and aliphatic C-H bonds.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3400 - 3250 | Medium, Sharp | As a primary amine, two distinct bands are expected: one for asymmetric and one for symmetric stretching.[2][4] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds in the benzene ring.[5] |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Arises from the C-H bonds of the aminomethyl and cyclopropyl groups.[5] |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong | This bending vibration is characteristic of primary amines.[4][5] |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected from the skeletal vibrations of the benzene ring. |
| Aliphatic C-N Stretch | 1250 - 1020 | Medium to Weak | Corresponds to the stretching of the carbon-nitrogen single bond.[3][4] |
| Aromatic C-H Bend | 900 - 675 | Strong | The out-of-plane bending pattern can help confirm the meta-substitution pattern on the aromatic ring. |
Experimental Protocol: IR Data Acquisition
-
Sample Preparation : As the compound is likely a solid or oil, Attenuated Total Reflectance (ATR) is the most convenient method. A small amount of the sample is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disc.
-
Data Acquisition : A background spectrum of the empty ATR crystal or KBr press is recorded first. The sample spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.
-
Analysis : The background is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. The presence of bromine is a key diagnostic feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic "doublet" for bromine-containing ions, with two peaks separated by 2 m/z units and having almost equal intensity.
Predicted Fragmentation Pathway
Under Electron Ionization (EI), the molecule will form a molecular ion (M⁺˙) which then undergoes fragmentation. The most likely fragmentation pathways involve the cleavage of bonds adjacent to the amine and the cyclopropyl ring to form stable carbocations.
Caption: Key fragmentation steps for the title compound.
| Ion/Fragment | m/z (⁷⁹Br / ⁸¹Br) | Rationale |
| [M]⁺˙ (Molecular Ion) | 225 / 227 | The parent ion, showing the characteristic 1:1 isotopic pattern for bromine. |
| [M - CH₂NH₂]⁺ | 195 / 197 | Loss of the aminomethyl radical (•CH₂NH₂) via alpha-cleavage, forming a stable tertiary benzylic-type carbocation. This is expected to be a major fragment. |
| [M - Br]⁺ | 146 | Loss of a bromine radical. This fragment will not have the bromine isotopic pattern. |
| [C₇H₅Br]⁺ | 155 / 157 | A possible fragment resulting from further rearrangement or cleavage of the cyclopropyl ring from the m/z 195/197 ion. |
| [C₄H₅N]⁺ | 67 | Cleavage yielding the cyclopropylmethanamine cation. |
Experimental Protocol: MS Data Acquisition
-
Sample Introduction : The sample can be introduced via direct insertion probe, or for more complex mixtures, through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization : Electron Ionization (EI) at a standard energy of 70 eV is typically used to induce fragmentation and create a reference-quality spectrum.
-
Analysis : The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).
-
Detection : The abundance of each ion is recorded, generating a mass spectrum that plots relative intensity versus m/z.
Conclusion
The structural characterization of this compound is definitively achieved through the synergistic use of NMR, IR, and MS. ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the primary amine. Finally, mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns, with the bromine isotopic signature serving as a crucial validation point. Together, these techniques provide a robust and self-validating analytical package essential for any scientist working with this compound.
References
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
Sources
- 1. This compound [P84945] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. wikieducator.org [wikieducator.org]
An In-depth Technical Guide to 1-(3-bromophenyl)cyclopropanemethanamine (CAS Number: 886365-87-3) for Drug Development Professionals
Introduction: A Pivotal Building Block in the Development of Anti-Inflammatory Therapeutics
1-(3-bromophenyl)cyclopropanemethanamine, identified by CAS number 886365-87-3, is a crucial chemical intermediate that has garnered significant attention in the field of drug discovery and development. While a seemingly unassuming molecule in its own right, it serves as a key structural motif in the synthesis of potent and selective modulators of critical biological pathways. Its primary significance lies in its role as a precursor to the clinical candidate GSK2190915, also known as Fiboflapon, a powerful inhibitor of the 5-lipoxygenase-activating protein (FLAP). This guide provides a comprehensive overview of the properties, handling, and therapeutic relevance of 1-(3-bromophenyl)cyclopropanemethanamine, tailored for researchers and scientists in the pharmaceutical industry.
Core Properties of 1-(3-bromophenyl)cyclopropanemethanamine
| Property | Value | Source |
| CAS Number | 886365-87-3 | N/A |
| IUPAC Name | 1-(3-bromophenyl)cyclopropanemethanamine | N/A |
| Molecular Formula | C₁₀H₁₂BrN | [1][2] |
| Molecular Weight | 226.11 g/mol | [1][2] |
| Melting Point | No data available | [3] |
| Boiling Point | No data available | [3] |
| Solubility | No data available | [3] |
| Storage Temperature | 2-8°C | [1][2] |
Safe Handling and Storage: A Prerequisite for Successful Research
As with any chemical reagent, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of the experimental results. The following guidelines for the handling and storage of 1-(3-bromophenyl)cyclopropanemethanamine are based on its known hazard profile.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety data, 1-(3-bromophenyl)cyclopropanemethanamine is classified with the following hazards:
-
Acute toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin irritation (Category 2): Causes skin irritation.
-
Serious eye damage (Category 1): Causes serious eye damage.[3]
The corresponding Globally Harmonized System (GHS) pictograms that should be displayed on all containers and in the work area are:
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate footwear should be worn. In cases of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator is recommended.
Storage and Disposal Protocols
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of this chemical in accordance with all applicable federal, state, and local regulations.
-
Do not allow it to enter drains or waterways.
The Role of 1-(3-bromophenyl)cyclopropanemethanamine in Drug Development: The Synthesis of a FLAP Inhibitor
The primary application of 1-(3-bromophenyl)cyclopropanemethanamine in the pharmaceutical sector is as a critical building block for the synthesis of GSK2190915 (Fiboflapon). GSK2190915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).
The Leukotriene Pathway and the Significance of FLAP Inhibition
Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid. They play a pivotal role in the pathophysiology of a range of inflammatory diseases, most notably asthma. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of FLAP to translocate from the cytoplasm to the nuclear membrane and gain access to its substrate, arachidonic acid.
By inhibiting FLAP, GSK2190915 effectively blocks the initial step in the leukotriene biosynthetic cascade, thereby preventing the production of all downstream leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent bronchoconstrictors.[4]
Caption: The Leukotriene Biosynthesis Pathway and the Mechanism of Action of GSK2190915.
Experimental Protocol: Assessing the Inhibitory Activity of FLAP Inhibitors on LTB4 Production
To evaluate the efficacy of compounds synthesized from 1-(3-bromophenyl)cyclopropanemethanamine, such as GSK2190915, a robust and reproducible in vitro assay is essential. The following is a generalized protocol for a human whole blood assay to measure the inhibition of LTB4 production.
Principle
This assay measures the amount of LTB4 produced in human whole blood following stimulation with a calcium ionophore (e.g., A23187), which activates the 5-lipoxygenase pathway. The inhibitory effect of a test compound is determined by comparing the LTB4 levels in the presence and absence of the compound. LTB4 levels are typically quantified using a competitive enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).[5]
Materials
-
Freshly drawn human whole blood collected in heparinized tubes.
-
Calcium Ionophore A23187.
-
Test compound (e.g., GSK2190915) dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate Buffered Saline (PBS).
-
Enzyme Immunoassay (EIA) kit for LTB4 or an LC-MS/MS system.
-
Methanol or another suitable solvent for protein precipitation and extraction.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a series of dilutions of the test compound in PBS.
-
Prepare a working solution of Calcium Ionophore A23187 in a suitable solvent.
-
-
Incubation:
-
Aliquot human whole blood into microcentrifuge tubes.
-
Add the test compound dilutions or vehicle control (DMSO) to the blood and pre-incubate for 15-30 minutes at 37°C.
-
Initiate LTB4 synthesis by adding the Calcium Ionophore A23187 solution to each tube.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Termination and Sample Preparation:
-
Stop the reaction by placing the tubes on ice and adding cold methanol to precipitate proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant, which contains the LTB4.
-
-
Quantification of LTB4:
-
Using EIA: Follow the manufacturer's instructions for the LTB4 EIA kit. This typically involves adding the supernatant and an LTB4-enzyme conjugate to an antibody-coated plate, followed by washing and addition of a substrate. The resulting colorimetric signal is inversely proportional to the amount of LTB4 in the sample.[6]
-
Using LC-MS/MS: The supernatant can be further purified by solid-phase extraction. The extracted sample is then injected into an LC-MS/MS system for highly sensitive and specific quantification of LTB4.[7]
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 production for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the log of the compound concentration to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).
-
Caption: Experimental Workflow for Assessing FLAP Inhibitor Activity.
Conclusion: A Versatile Tool for a Promising Therapeutic Strategy
1-(3-bromophenyl)cyclopropanemethanamine is a valuable chemical entity for medicinal chemists and drug development professionals. Its utility as a key building block in the synthesis of the potent FLAP inhibitor GSK2190915 underscores its importance in the pursuit of novel anti-inflammatory therapies. A thorough understanding of its properties and safe handling procedures, coupled with robust in vitro assays, will undoubtedly facilitate the development of the next generation of leukotriene-modifying drugs. The inhibition of the 5-lipoxygenase pathway remains a promising strategy for the treatment of a variety of inflammatory conditions, and 1-(3-bromophenyl)cyclopropanemethanamine is a key player in this ongoing endeavor.[4]
References
-
Elabscience® LTB4(Leukotriene B4) ELISA Kit. Elabscience. Available from: [Link]
-
Radioimmunoassay for Leukotriene B4. PubMed - NIH. Available from: [Link]
-
(1R)-1-(3-bromophenyl)-2-cyclopropylethanamine | C11H14BrN | CID 96591629. PubChem. Available from: [Link]
-
A specific assay for leukotriene B4 in human whole blood. PubMed. Available from: [Link]
-
Polypharmacology of Small-Molecule Modulators of the 5-Lipoxygenase Activating Protein (FLAP) Observed via a High-throughput Lipidomics Platform. PubMed. Available from: [Link]
-
A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]
-
Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. PubMed. Available from: [Link]
-
Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis. PubMed. Available from: [Link]
Sources
- 1. 1-(3-broMophenyl)CyclopropaneMethanaMine CAS#: 886365-87-3 [chemicalbook.com]
- 2. 1-(3-broMophenyl)CyclopropaneMethanaMine | 886365-87-3 [m.chemicalbook.com]
- 3. 1-(3-broMophenyl)CyclopropaneMethanaMine - Safety Data Sheet [chemicalbook.com]
- 4. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Analysis of (1-(3-Bromophenyl)cyclopropyl)methanamine for Research Use
An In-depth Technical Guide for Researchers
Abstract
(1-(3-Bromophenyl)cyclopropyl)methanamine is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents. The isomeric and chemical purity of this starting material is paramount, as impurities can lead to unforeseen side reactions, impact biological activity, and compromise the integrity and reproducibility of research data. This guide provides a comprehensive framework for the rigorous purity analysis of this compound, detailing orthogonal analytical techniques, step-by-step protocols, and the rationale behind methodological choices. It is designed to equip researchers, scientists, and drug development professionals with the expertise to ensure the quality and reliability of their starting materials, adhering to the principles of scientific integrity.
The Imperative of Purity in Research Intermediates
In the context of drug discovery, the adage 'garbage in, garbage out' holds profound significance. The purity of a chemical intermediate like this compound directly influences the outcome of subsequent synthetic steps and the biological evaluation of the final compounds. Undetected impurities, which may include isomers, unreacted starting materials, or reaction by-products, can act as cryptic reagents, leading to a cascade of undesirable effects. Therefore, a multi-faceted analytical approach is not merely a quality control measure but a fundamental component of robust scientific investigation. This guide establishes a self-validating system of analysis, where orthogonal methods provide a comprehensive and trustworthy purity profile.
Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| CAS Number | 886365-87-3 | [1] |
| Molecular Formula | C₁₀H₁₂BrN | [1] |
| Molecular Weight | 226.12 g/mol | [1] |
| Appearance | Typically a solid or oil | |
| Key Structural Features | Primary amine, cyclopropyl ring, bromophenyl group | N/A |
Profiling Potential Impurities
The identification of potential impurities is predicated on a theoretical understanding of the compound's synthetic route. A common pathway to similar structures involves the reaction of a bromophenyl-substituted precursor with a cyclopropyl synthon, followed by reduction of a nitrile or related functional group to the primary amine.
| Impurity Class | Potential Species | Rationale / Origin |
| Starting Materials | 3-Bromoacetophenone, (Bromomethylene)cyclopropane | Incomplete reaction during the formation of the core structure. |
| Intermediates | 1-(3-Bromophenyl)cyclopropanecarbonitrile | Incomplete reduction of the nitrile to the primary amine. |
| Isomeric Impurities | (1-(2-Bromophenyl)..., (1-(4-Bromophenyl)... | Impurities present in the initial brominated starting material. |
| By-products | Dimerized or oligomerized products | Side reactions occurring during synthesis, particularly under harsh conditions. |
| Reagent Residues | Reducing agents (e.g., LiAlH₄, boranes), catalysts | Carry-over from the workup and purification process. |
| Degradation Products | Oxidation of the amine | Exposure to air and light over time. |
An Orthogonal Strategy for Purity Verification
No single analytical technique can definitively establish purity. An orthogonal approach, utilizing methods with different separation and detection principles, is essential for a comprehensive assessment. This strategy ensures that impurities not detected by one method (e.g., non-UV active compounds in HPLC) are captured by another (e.g., GC-MS or NMR).
Sources
The Cyclopropylamine Moiety: From Serendipitous Discovery to a Cornerstone of Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropylamine scaffold, a seemingly simple three-membered ring fused to a nitrogen atom, has carved an indispensable niche in the landscape of medicinal chemistry. Its unique conformational rigidity, electronic properties, and ability to serve as a versatile synthetic handle have propelled it from a chemical curiosity to a privileged motif in a multitude of clinically significant therapeutics. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of novel cyclopropylamine derivatives. We will delve into the core synthetic methodologies that have enabled access to this critical functional group, elucidate the mechanistic underpinnings of these transformations, and explore its profound impact on drug design, from early monoamine oxidase inhibitors to contemporary targeted therapies. This paper aims to equip researchers and drug development professionals with a thorough understanding of the strategic value of the cyclopropylamine moiety and the practical tools for its incorporation into future generations of pharmaceuticals.
Introduction: The Unique Allure of a Strained Ring
The cyclopropane ring, with its highly strained 60° bond angles, imparts a unique set of steric and electronic properties to any molecule it adorns.[1] When appended to an amine, this strained carbocycle confers a remarkable degree of conformational constraint, which can be highly advantageous in drug design by locking a molecule into a bioactive conformation and improving receptor binding affinity.[2] Furthermore, the cyclopropyl group can act as a bioisostere for other functionalities, offering a means to fine-tune pharmacokinetic and pharmacodynamic properties.[3] Its incorporation can enhance metabolic stability, increase brain permeability, and reduce off-target effects, addressing common roadblocks in drug discovery.[2]
The journey of cyclopropylamines in medicinal chemistry began with the serendipitous discovery of the antidepressant properties of tranylcypromine, a rigid analog of amphetamine. This seminal finding ignited decades of research into the synthesis and biological evaluation of a vast array of cyclopropylamine-containing compounds, leading to their application in diverse therapeutic areas, including oncology, infectious diseases, and neuroscience.[1]
Historical Perspective: The Dawn of Cyclopropylamine Therapeutics
The story of cyclopropylamine in medicine is inextricably linked to the development of monoamine oxidase inhibitors (MAOIs). In the late 1950s, the clinical potential of MAOIs was being explored for the treatment of depression. Tranylcypromine, synthesized in 1948 as an amphetamine analog, was later discovered to be a potent, irreversible inhibitor of monoamine oxidase (MAO).[4] This discovery was a pivotal moment, as tranylcypromine (marketed as Parnate) became a widely used antidepressant, demonstrating the therapeutic potential of the cyclopropylamine scaffold.[4][5][6] The mechanism of action of tranylcypromine involves the irreversible inhibition of both MAO-A and MAO-B, leading to increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[4][7]
The success of tranylcypromine spurred further investigation into the synthesis and structure-activity relationships of related compounds, solidifying the importance of the cyclopropylamine moiety in medicinal chemistry.[8]
Synthetic Strategies for Accessing the Cyclopropylamine Core
The construction of the cyclopropylamine unit has been a subject of intense research, leading to the development of several powerful synthetic methodologies. The choice of method often depends on the desired substitution pattern and stereochemistry.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving the reaction of an alkene with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[9][10] While initially challenging for allylic amines due to competing N-ylide formation, modifications have enabled the diastereoselective cyclopropanation of these substrates.[11] The use of chelating groups in proximity to the amine can direct the zinc reagent, favoring cyclopropanation.[11]
Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Amine
Materials:
-
Allylic amine substrate
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the allylic amine substrate dissolved in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add a solution of diethylzinc in the same solvent.
-
To this mixture, add diiodomethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for several hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired cyclopropylamine derivative.
The Kulinkovich Reaction and its Progeny
The Kulinkovich reaction, originally developed for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, has been ingeniously adapted for the synthesis of cyclopropylamines.[12][13]
A significant modification by Szymoniak and Bertus allows for the preparation of primary cyclopropylamines from nitriles.[14][15] This reaction utilizes a Grignard reagent and a stoichiometric amount of titanium(IV) isopropoxide, followed by treatment with a Lewis acid to facilitate the conversion of an intermediate azatitanacycle to the cyclopropylamine.[14]
Experimental Protocol: Kulinkovich-Szymoniak Synthesis of a Primary Cyclopropylamine
Materials:
-
Nitrile substrate
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF, diethyl ether)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Lewis acid (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Anhydrous solvent (e.g., diethyl ether)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the nitrile substrate in the anhydrous solvent.
-
Add titanium(IV) isopropoxide to the solution.
-
Cool the mixture to -78 °C and slowly add the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Cool the reaction mixture again and add the Lewis acid.
-
Stir for an additional period at room temperature.
-
Quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
This intramolecular variation is employed for the synthesis of cyclopropylamines from amides containing a pendant alkene.[16]
Curtius Rearrangement
The Curtius rearrangement of cyclopropyl acyl azides provides a reliable route to cyclopropylamines.[17] This method is particularly useful for accessing specific stereoisomers if the starting cyclopropanecarboxylic acid is enantiomerically pure. A scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been reported using this approach.[18][19]
Experimental Protocol: Synthesis of (1-cyclopropyl)cyclopropylamine via Curtius Rearrangement
Materials:
-
1-Cyclopropylcyclopropanecarboxylic acid
-
Triethylamine (Et₃N)
-
Ethyl chloroformate
-
Sodium azide (NaN₃)
-
tert-Butanol
-
Anhydrous acetone
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Dissolve 1-cyclopropylcyclopropanecarboxylic acid in anhydrous acetone and cool to -5 °C.
-
Add triethylamine, followed by the dropwise addition of ethyl chloroformate.
-
After stirring, add a solution of sodium azide in water.
-
The resulting acyl azide is then subjected to thermal rearrangement in the presence of tert-butanol to form the N-Boc-protected amine.
-
Deprotection of the Boc group is achieved by treatment with HCl in diethyl ether to yield the desired (1-cyclopropyl)cyclopropylamine hydrochloride.[18]
Other Modern Synthetic Approaches
Recent advances have further expanded the synthetic toolkit for accessing cyclopropylamines. These include metal-catalyzed reactions of diazo compounds with olefins, Michael-initiated ring closures, and C-H functionalization strategies.[20][21] Photocatalytic methods are also emerging as powerful tools for the synthesis of these valuable building blocks.[22]
The Cyclopropylamine Moiety in Modern Drug Discovery
The unique properties of the cyclopropylamine group continue to be exploited in the design of novel therapeutics targeting a wide range of diseases.
Mechanism of Action and Structure-Activity Relationships (SAR)
The rigid nature of the cyclopropylamine scaffold is a key determinant of its biological activity. By restricting the conformational freedom of a molecule, it can enhance binding to a specific target and improve selectivity. This is exemplified in the development of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important target in oncology.[23] Structure-activity relationship studies of arylcyclopropylamines have demonstrated that subtle modifications to the substitution pattern on the aromatic ring can lead to significant changes in inhibitory potency and selectivity.[23]
Case Study: LSD1 Inhibitors
LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 and 9, playing a crucial role in gene regulation.[22] Its overexpression is implicated in various cancers. Tranylcypromine itself is a known LSD1 inhibitor, and its core structure has served as a template for the design of more potent and selective next-generation inhibitors. The cyclopropylamine moiety is critical for the mechanism-based inactivation of LSD1.
Caption: Mechanism of LSD1 inhibition by a cyclopropylamine derivative.
Metabolic Considerations and Potential for Bioactivation
While the cyclopropyl group can enhance metabolic stability, cyclopropylamines can also be susceptible to metabolism by cytochrome P450 (CYP) enzymes and monoamine oxidases.[24][25] This can lead to the formation of reactive metabolites through ring-opening of the cyclopropylamine moiety.[25][26] For instance, the hepatotoxicity associated with the antibiotic trovafloxacin has been linked to the bioactivation of its cyclopropylamine substructure.[24][26][27][28] Understanding these metabolic pathways is crucial for the design of safer cyclopropylamine-containing drugs.
Caption: Potential bioactivation pathway of cyclopropylamine-containing drugs.
Future Directions and Conclusion
The journey of cyclopropylamine derivatives from their initial discovery to their current status as a cornerstone of medicinal chemistry is a testament to the power of chemical synthesis and rational drug design. The continued development of novel, efficient, and stereoselective methods for the synthesis of these valuable compounds will undoubtedly fuel their application in an even broader range of therapeutic areas.[20] The ability to perform kinetic enzymatic resolution of cyclopropane derivatives further enhances the accessibility of enantiomerically pure building blocks.[29]
As our understanding of the intricate interplay between molecular structure and biological function deepens, the unique properties of the cyclopropylamine moiety will continue to be leveraged to create safer, more effective medicines. The future of drug discovery will likely see the development of even more sophisticated cyclopropylamine-containing molecules, designed with a precise understanding of their target interactions and metabolic fate. This enduring and versatile scaffold is poised to remain a critical tool in the arsenal of medicinal chemists for years to come.
References
-
Aggarwal, V. K., & Richardson, J. (2003). Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines. Organic Letters, 5(24), 4641–4643. [Link]
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792–1793. [Link]
-
Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991). Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates. Synthesis, 1991(03), 234. [Link]
-
Haym, I., & Brimble, M. A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(39), 7649–7665. [Link]
-
de Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2004). Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry, 689(13), 2033–2055. [Link]
-
Miyamura, S., Araki, M., Ota, Y., Itoh, Y., Yasuda, S., Masuda, M., ... & Yamaguchi, J. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576–8585. [Link]
-
Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]
-
Faler, C. A., & Joullié, M. M. (2007). The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues. Organic Letters, 9(10), 1987–1990. [Link]
-
Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]
-
Aggarwal, V. K., & Richardson, J. (2003). Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications, (18), 2284–2285. [Link]
-
Kim, D., Jeon, H. J., Kwak, Y., Lee, S. J., Nam, T. G., Yu, J. H., & An, H. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry, 22(1), 71–75. [Link]
-
Kumar, A., & Kumar, V. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(19), 6529. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link]
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792–1793. [Link]
-
Wikipedia. (2024). Tranylcypromine. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]
-
Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Tandon, M., & Wagh, P. (2021). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 64(19), 14357–14402. [Link]
-
Charette, A. B. (2004). Simmons‐Smith Cyclopropanation Reaction. In Comprehensive Organic Synthesis II (pp. 1031-1061). Elsevier. [Link]
-
West, M. S., & Rousseaux, S. A. L. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 21(20), 8379–8382. [Link]
-
Sun, Q., Zhu, R., Foss, F. W., & Macdonald, T. L. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 711–719. [Link]
-
Pietruszka, J., Rieche, A. C. M., Wilhelm, T., & Witt, A. (2003). Kinetic Enzymatic Resolution of Cyclopropane Derivatives. Advanced Synthesis & Catalysis, 345(12), 1273–1286. [Link]
-
Talele, T. T. (2016). The “cyclopropyl fragment” is a versatile player that frequently appears in preclinical/clinical drug molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Sun, Q., Zhu, R., Foss, F. W., & Macdonald, T. L. (2007). Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system. Bioorganic & Medicinal Chemistry Letters, 17(24), 6682–6686. [Link]
-
Gillman, P. K. (2020). Tranylcypromine (Parnate): A Brief History and an Enduring Anomaly. Psychopharmacology Bulletin, 50(4), 101–117. [Link]
-
Roxburgh, C. J., & Abboud, K. A. (2014). Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. Chemical Science, 5(12), 4699–4705. [Link]
-
Kozhushkov, S. I., Khlebnikov, A. F., Kostikov, R. R., Yufit, D. S., & de Meijere, A. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]
-
Roxburgh, C. J., & Abboud, K. A. (2014). Structure–Activity Relationship Studies of Cyclopropenimines as Enantioselective Brønsted Base Catalysts. Chemical Science, 5(12), 4699–4705. [Link]
-
U.S. Food and Drug Administration. (2019). PARNATE® (tranylcypromine) tablets, for oral use. [Link]
-
Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]
-
Kozhushkov, S. I., Khlebnikov, A. F., Kostikov, R. R., Yufit, D. S., & de Meijere, A. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]
-
Frieling, H., & Bleich, S. (2006). Tranylcypromine (Parnate): new perspectives. European Archives of Psychiatry and Clinical Neuroscience, 256(5), 268–273. [Link]
-
Psychotropics A-Z. (n.d.). Tranylcypromine | Parnate – Monoamine Oxidase Inhibitor (MAOI). [Link]
-
Sun, Q., Zhu, R., Foss, F. W., & Macdonald, T. L. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 711–719. [Link]
-
Kozhushkov, S. I., Khlebnikov, A. F., Kostikov, R. R., Yufit, D. S., & de Meijere, A. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]
-
Pietruszka, J., Rieche, A. C. M., Wilhelm, T., & Witt, A. (2003). Kinetic Enzymatic Resolution of Cyclopropane Derivatives. Advanced Synthesis & Catalysis, 345(12), 1273–1286. [Link]
-
Forró, E., & Fülöp, F. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering, 66(2), 205–211. [Link]
-
Dydio, P., & Reek, J. N. H. (2016). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Catalysts, 6(12), 201. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]
- 4. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 5. Tranylcypromine ( Parnate ) : new perspectives [biopsychiatry.com]
- 6. medworksmedia.com [medworksmedia.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Kulinkovich Reaction [organic-chemistry.org]
- 14. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 15. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 16. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
- 20. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 23. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. hyphadiscovery.com [hyphadiscovery.com]
- 25. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Sci-Hub. Kinetic Enzymatic Resolution of Cyclopropane Derivatives / Advanced Synthesis & Catalysis, 2003 [sci-hub.ru]
Mechanism of action of cyclopropylamine-containing compounds
An In-Depth Technical Guide to the Mechanism of Action of Cyclopropylamine-Containing Compounds
Authored by: A Senior Application Scientist
Introduction: The Cyclopropylamine Moiety - A Privileged Scaffold in Medicinal Chemistry
The cyclopropylamine moiety, a three-membered carbocyclic ring attached to an amino group, is a fascinating and highly valuable structural motif in modern drug discovery. Its unique stereoelectronic properties, including conformational rigidity and the ability to donate electrons, confer potent and often selective pharmacological activities to molecules that contain it. This guide provides an in-depth exploration of the core mechanisms of action of cyclopropylamine-containing compounds, with a particular focus on their roles as irreversible enzyme inhibitors. We will delve into the bioactivation pathways that underpin their activity, detail the experimental protocols used to elucidate these mechanisms, and provide insights into the rational design of next-generation therapeutics.
Part 1: The Core Mechanism - Irreversible Enzyme Inhibition via Bioactivation
The hallmark of many bioactive cyclopropylamine-containing compounds is their ability to act as irreversible enzyme inhibitors. This activity is not inherent to the cyclopropylamine group itself but is rather the result of a sophisticated metabolic activation process, often mediated by flavin-dependent amine oxidases.
Monoamine Oxidase (MAO) Inhibition: A Classic Example
The discovery of the antidepressant and antibacterial effects of iproniazid in the 1950s, and later the elucidation that its active metabolite, isopropylhydrazine, inhibits monoamine oxidase (MAO), paved the way for the development of a new class of therapeutics. Tranylcypromine, a cyclopropylamine-containing compound, emerged as a potent and irreversible MAO inhibitor.
The mechanism of MAO inhibition by tranylcypromine involves a single-electron oxidation of the amine by the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site. This oxidation leads to the formation of a highly reactive cyclopropylaminyl radical cation. Subsequent homolytic cleavage of a C-C bond in the strained cyclopropane ring generates a benzylic radical that covalently modifies the FAD cofactor, leading to irreversible inactivation of the enzyme.
Figure 1: Mechanism of irreversible MAO inhibition by tranylcypromine.
Lysine-Specific Demethylase 1 (LSD1) Inhibition: An Epigenetic Frontier
More recently, the cyclopropylamine scaffold has been successfully employed to target lysine-specific demethylase 1 (LSD1), a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9). Dysregulation of LSD1 activity is implicated in various cancers, making it an attractive therapeutic target.
Similar to MAO inhibition, the inactivation of LSD1 by cyclopropylamine-containing inhibitors, such as the clinical candidate ORY-1001 (iadademstat), proceeds through an oxidative bioactivation pathway. The inhibitor binds to the active site, where the FAD cofactor oxidizes the cyclopropylamine. This initiates the opening of the cyclopropane ring, forming a reactive species that covalently binds to and inactivates the FAD cofactor. This irreversible inhibition of LSD1 leads to the re-expression of silenced tumor suppressor genes, inducing differentiation and apoptosis in cancer cells.
Figure 2: Bioactivation and irreversible inhibition of LSD1 by a cyclopropylamine-containing compound.
Part 2: Experimental Protocols for Mechanism Elucidation
Validating the mechanism of action of cyclopropylamine-containing enzyme inhibitors requires a multi-faceted experimental approach. The following protocols are designed to provide a robust and self-validating system for characterizing these compounds.
Enzyme Inhibition Assays
The initial step in characterizing a potential inhibitor is to determine its potency and mode of inhibition.
Protocol: Determining IC50 and Time-Dependent Inhibition
-
Objective: To quantify the inhibitory potency (IC50) and assess whether the inhibition is time-dependent, a hallmark of irreversible inhibitors.
-
Materials:
-
Purified recombinant enzyme (e.g., MAO-A, MAO-B, or LSD1).
-
Substrate appropriate for the enzyme (e.g., kynuramine for MAO, H3K4me2 peptide for LSD1).
-
Detection reagent (e.g., Amplex Red for H2O2-coupled assays).
-
Test compound (cyclopropylamine-containing inhibitor).
-
Assay buffer.
-
-
Methodology:
-
IC50 Determination (No Pre-incubation):
-
Prepare a serial dilution of the inhibitor.
-
In a microplate, add the enzyme, substrate, and inhibitor simultaneously.
-
Monitor the reaction kinetics (e.g., fluorescence increase) over time.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
-
-
Time-Dependent Inhibition Assay:
-
Prepare a serial dilution of the inhibitor.
-
Pre-incubate the enzyme with each concentration of the inhibitor for varying time points (e.g., 0, 15, 30, 60 minutes).
-
Initiate the reaction by adding the substrate.
-
Measure the enzymatic activity.
-
A leftward shift in the IC50 curve with increasing pre-incubation time is indicative of time-dependent, irreversible inhibition.
-
-
-
Causality and Validation: This dual-assay approach is self-validating. A potent IC50 in the absence of pre-incubation, coupled with a clear time-dependent increase in potency, strongly suggests an irreversible binding mechanism. The lack of a time-dependent shift would point towards a reversible mechanism.
Mass Spectrometry for Covalent Adduct Confirmation
To definitively prove covalent modification, mass spectrometry is the gold standard.
Protocol: Intact Protein and Peptide Mapping Mass Spectrometry
-
Objective: To identify the formation of a covalent adduct between the inhibitor and the enzyme.
-
Materials:
-
Purified enzyme.
-
Cyclopropylamine inhibitor.
-
Incubation buffer.
-
Mass spectrometer (e.g., ESI-Q-TOF).
-
-
Methodology:
-
Incubation: Incubate the enzyme with a molar excess of the inhibitor to ensure complete modification. Include a control sample with the enzyme and vehicle (e.g., DMSO).
-
Intact Protein Analysis:
-
Desalt the protein samples.
-
Infuse the samples into the mass spectrometer.
-
Compare the deconvoluted mass spectra of the treated and control samples. An increase in mass corresponding to the molecular weight of the reactive fragment of the inhibitor confirms covalent adduct formation.
-
-
Peptide Mapping (for localization):
-
Digest the protein samples with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search for peptides with a mass modification corresponding to the inhibitor fragment. MS/MS fragmentation will pinpoint the exact amino acid residue that has been modified (typically the FAD cofactor).
-
-
-
Trustworthiness: This protocol provides direct physical evidence of the covalent modification, leaving no ambiguity about the irreversible nature of the inhibition. The combination of intact mass analysis and peptide mapping provides both confirmation and localization of the adduct.
Figure 3: A validated workflow for elucidating the mechanism of cyclopropylamine inhibitors.
Part 3: Data Summary and Interpretation
The data generated from the above protocols should be systematically organized to facilitate clear interpretation.
Table 1: Representative Data for a Novel Cyclopropylamine-based LSD1 Inhibitor
| Parameter | Value | Interpretation |
| IC50 (0 min pre-incubation) | 50 nM | Potent initial binding to the enzyme. |
| IC50 (30 min pre-incubation) | 5 nM | 10-fold shift indicates time-dependent inhibition. |
| Mass Shift (Intact Protein MS) | +150 Da | Corresponds to the mass of the inhibitor fragment, confirming a covalent adduct. |
| Modified Peptide (LC-MS/MS) | FAD-Cys320-Adduct | Pinpoints the covalent modification to the FAD cofactor at a specific cysteine residue. |
Conclusion
The cyclopropylamine scaffold represents a powerful tool in the design of targeted, irreversible enzyme inhibitors. Their mechanism of action, reliant on enzyme-mediated bioactivation, offers a sophisticated approach to achieving high potency and selectivity. By employing a rigorous and multi-pronged experimental strategy encompassing enzyme kinetics, mass spectrometry, and cellular assays, researchers can confidently elucidate the mechanism of these fascinating compounds, paving the way for the development of novel therapeutics for a range of diseases, from cancer to neurological disorders.
References
-
Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct. Journal of the American Chemical Society. [Link]
-
Binda, C., et al. (2002). Structures of human monoamine oxidase B with inhibitors. Journal of Medicinal Chemistry. [Link]
-
Mould, D. P., et al. (2017). Natural Products as a Source of Novel LSD1 Inhibitors. Pharmaceuticals. [Link]
-
Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell. [Link]
-
Cuyàs, E., et al. (2019). The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells. Aging. [Link]
A Technical Guide to the Structure-Activity Relationship of Aryl-Cyclopropylamine Analogs: A Focus on (1-(3-Bromophenyl)cyclopropyl)methanamine Derivatives
Abstract
The cyclopropylamine scaffold is a privileged structure in modern medicinal chemistry, renowned for its unique conformational and electronic properties that enable potent and often mechanism-based interactions with a range of biological targets.[1] This guide focuses on the structure-activity relationship (SAR) of a specific subclass: (1-Arylcyclopropyl)methanamine analogs, with (1-(3-Bromophenyl)cyclopropyl)methanamine serving as our core compound.[2] These molecules have demonstrated significant activity as inhibitors of both monoamine oxidases (MAO) and monoamine transporters (MATs), making them compelling candidates for the development of therapeutics for neurological and psychiatric disorders.[3][4] This document provides an in-depth analysis of the key structural features governing their potency and selectivity, explains the causal biochemistry behind experimental design, and furnishes detailed protocols for their synthesis and evaluation.
Introduction to the (1-Arylcyclopropyl)methanamine Scaffold
The incorporation of a cyclopropane ring into a pharmacophore introduces a rigid, three-dimensional element that can profoundly influence binding affinity and metabolic stability.[1] In the context of monoaminergic signaling, the cyclopropylamine moiety is famously exemplified by tranylcypromine, a clinically used MAO inhibitor.[5] The (1-Arylcyclopropyl)methanamine scaffold builds upon this foundation by positioning an aryl group directly on the cyclopropane ring, geminal to the aminomethyl group. This arrangement creates a compact, rigidified phenethylamine analog, a common motif for ligands targeting monoamine systems.
Our lead compound, this compound, presents three key regions for SAR exploration:
-
The Phenyl Ring: The site of the 3-bromo substitution.
-
The Cyclopropyl Core: The rigid linker conferring unique stereoelectronic properties.
-
The Methanamine Moiety: The primary amine essential for interaction with the target proteins.
The primary biological targets for this class of compounds are the flavoenzymes Monoamine Oxidase A (MAO-A) and B (MAO-B), and the Solute Carrier 6 (SLC6) family of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3][4]
Core Pharmacophore and Duality of Mechanism
The versatility of the (1-Arylcyclopropyl)methanamine scaffold lies in its ability to engage two distinct target families through different mechanisms. Understanding this duality is critical for rational drug design.
Core Pharmacophoric Features
The essential components for biological activity can be distilled into three key features, as illustrated below.
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [P84945] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated Synthesis Protocol for (1-(3-Bromophenyl)cyclopropyl)methanamine Hydrochloride
Abstract: This document provides a comprehensive, two-step protocol for the synthesis of (1-(3-Bromophenyl)cyclopropyl)methanamine hydrochloride, a valuable building block for pharmaceutical and medicinal chemistry research. The synthesis begins with the reduction of the commercially available nitrile precursor, 1-(3-bromophenyl)cyclopropanecarbonitrile, using lithium aluminum hydride (LAH). The resulting primary amine is subsequently converted to its stable hydrochloride salt. This guide offers a detailed methodology, mechanistic insights, safety protocols, and characterization guidelines intended for researchers, chemists, and professionals in drug development.
Introduction: Significance and Synthetic Strategy
Cyclopropylamines are a privileged structural motif in medicinal chemistry, prized for the unique conformational constraints and metabolic stability they impart to drug candidates.[1][2] The cyclopropane ring, with its inherent strain and unique electronic properties, often enhances binding affinity and modulates pharmacokinetic profiles.[3] The target molecule, this compound, is of particular interest as it combines the cyclopropylamine core with a bromophenyl group. This bromine atom serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3]
The synthetic strategy detailed herein is a robust and widely applicable two-step sequence:
-
Nitrile Reduction: The carbon-nitrogen triple bond of the precursor, 1-(3-bromophenyl)cyclopropanecarbonitrile, is reduced to a primary amine using the potent reducing agent, lithium aluminum hydride (LiAlH₄).
-
Salt Formation: The resulting free amine, which may be an oil and susceptible to oxidation, is converted into a stable, crystalline hydrochloride salt for ease of handling, purification, and storage.[4][5]
This protocol is designed to be both efficient and scalable for typical laboratory settings.
Overall Reaction Scheme
The synthesis proceeds from the nitrile precursor to the final hydrochloride salt as illustrated below.
Caption: Two-step synthesis of the target hydrochloride salt.
Part 1: Reduction of 1-(3-Bromophenyl)cyclopropanecarbonitrile
Principle and Mechanism
The reduction of nitriles to primary amines with lithium aluminum hydride (LiAlH₄) is a fundamental transformation in organic synthesis.[6] LiAlH₄ serves as a powerful source of hydride ions (H⁻). The mechanism involves two successive nucleophilic additions of hydride to the electrophilic carbon of the nitrile group.[7][8]
-
First Hydride Addition: A hydride ion attacks the nitrile carbon, breaking the pi bond and forming an intermediate imine anion, which is stabilized as an aluminum complex.[9]
-
Second Hydride Addition: A second equivalent of hydride attacks the imine carbon, leading to a dianion intermediate, also complexed to aluminum.
-
Hydrolysis (Workup): The reaction is carefully quenched with water and a base (e.g., NaOH) to hydrolyze the aluminum-nitrogen bonds, protonating the nitrogen to yield the final primary amine and precipitating aluminum salts (Al(OH)₃).[8]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Amount (Example Scale) |
| 1-(3-Bromophenyl)cyclopropanecarbonitrile | 124276-83-1 | 222.08[10] | 1.0 | 5.00 g (22.5 mmol) |
| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 1.5 - 2.0 | 1.28 g (33.8 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 100 mL + 25 mL |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | ~1.3 mL |
| 15% Sodium Hydroxide Solution (NaOH aq.) | 1310-73-2 | 40.00 | - | ~1.3 mL |
| Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) | 60-29-7 | 74.12 | - | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | For drying |
Experimental Protocol
SAFETY FIRST: Lithium aluminum hydride is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. All operations must be conducted in a certified fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory.
-
Reaction Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
LAH Suspension: Carefully add lithium aluminum hydride (1.28 g, 33.8 mmol) to the flask, followed by 100 mL of anhydrous THF via cannula or syringe. Begin stirring to form a gray suspension. Cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 1-(3-bromophenyl)cyclopropanecarbonitrile (5.00 g, 22.5 mmol) in 25 mL of anhydrous THF. Using a syringe, add this solution dropwise to the stirring LAH suspension over 30-45 minutes, maintaining the internal temperature below 10 °C. The addition is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 66 °C for THF) and maintain for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup (Quenching): Cool the reaction mixture back down to 0 °C in an ice-water bath. EXTREME CAUTION is required for this step due to vigorous gas (H₂) evolution. Slowly and sequentially add the following reagents dropwise while stirring vigorously:
-
1.3 mL of deionized water.
-
1.3 mL of 15% aqueous NaOH solution.
-
3.9 mL of deionized water. This procedure, known as the Fieser workup, is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
-
Isolation: After the final addition of water, remove the ice bath and stir the resulting slurry vigorously for 30 minutes at room temperature. A white, granular solid should form.
-
Filtration and Extraction: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate (3 x 50 mL). Combine the filtrate and washes in a separatory funnel.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound, typically as a pale yellow oil.[11] This crude product is often of sufficient purity for the next step.
Part 2: Preparation of the Hydrochloride Salt
Principle
Primary amines are basic and react readily with strong acids like hydrochloric acid to form ammonium salts.[4] Converting the free amine to its hydrochloride salt offers several advantages:
-
Stability: Salts are generally more stable to air and light than the corresponding free bases.
-
Handling: They are often crystalline solids, which are easier to weigh and handle than oils.
-
Purity: The process of precipitation and crystallization serves as an effective purification step.[12]
Experimental Protocol
-
Dissolution: Dissolve the crude amine oil from Part 1 in approximately 100 mL of anhydrous diethyl ether (or another suitable solvent like ethyl acetate or isopropanol).
-
Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will begin to form immediately. Continue adding the HCl solution until no further precipitation is observed. The solution can be checked with pH paper to ensure it is acidic.
-
Crystallization: Stir the resulting suspension at room temperature for 1 hour to ensure complete salt formation and to encourage crystallization.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any soluble impurities.
-
Drying: Dry the product under high vacuum for several hours to remove all residual solvent. This will yield this compound hydrochloride as a white to off-white crystalline solid.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the free base cation.
-
Melting Point (m.p.): A sharp melting point is indicative of high purity.
Overall Experimental Workflow
The following diagram outlines the complete workflow from reaction setup to final product isolation.
Caption: Step-by-step experimental workflow diagram.
References
-
ChemicalDesk.Com. (2011). Mechanism (LAH reduction nitrile to amine). Available at: [Link][7]
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link][8]
-
JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Available at: [Link][9]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link][1]
-
Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine. Available at: [13]
-
Google Patents. (1986). EP0205403B1 - Process for the manufacture of cyclopropylamine. Available at: [14]
-
Semantic Scholar. Advances in the Synthesis of Cyclopropylamines. Available at: [Link][2]
-
ResearchGate. (2003). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Available at: [Link][15]
-
Chemguide. Reducing nitriles to primary amines. Available at: [Link][6]
-
YouTube. (2023). Reduction of nitriles to amines using LiAlH4. Available at: [Link][16]
-
Reddit. (2023). Hydrochloride salt of amine. Available at: [Link][4]
-
J&K Scientific. 1-(3-Bromophenyl)cyclopropanecarbonitrile. Available at: [Link][17]
-
Fisher Scientific. Amine Protection / Deprotection. Available at: [Link][18]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Available at: [Link][12]
-
RSC Publishing. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Available at: [Link][5]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link][19]
-
Oakwood Chemical. 1-(3-Bromophenyl)cyclopropanecarbonitrile. Available at: [Link][20]
-
Google Patents. (2017). CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide. Available at: [21]
-
Organic Chemistry Portal. New and easy route to primary cyclopropylamines from nitriles. Available at: [Link][22]
-
ResearchGate. (2022). Review of cyclopropyl bromide synthetic process. Available at: [Link][23]
-
PubChem. 1-(4-Bromophenyl)Cyclopropanecarbonitrile. Available at: [Link][24]
-
Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link][3]
Sources
- 1. longdom.org [longdom.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. ChemicalDesk.Com: Mechanism (LAH reduction nitrile to amine) [allchemist.blogspot.com]
- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 9. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 10. scbt.com [scbt.com]
- 11. This compound [P84945] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 12. researchgate.net [researchgate.net]
- 13. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 14. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. 1-(3-Bromophenyl)cyclopropanecarbonitrile [oakwoodchemical.com]
- 21. CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide - Google Patents [patents.google.com]
- 22. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of (1-(3-Bromophenyl)cyclopropyl)methanamine in Biological Samples
Introduction
(1-(3-Bromophenyl)cyclopropyl)methanamine is a novel small molecule with therapeutic potential, necessitating the development of a robust and reliable analytical method for its quantification in biological matrices. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the precise measurement of this compound in plasma samples. The protocols detailed herein are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) for bioanalytical method validation, ensuring data integrity for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2][3][4]
The primary amine moiety and the bromophenyl group of the target analyte present unique characteristics that have been considered in the development of the described methods. This document outlines two primary analytical approaches: a highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, and a Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization. The choice between these methods will depend on the specific requirements of the study, including sensitivity needs and laboratory instrumentation availability.
Analyte Physicochemical Properties and Methodological Considerations
For chromatographic separation, the moderate lipophilicity makes the analyte well-suited for reversed-phase liquid chromatography. The primary amine can be a source of peak tailing on silica-based columns; therefore, the use of a column with end-capping or a mobile phase containing a competing amine is recommended. For GC-MS analysis, the primary amine is polar and requires derivatization to improve volatility and chromatographic performance.[5][6]
Method 1: LC-MS/MS Quantification
LC-MS/MS is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[1]
Sample Preparation
Two effective sample preparation techniques are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a cost-effective and straightforward method for sample cleanup.[7][8][9]
-
Sample Aliquoting: To 100 µL of plasma sample in a polypropylene tube, add 25 µL of internal standard (IS) working solution (e.g., a deuterated analog of the analyte or a structurally similar compound).
-
Alkalinization: Add 100 µL of 0.1 M sodium hydroxide to raise the pH and neutralize the charge on the primary amine, facilitating its extraction into an organic solvent.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Analyte Recovery: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers a more thorough cleanup and can provide higher analyte concentration.[10][11][12] A mixed-mode cation exchange polymer-based sorbent is recommended.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma sample, add 25 µL of IS working solution and 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Instrumental Parameters
The following are recommended starting parameters that should be optimized for the specific instrument used.
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Analyte: To be determined by infusion |
| IS: To be determined by infusion | |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Internal Standard Selection
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated this compound). If a SIL-IS is not available, a close structural analog that exhibits similar extraction and ionization behavior should be chosen. A potential candidate could be a compound with a different halogen substitution or an alkyl chain modification.
Method 2: GC-MS Quantification with Derivatization
GC-MS provides excellent chromatographic resolution and is a powerful tool for structural confirmation. Derivatization is necessary to improve the volatility and thermal stability of the primary amine.[5][6]
Sample Preparation and Derivatization
-
Extraction: Perform LLE as described in Protocol 1.
-
Derivatization: After evaporating the organic solvent, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Reaction: Cap the vial and heat at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Instrumental Parameters
| Parameter | Recommended Condition |
| GC System | |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and IS |
Bioanalytical Method Validation
A full validation of the chosen analytical method must be performed in accordance with FDA guidelines.[1][2][3][4] The validation should include the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed at a minimum of three concentration levels (low, medium, and high quality control samples).
-
Calibration Curve: The linearity of the method over the expected concentration range.
-
Recovery: The extraction efficiency of the analyte from the biological matrix.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte and IS.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term, and post-preparative).
Example Validation Data (Hypothetical)
Table 1: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 98.5 | 8.2 | 101.2 | 9.5 |
| Low | 3 | 102.1 | 6.5 | 99.8 | 7.1 |
| Medium | 50 | 97.9 | 4.1 | 100.5 | 5.3 |
| High | 150 | 101.3 | 3.5 | 98.7 | 4.2 |
Table 2: Stability
| Stability Test | Condition | Stability (% of Nominal) |
| Freeze-Thaw | 3 cycles | 96.8 |
| Short-Term | 24h at room temp | 98.2 |
| Long-Term | 30 days at -80°C | 95.5 |
| Post-Preparative | 48h in autosampler | 99.1 |
Experimental Workflows
LC-MS/MS Workflow
Caption: LC-MS/MS analytical workflow.
GC-MS Workflow
Caption: GC-MS analytical workflow.
Conclusion
This application note provides a detailed framework for the quantitative analysis of this compound in biological samples. The outlined LC-MS/MS and GC-MS methods, along with the sample preparation protocols, offer robust and reliable approaches for supporting drug development programs. Adherence to the principles of bioanalytical method validation is paramount to ensure the generation of high-quality data for regulatory submissions.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Vertex AI Search. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation.
- Vertex AI Search. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Vertex AI Search. (n.d.). USFDA guidelines for bioanalytical method validation.
- BenchChem. (n.d.). Derivatization of primary amines for GC-MS analysis with 2-chloro-N-methylethanamine hydrochloride.
- BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- ResearchGate. (n.d.). Practical tips on preparing plasma samples for drug analysis using SPME.
- CSIR-NCL Library, Pune. (2008). Spectrophotometric method for estimation of aliphatic primary amines in biological samples.
- NIH. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- ProFoldin. (n.d.). Primary Amine Assay.
- Biotage. (n.d.). Bioanalytical sample preparation.
- Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples.
- Oxford Academic. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives.
- BioPharma Services. (n.d.). Bioanalytical Method Development: Blood Specimen.
- ResearchGate. (n.d.). Solid phase extraction of amines.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- PubMed. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction.
- Agilent. (n.d.). Analysis of primary, secondary and tertiary amines.
- NIH. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
- Agilent. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup.
- PubMed Central. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome.
- NIH. (n.d.). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples.
- Thermo Fisher Scientific. (n.d.). Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS.
- MDPI. (n.d.). Materials for Solid-Phase Extraction of Organic Compounds.
- YouTube. (2023). Solid Phase Extraction Part-2 | Analytical Separations | Solvent Extraction | SPE.
- Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
- YouTube. (2021). Intro to Liquid-Liquid Extraction.
- ScienceOpen. (2023). Optimised plasma sample preparation and LC-MS analysis to.
- LCGC International. (n.d.). Liquid-Liquid Extraction of Polar Organic Compounds.
- ResearchGate. (n.d.). Efficient quantification of primary amine functions grafted onto apatite ceramics by using two UV-Vis spectrophotometric methods.
- PubMed. (2024). Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice.
- BLD Pharm. (n.d.). 1211373-43-1|this compound hydrochloride.
- MDPI. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma.
- Sigma-Aldrich. (n.d.). [1-(4-Bromophenyl)cyclopropyl]methanamine.
- ChemScene. (n.d.). 90868-92-1 | (4-Bromophenyl)(cyclopropyl)methanamine.
- PubChemLite. (n.d.). [1-(3-bromophenyl)cyclobutyl]methanamine (C11H14BrN).
- ChemUniverse. (n.d.). This compound [P84945].
Sources
- 1. (3-BROMOPHENYL)(CYCLOPROPYL)METHANAMINE | CAS#:536694-26-5 | Chemsrc [chemsrc.com]
- 2. Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples | MDPI [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 9. Three-component synthesis of alpha,beta-cyclopropyl-gamma-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine | C11H12F3N | CID 4430239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound [P84945] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
Application Notes & Protocols: The Role of (1-(3-Bromophenyl)cyclopropyl)methanamine in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (1-(3-Bromophenyl)cyclopropyl)methanamine scaffold is a valuable and versatile building block in contemporary medicinal chemistry. Its unique three-dimensional structure, conferred by the cyclopropyl ring, combined with the synthetic utility of the bromophenyl group, offers a powerful platform for the design of novel therapeutics. This document provides an in-depth guide to the application of this scaffold, focusing on its role in the development of inhibitors for crucial enzymatic targets. We will explore its significance in the context of epigenetic modifiers, specifically Lysine-Specific Demethylase 1 (LSD1), and provide detailed protocols for its synthesis, derivatization, and biological evaluation.
Introduction: The Strategic Value of the Arylcyclopropylamine Scaffold
In the landscape of drug design, the quest for molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and synthetic versatility is perpetual. The arylcyclopropylamine framework, exemplified by this compound, has emerged as a privileged structure, particularly in the design of enzyme inhibitors.[1][2]
The core advantages of this scaffold can be attributed to two key features:
-
The Cyclopropylamine Moiety: This small, strained ring system introduces a defined three-dimensional conformation to a molecule. This conformational rigidity can lead to enhanced binding affinity and selectivity for the target protein by minimizing the entropic penalty upon binding. Furthermore, the cyclopropyl group can act as a bioisostere for other chemical groups, offering favorable pharmacokinetic properties.[1][3] Historically, the cyclopropylamine core is famously represented in the antidepressant drug tranylcypromine, a potent inhibitor of monoamine oxidases (MAOs).[4][5]
-
The 3-Bromophenyl Group: The bromine atom on the phenyl ring serves a dual purpose. Firstly, it can participate in halogen bonding, a specific type of non-covalent interaction with the target protein that can significantly enhance binding affinity. Secondly, and perhaps more importantly from a synthetic perspective, the bromine atom is a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse chemical libraries, enabling extensive Structure-Activity Relationship (SAR) studies.[6]
The convergence of these features makes this compound an ideal starting point for fragment-based and lead optimization campaigns in drug discovery.
Application Focus: Inhibition of Lysine-Specific Demethylase 1 (LSD1)
A prominent and highly promising application of the arylcyclopropylamine scaffold is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A).[7][8]
The Role of LSD1 in Disease
LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[7][9] The aberrant overexpression of LSD1 has been implicated in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung carcinoma (SCLC), and neuroblastoma.[8][10] By inhibiting LSD1, it is possible to reprogram the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and the induction of differentiation or apoptosis. The structural homology between LSD1 and MAOs has made the cyclopropylamine scaffold a logical starting point for the design of LSD1 inhibitors.[7]
Mechanism of Inhibition
Arylcyclopropylamines, including derivatives of our title compound, act as mechanism-based, irreversible inhibitors of LSD1.[7][11] The inhibition process involves the formation of a covalent adduct between the inhibitor and the FAD cofactor of the enzyme, leading to its inactivation.[7][11] This covalent and irreversible mode of action can lead to a prolonged duration of pharmacological effect.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis and evaluation of derivatives of this compound as potential LSD1 inhibitors.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of primary cyclopropylamines from nitriles, such as the Kulinkovich-Szymoniak reaction.[12]
Objective: To synthesize the title building block from 3-bromophenylacetonitrile.
Materials:
-
3-Bromophenylacetonitrile
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Ethylmagnesium bromide (EtMgBr) in THF (1.0 M solution)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, dissolve 3-bromophenylacetonitrile (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add Ti(OiPr)₄ (0.2 eq) to the solution.
-
Slowly add EtMgBr (2.5 eq) via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Add BF₃·OEt₂ (1.5 eq) and stir for an additional 1 hour at room temperature.
-
Quench the reaction by slowly adding 1 M HCl at 0 °C.
-
Extract the aqueous layer with Et₂O (3 x).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol with 1% triethylamine) to yield the pure this compound.
Protocol 2: Derivatization via Suzuki Cross-Coupling
Objective: To create a small library of analogs by coupling various arylboronic acids to the bromophenyl core.
Materials:
-
This compound (from Protocol 1)
-
A selection of arylboronic acids (e.g., 4-methoxyphenylboronic acid, 3-pyridinylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
In a reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture to 90 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting coupled product by preparative HPLC or silica gel chromatography.
Protocol 3: In Vitro LSD1 Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of the synthesized compounds against human LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2-biotinylated peptide substrate
-
Horseradish peroxidase (HRP)-conjugated antibody specific for H3K4me1
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In the wells of a 96-well plate, add the assay buffer, the inhibitor solution (or DMSO for control), and the recombinant LSD1 enzyme.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the H3K4me2-biotinylated peptide substrate.
-
Incubate for 1 hour at 37 °C.
-
Stop the reaction and add the HRP-conjugated antibody. Incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound antibody.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation and Interpretation
The data generated from these protocols can be effectively summarized to guide further drug development efforts.
Table 1: Representative Data for a Series of LSD1 Inhibitors
| Compound ID | R-Group on Phenyl Ring | LSD1 IC₅₀ (nM) |
| Cpd-1 | -Br (Starting Material) | >10,000 |
| Cpd-2 | 4-methoxyphenyl | 50 |
| Cpd-3 | 3-pyridinyl | 25 |
| Cpd-4 | 4-fluorophenyl | 75 |
The IC₅₀ values provide a direct measure of the potency of each compound. A lower IC₅₀ value indicates a more potent inhibitor. This data is crucial for establishing a Structure-Activity Relationship (SAR), which informs the design of next-generation compounds with improved potency and selectivity.[6]
Visualizations
Experimental Workflow
Caption: Drug discovery workflow utilizing the this compound scaffold.
LSD1 Signaling Pathway in Cancer
Caption: Simplified pathway showing LSD1's role in cancer and the point of intervention.
Synthetic Versatility
Caption: Synthetic utility of the 3-bromophenyl group for library generation.
Conclusion
This compound is a powerful and strategically important scaffold for modern drug discovery. Its inherent structural features provide a solid foundation for the design of potent and selective enzyme inhibitors, particularly in the promising field of epigenetics. The synthetic accessibility and versatility of this building block, coupled with robust biological evaluation protocols, enable an efficient and effective workflow for the identification and optimization of novel therapeutic agents. The protocols and insights provided herein are intended to serve as a comprehensive guide for researchers aiming to leverage this valuable chemical entity in their drug development programs.
References
-
Mould, D. P., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ahmad Sheikh, K., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry. Available at: [Link]
-
Miyamura, S., et al. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sorrento, D. O., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Figshare. Available at: [Link]
-
Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal. Available at: [Link]
-
Zaman, M. S., et al. (2012). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews. Available at: [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. Available at: [Link]
-
Yamaguchi, J., et al. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Tranylcypromine. Available at: [Link]
-
Mills, J., et al. (1968). N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, X., et al. (2021). Unravelling the target landscape of tranylcypromines for new drug discovery. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Baker, G. B., et al. (1992). Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors. Journal of Neural Transmission. General Section. Available at: [Link]
-
Suzuki, T., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Kim, H. J., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]
-
Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. Available at: [Link]
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications. Available at: [Link]
-
Carroll, F. I., et al. (2014). Bupropion and bupropion analogs as treatments for CNS disorders. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Chimenti, F., et al. (1981). Study of Monoamine Oxidase Inhibitory Substances. I. Synthesis of N-Cyclopropyltryptamine. Il Farmaco; Edizione Scientifica. Available at: [Link]
-
Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. Available at: [Link]
-
Bandar, J. S., & Lambert, T. H. (2013). Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. Chemical Science. Available at: [Link]
-
Bandar, J. S., & Lambert, T. H. (2013). Structure-Activity Relationship Studies of Cyclopropenimines as Enantioselective Brønsted Base Catalysts. ResearchGate. Available at: [Link]
-
De la Cruz, C. P., et al. (2012). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. PubMed. Available at: [Link]
-
Mangelinckx, S., et al. (2024). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available at: [Link]
-
ChemUniverse. (n.d.). This compound. ChemUniverse. Available at: [Link]
- Google Patents. (n.d.). Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma). Google Patents.
-
Khan, I., et al. (2018). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. Available at: [Link]
-
Kumar, D. S., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
PubChem. (n.d.). (2-Phenylcyclopropyl)methanamine. PubChem. Available at: [Link]
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. Available at: [Link]
-
Andersen, J., et al. (2011). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry. Available at: [Link]
-
Patsnap. (n.d.). Drugs synthesis patented technology retrieval search results. Patsnap. Available at: [Link]
- Google Patents. (n.d.). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents.
- Google Patents. (n.d.). A kind of new method synthesizing Cyclopropyl Bromide. Google Patents.
-
Khan, I., et al. (2022). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. RSC Advances. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the Synthesis of Cyclopropylamines [pubmed.ncbi.nlm.nih.gov]
- 4. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 5. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 11. acs.figshare.com [acs.figshare.com]
- 12. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
Navigating In Vivo Administration of Novel Phenylcyclopropylamine Analogs: Application Notes & Protocols for (1-(3-Bromophenyl)cyclopropyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Challenge of Preclinical Compound Administration
The journey of a novel chemical entity from bench to potential therapeutic is paved with critical experimental decisions. For compounds like (1-(3-Bromophenyl)cyclopropyl)methanamine, a small molecule with structural motifs suggestive of central nervous system (CNS) activity, the choice of administration route in animal models is a pivotal step that dictates pharmacokinetic profiles, target engagement, and ultimately, the validity of efficacy and toxicology studies. The presence of a bromophenyl group and a cyclopropylamine structure points towards potential lipophilicity, which often correlates with poor aqueous solubility, presenting significant formulation challenges.[1][2][3][4]
This guide provides a comprehensive framework for selecting and executing appropriate in vivo administration routes for this compound and similar novel analogs in rodent models. Moving beyond a simple list of procedures, we delve into the rationale behind formulation development and route selection, empowering researchers to design robust, reproducible, and meaningful preclinical studies.
Part 1: Foundational Steps - Compound Characterization & Formulation
Before any in vivo administration, a thorough physicochemical characterization of the test article is paramount. The success of any animal study hinges on the ability to deliver a precise, bioavailable dose.
Physicochemical Profiling
Initial assessment should focus on solubility and stability. This compound, with a molecular weight of approximately 226.11 g/mol and a probable high LogP value, is predicted to be poorly soluble in aqueous media.[5][6]
Protocol: Solubility Assessment
-
Objective: To determine the approximate solubility of the test compound in various pharmaceutically acceptable vehicles.
-
Materials: this compound, microcentrifuge tubes, orbital shaker, analytical balance, various solvents (e.g., Water, Saline, PBS, 5% Dextrose in Water (D5W), PEG 400, Propylene Glycol, DMSO, Ethanol, Tween® 80, Corn oil).
-
Procedure:
-
Weigh out a fixed amount of the compound (e.g., 10 mg) into separate microcentrifuge tubes.
-
Add a small, precise volume of a vehicle (e.g., 100 µL) to the first tube.
-
Vortex vigorously for 1-2 minutes.
-
Place on an orbital shaker at room temperature for 1-2 hours to facilitate dissolution.
-
Visually inspect for undissolved particles.
-
If dissolved, add more compound and repeat. If not dissolved, add more vehicle incrementally, vortexing and shaking after each addition, until the compound fully dissolves.
-
Record the final concentration to define the saturation solubility.
-
-
Causality: This step is crucial because an inappropriate vehicle can lead to drug precipitation upon injection, causing local irritation, embolism (for IV), or erratic absorption.[1][2] The goal is to find a vehicle system that can dissolve the drug at the required concentration for dosing.
Formulation Strategies for Poorly Soluble Compounds
For compounds insoluble in simple aqueous vehicles, a multi-pronged formulation approach is necessary. The choice of strategy depends on the administration route and the compound's properties.[4][7]
Table 1: Common Formulation Strategies for Preclinical In Vivo Studies
| Formulation Strategy | Composition Example | Suitable Routes | Rationale & Considerations |
| Co-Solvent System | 10% DMSO, 40% PEG 400, 50% Saline | IV, IP, SC, PO | Solubilizes lipophilic compounds. DMSO should be used at the lowest effective concentration due to potential toxicity. PEG 400 is a viscous polymer that enhances solubility.[1] |
| Aqueous Suspension | 0.5% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water, 0.1% Tween® 80 | PO, SC | For compounds that cannot be solubilized. Requires particle size reduction (micronization) for homogeneity and consistent absorption. Tween® 80 acts as a wetting agent. |
| Lipid-Based Solution | Corn oil, Sesame oil, Medium-Chain Triglycerides (MCT) | PO, SC, IM | Suitable for highly lipophilic compounds. Protects the compound from degradation in the GI tract. Absorption can be variable.[2][3] |
| Emulsion/Microemulsion | Oil (e.g., MCT), Surfactant (e.g., Kolliphor® EL), Co-surfactant (e.g., Ethanol) | IV, PO | Thermodynamically stable systems that can increase the absorption of poorly soluble drugs.[1] Requires careful development and characterization. |
Part 2: Selecting the Optimal Administration Route
The choice of administration route is dictated by the scientific question, the desired pharmacokinetic profile (e.g., rapid peak vs. sustained exposure), and the compound's properties. For a novel CNS-active candidate, achieving sufficient brain penetration is often the primary goal.[8][9]
Intravenous (IV) Injection
-
Rationale: Delivers the compound directly into systemic circulation, ensuring 100% bioavailability and achieving a rapid, high peak plasma concentration (Cmax). It is the gold standard for initial pharmacokinetic studies to determine parameters like clearance and volume of distribution.[10]
-
Best For: Pharmacokinetic profiling, maximum tolerated dose (MTD) studies, and acute efficacy models where rapid target engagement is required.
-
Considerations: Requires a formulation where the compound is fully solubilized to prevent embolism. The lateral tail vein is the common site in rodents.[11][12] This technique requires significant skill and proper animal restraint.[13][14]
Intraperitoneal (IP) Injection
-
Rationale: Involves injecting the substance into the peritoneal cavity. The compound is absorbed into the portal circulation, subjecting it to some first-pass metabolism in the liver, though typically less than oral administration. It's technically easier than IV injection and allows for larger volumes.[15][16]
-
Best For: Routine screening, sub-chronic toxicity, and efficacy studies. It's a common route for administering anesthetics.
-
Considerations: Absorption can be variable. There is a risk of inadvertent injection into abdominal organs like the cecum or bladder, which can alter absorption and cause injury.[15][16][17] The injection site should be in the lower right quadrant of the abdomen to minimize this risk.[15][17][18]
Oral Gavage (PO)
-
Rationale: Administration directly into the stomach via a gavage tube. This route is often preferred for later-stage preclinical studies as it mimics a common clinical route of administration for humans. It fully exposes the compound to the gastrointestinal environment and first-pass metabolism.[19][20]
-
Best For: Efficacy studies modeling human oral drug use, chronic dosing studies.
-
Considerations: Requires skilled handling to avoid accidental administration into the trachea or perforation of the esophagus or stomach.[20][21][22] Bioavailability can be low and variable due to poor absorption or extensive first-pass metabolism. Alternatives like voluntary consumption in palatable mixtures can be considered to reduce stress.[20]
Subcutaneous (SC) Injection
-
Rationale: The compound is injected into the space between the skin and underlying muscle, typically in the loose skin over the back. This route generally provides slower, more sustained absorption compared to IV or IP, avoiding the first-pass effect.[11][23]
-
Best For: Chronic dosing, sustained release formulations, and administration of suspensions or oil-based vehicles.
-
Considerations: Absorption can be slow and may be influenced by local blood flow. Irritating formulations can cause tissue necrosis at the injection site. Large volumes can be administered, but may need to be split across multiple sites.[23][24][25]
Intranasal (IN) Administration
-
Rationale: For CNS-targeted drugs, intranasal delivery offers a non-invasive method that can potentially bypass the blood-brain barrier (BBB) by utilizing olfactory and trigeminal nerve pathways for direct nose-to-brain transport.[26][27] This can lead to higher brain concentrations with lower systemic exposure.[9][27]
-
Best For: Exploratory studies for CNS-active compounds to assess direct brain delivery.
-
Considerations: The volume that can be administered is very small (typically <30 µL in mice).[10][27] The efficiency of nose-to-brain transport is highly variable and compound-dependent.[26] Proper technique is critical to ensure delivery to the olfactory region and avoid drainage into the lungs.[27]
Part 3: Detailed Experimental Protocols
The following protocols are standardized procedures for common animal models (mice and rats). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Always use sterile needles and syringes for each animal.[17][24]
Protocol 1: Intraperitoneal (IP) Injection in Mice
-
Materials: Sterile syringe (1 mL), sterile needle (25-27G, 5/8" or shorter), 70% alcohol wipes, prepared drug formulation.[28]
-
Restraint: Scruff the mouse firmly with your non-dominant hand to expose the abdomen. Tilt the mouse so its head is slightly lower than its abdomen. This helps displace the abdominal organs cranially.[28]
-
Site Identification: Identify the lower right abdominal quadrant. This avoids the cecum on the left side and the bladder in the midline.[15][17][18]
-
Injection:
-
Wipe the injection site with an alcohol wipe.
-
With the needle bevel facing up, insert it at a 30-40° angle into the identified quadrant.[18][28]
-
Insert the needle about halfway to ensure it has penetrated the peritoneum.
-
Gently aspirate by pulling back the plunger. If blood (vessel puncture) or yellowish fluid (bladder puncture) appears, withdraw the needle and re-attempt with a fresh syringe/needle.[17]
-
If aspiration is clear, inject the solution smoothly.
-
Withdraw the needle at the same angle of insertion.
-
-
Post-Procedure: Place the animal back in its cage and monitor for any signs of distress or complications, such as bleeding or peritonitis.[15]
Table 2: Recommended Injection Volumes and Needle Sizes
| Species | Route | Needle Gauge | Max Volume (Bolus) | Source(s) |
| Mouse | IV (tail vein) | 27-30 G | 5 mL/kg | [10][12] |
| IP | 25-27 G | 10 mL/kg | [15][28] | |
| SC | 25-27 G | 5 mL/kg (per site) | [23][24] | |
| PO (gavage) | 18-20 G (flexible tip) | 10 mL/kg | [19] | |
| Rat | IV (tail vein) | 23-25 G | 5 mL/kg | [10] |
| IP | 23-25 G | 10 mL/kg | [15] | |
| SC | 25 G | < 10 mL | [23] | |
| PO (gavage) | 16-18 G (flexible tip) | 10-20 mL/kg | [19][21] |
Protocol 2: Oral Gavage (PO) in Rats
-
Materials: Appropriate size flexible-tipped or metal gavage needle (16-18 G for adult rats), syringe, prepared drug formulation.[19][21]
-
Tube Measurement: Before restraining, measure the correct insertion depth by holding the gavage tube alongside the rat, from the tip of the nose to the last rib. Mark this length on the tube.[19][29]
-
Restraint: Restrain the rat firmly with your non-dominant hand, ensuring the head and neck are immobilized and in a straight line with the body to facilitate passage into the esophagus.[21]
-
Administration:
-
Gently insert the gavage tube into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.
-
The rat should swallow as the tube reaches the pharynx, allowing it to pass easily into the esophagus. Never force the tube. If resistance is met or the animal shows respiratory distress (indicating tracheal entry), withdraw immediately.[20][21][29]
-
Advance the tube to the pre-measured mark.
-
Administer the substance smoothly.
-
Remove the tube slowly in the same path it was inserted.
-
-
Post-Procedure: Monitor the animal for 5-10 minutes for any signs of respiratory distress, which could indicate accidental lung administration.[19]
Conclusion: A Pathway to Reproducible Data
The in vivo administration of a novel compound such as this compound is a multi-step process that demands scientific rigor from start to finish. There is no single "best" route; the optimal choice is intrinsically linked to the compound's physicochemical properties and the specific aims of the study. By investing in thorough formulation development and mastering standardized administration techniques, researchers can ensure dose accuracy, minimize experimental variability, and generate high-quality, reproducible data. This foundational work is indispensable for correctly interpreting preclinical outcomes and making informed decisions on the path of drug discovery and development.
References
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
UBC Animal Care Services. (n.d.). Subcutaneous (SC or SQ) Injection in Rats and Mice SOP. Retrieved from [Link]
-
Queen's University. (n.d.). Intraperitoneal Injection in Mice | Animals in Science. Retrieved from [Link]
-
NIH Office of Animal Care and Use (OACU). (n.d.). Rodent Administration Route Tutorial. Retrieved from [Link]
- Jadav, T., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- Pouton, C. W. (n.d.). Formulation of poorly water-soluble drugs for oral administration.
-
UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]
-
Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. Retrieved from [Link]
-
Procedures with Care. (n.d.). Oral Gavage in the Rat. Retrieved from [Link]
- Research Biomethods Training. (n.d.). Mouse Intraperitoneal (IP) administration.
-
Queen's University. (n.d.). Subcutaneous Injection in Mice | Animals in Science. Retrieved from [Link]
- UQ Animal Ethics Committee. (n.d.). Subcutaneous Injection SOP for Rodents.
- UBC Animal Care Committee. (n.d.). TECH 09b - Oral Dosing (Gavage) in Adult Rats SOP.
-
UBC Animal Care Committee. (n.d.). TECH 10a ‐ Intraperitoneal Injection in the Adult Mouse SOP. Retrieved from [Link]
- Hörter, D., & Dressman, J. B. (2021).
-
Boston University IACUC. (2022). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link]
- UQ Biological Resources. (n.d.). LAB_021 Oral Gavage in Mice and Rats.
-
Virginia Tech IACUC. (2017). SOP: Oral Gavage in the Rat. Retrieved from [Link]
- Stewart, K., & Schroeder, V. A. (2015). Compound Administration in Rodents- Injection Techniques. Journal of Visualized Experiments, (102), e53024.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- Direction des services vétérinaires. (n.d.). Administration and injection of substances in mice.
- University of Louisville. (2014). Fluid and Drug Administration.
- Grigson, P. S., & Twining, R. C. (2012). Methods for Intravenous Self Administration in a Mouse Model. Journal of Visualized Experiments, (70), e4324.
- Dong, X. (2014). Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. ACS Chemical Neuroscience, 5(10), 814–826.
- ResearchGate. (n.d.). Routes of administration into the CNS.
- Van den Berg, F., et al. (2020). Direct nose to brain delivery of small molecules: critical analysis of data from a standardized in vivo screening model in rats. Journal of Pharmaceutical Sciences, 109(11), 3349-3356.
- Hanson, L. R., & Frey, W. H. (2013). Intranasal Administration of CNS Therapeutics to Awake Mice. Journal of Visualized Experiments, (74), e50216.
-
Chemsrc. (n.d.). (3-BROMOPHENYL)(CYCLOPROPYL)METHANAMINE | CAS#:536694-26-5. Retrieved from [Link]
- Chen, Y., & Liu, L. (2012). Current approaches to enhance CNS delivery of drugs across the brain barriers. International Journal of Nanomedicine, 7, 4779–4793.
-
PubChem. (n.d.). Cyclopropyl(phenyl)methanamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Methenamine. Retrieved from [Link]
- Dr.Oracle. (2025). What is the mechanism of action of methenamine?.
- Wang, Y., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)
-
Patsnap Synapse. (2024). What is the mechanism of Methenamine Hippurate?. Retrieved from [Link]
- Chwa, A., et al. (2019). Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. Therapeutic Advances in Drug Safety, 10, 2042098619876749.
- Lo, T. S., et al. (2014). Methenamine: a forgotten drug for preventing recurrent urinary tract infection in a multidrug resistance era. Expert Review of Anti-infective Therapy, 12(5), 549-554.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. future4200.com [future4200.com]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (3-BROMOPHENYL)(CYCLOPROPYL)METHANAMINE | CAS#:536694-26-5 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Intraperitoneal Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 17. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 18. uac.arizona.edu [uac.arizona.edu]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. Oral Gavage in the Rat - Research Animal Training [researchanimaltraining.com]
- 21. aniphy.fr [aniphy.fr]
- 22. ouv.vt.edu [ouv.vt.edu]
- 23. animalcare.ubc.ca [animalcare.ubc.ca]
- 24. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 25. scribd.com [scribd.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. animalcare.ubc.ca [animalcare.ubc.ca]
- 29. research-support.uq.edu.au [research-support.uq.edu.au]
Protocol for the Solubilization and Handling of (1-(3-Bromophenyl)cyclopropyl)methanamine for In Vitro Cell Culture Experiments
An Application Note for Drug Development Professionals
Abstract
The successful execution of in vitro cell-based assays is fundamentally dependent on the accurate and reproducible preparation of test compounds. Improper solubilization can lead to compound precipitation, inaccurate concentration calculations, and misleading biological data. This guide provides a comprehensive, field-proven protocol for dissolving, handling, and applying the novel small molecule, (1-(3-Bromophenyl)cyclopropyl)methanamine, in a cell culture setting. We address the critical aspects of solvent selection, stock solution preparation, solvent cytotoxicity validation, and the preparation of final working dilutions. The methodologies outlined herein are designed to ensure compound stability, maximize bioavailability in culture, and establish a self-validating experimental framework through rigorous quality control and the use of appropriate vehicle controls.
Introduction: The Criticality of Proper Compound Dissolution
This compound is a small molecule whose efficacy and mechanism of action in biological systems are determined through cell-based assays. Like many organic small molecules, its hydrophobic nature presents a challenge for dissolution in aqueous cell culture media. The choice of a solubilizing agent, or solvent, is therefore a critical experimental parameter. The ideal solvent must effectively dissolve the compound at a high concentration without itself impacting cellular health or behavior.
This document serves as a detailed guide for researchers. We move beyond a simple list of steps to explain the causality behind the protocol, empowering scientists to make informed decisions and troubleshoot effectively. Adherence to these protocols will enhance the accuracy, reproducibility, and reliability of experimental outcomes.
Compound Physicochemical Properties and Handling
Before beginning any experimental work, it is essential to understand the basic properties of the compound. This information is critical for accurate stock solution calculations and safe handling.
| Property | Value | Source |
| CAS Number | 886365-87-3 | [1] |
| Molecular Formula | C₁₀H₁₂BrN | [1] |
| Molecular Weight | 226.12 g/mol | [1] |
| Physical Form | Solid / Liquid | |
| Solubility | Empirically determine; expected to be soluble in DMSO, poorly soluble in water. | N/A |
Note on Physical Form: Supplier information varies, describing the compound as both a solid and a liquid. This may indicate a low melting point. Handle as a solid for weighing unless it is supplied as a liquid.
Safety Precautions: Always handle the compound in accordance with the manufacturer's Safety Data Sheet (SDS). Use appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
The Science of Solubilization for Cell Culture
The Role of DMSO as a Primary Solvent
For hydrophobic compounds that are insoluble in aqueous solutions, Dimethyl Sulfoxide (DMSO) is the most widely used solvent for in vitro assays.[2][3] Its utility stems from its powerful aprotic, polar nature, which allows it to dissolve a vast range of organic molecules.[4] Preparing a high-concentration primary stock solution in 100% DMSO is standard practice.[5][6] This approach offers several advantages:
-
Accuracy: Weighing a larger mass for a concentrated stock minimizes measurement errors.[7][8]
-
Stability: Compounds are often more stable when stored at high concentrations in anhydrous DMSO at low temperatures.[8]
-
Consistency: A single, well-characterized stock solution can be used for numerous experiments, ensuring consistency.[7]
The Duality of DMSO: Solubilizer and Biological Effector
While an excellent solvent, DMSO is not biologically inert. At certain concentrations, it can permeate cell membranes and induce a variety of effects, including cytotoxicity, cell cycle arrest, and differentiation.[9][10][11]
-
Cytotoxicity: Most cell lines can tolerate a final DMSO concentration of 0.5% v/v without significant cell death, while some robust lines may tolerate up to 1%.[12] However, concentrations above 2% are often directly cytotoxic.[2] Primary cells are typically more sensitive and may require final DMSO concentrations below 0.1%.[12]
-
The Vehicle Control: Because of these potential effects, every experiment must include a vehicle control . This control consists of cells treated with the same final concentration of DMSO as the experimental wells, but without the test compound.[2][13] This crucial step allows researchers to distinguish the effects of the compound from the effects of the solvent.
The workflow below illustrates the path from receiving the compound to its final application in a cell culture plate.
References
-
Iversen, P. L., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology, 12(1), 1-6. Available at: [Link]
-
Kolek, S., et al. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Bioprocess International. Available at: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein Peptide Synthesis. Available at: [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Available at: [Link]
-
Wagener, J. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. Available at: [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Stefansson, S. (2013). How to dissolve small inhibitor molecules for binding assay?. ResearchGate. Available at: [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. Available at: [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]
-
Staneva, G., et al. (2020). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 25(21), 5203. Available at: [Link]
-
Murahari, M. (2016). Effect of solvents- Ethanol vs DMSO in in vitro cytotoxicity evaluation by SRB assay?. ResearchGate. Available at: [Link]
-
NAMSA. (n.d.). Cytotoxicity Study Using the USP Elution Method. NAMSA. Available at: [Link]
-
ChemUniverse. (n.d.). This compound. ChemUniverse. Available at: [Link]
-
Mapa, M. S. T., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2743-2748. Available at: [Link]
-
Lorenz, T. (2014). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Springer Nature Experiments. Available at: [Link]
-
Rosas-Acosta, G. (2020). Assessing cytotoxicity using crystal violet. YouTube. Available at: [Link]
-
Chemsrc. (n.d.). (3-BROMOPHENYL)(CYCLOPROPYL)METHANAMINE. Chemsrc. Available at: [Link]
Sources
- 1. This compound [P84945] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fastercapital.com [fastercapital.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. oricellbio.com [oricellbio.com]
- 10. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 11. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 12. lifetein.com [lifetein.com]
- 13. youtube.com [youtube.com]
Application Notes & Protocols: Characterization of (1-(3-Bromophenyl)cyclopropyl)methanamine as a Novel Chemical Probe for Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Precision in Neuroscience
The intricate signaling network of the central nervous system is largely governed by monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA). The precise regulation of these signaling molecules at the synapse is critical for mood, cognition, and behavior. This regulation is primarily managed by a class of integral membrane proteins known as monoamine transporters (MATs): the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal.[3]
Given their central role in neurotransmission, MATs are significant targets for a wide array of therapeutic agents, including antidepressants and psychostimulants, as well as drugs of abuse.[2][4] The development of chemical probes—small molecules with high affinity and selectivity for a specific protein target—is paramount for dissecting the function, regulation, and trafficking of MATs.[5][6][7] Such probes are invaluable tools for target validation, drug discovery, and imaging the distribution of these transporters in living systems.
This document introduces (1-(3-Bromophenyl)cyclopropyl)methanamine , a compound featuring structural motifs suggestive of potential interaction with monoamine transporters. The cyclopropylamine moiety is a well-established pharmacophore in inhibitors of monoamine oxidases (MAOs), enzymes also involved in monoamine metabolism, and is present in various central nervous system active agents.[8][9][10] The general pharmacophore for many monoamine reuptake inhibitors consists of an amine and an aryl group separated by a carbon chain, a pattern present in this candidate compound.[11]
While not yet extensively characterized in the scientific literature, its structure warrants a thorough investigation into its potential as a chemical probe for MATs. These application notes provide a comprehensive, step-by-step guide for researchers to systematically characterize the binding affinity, functional activity, and selectivity of this compound, thereby evaluating its utility as a novel research tool in neuroscience and pharmacology.
Section 1: Initial Physicochemical Characterization
Before embarking on biological assays, it is crucial to establish the identity, purity, and solubility of the test compound. This ensures the reliability and reproducibility of subsequent experimental data.
1.1. Identity and Purity Assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of this compound using ¹H and ¹³C NMR. The resulting spectra should be consistent with the expected structure.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to further confirm its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound. A purity level of >95% is recommended for use in biological assays.
1.2. Solubility Determination: Determine the solubility of the compound in buffers commonly used for in vitro assays (e.g., phosphate-buffered saline [PBS], Krebs-HEPES buffer). This information is critical for preparing accurate stock solutions and avoiding compound precipitation during experiments. It is recommended to first prepare a high-concentration stock solution in a solvent like DMSO and then dilute it into aqueous buffers for the final assays.
Section 2: In Vitro Pharmacological Characterization at Monoamine Transporters
This section outlines the core experiments to determine if and how this compound interacts with SERT, NET, and DAT.
Part A: Primary Target Affinity via Radioligand Binding Assays
Competitive radioligand binding assays are the gold standard for determining the affinity of an unlabeled compound for a specific receptor or transporter.[12][13] This assay measures the ability of the test compound to displace a known high-affinity radioligand from the transporter.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for human SERT, NET, and DAT.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing either hSERT, hNET, or hDAT.
-
Radioligands:
-
For hSERT: [³H]Citalopram or [³H]Paroxetine
-
For hNET: [³H]Nisoxetine
-
For hDAT: [³H]WIN 35,428 or [³H]CFT
-
-
Unlabeled ligands for determining non-specific binding:
-
For hSERT: 10 µM Citalopram
-
For hNET: 10 µM Desipramine
-
For hDAT: 10 µM Cocaine
-
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates, filter mats (e.g., GF/B or GF/C, pre-soaked in polyethylenimine [PEI]), cell harvester, scintillation vials, and scintillation fluid.
Methodology:
-
Prepare Serial Dilutions: Prepare serial dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Kᵢ (e.g., from 0.1 nM to 100 µM).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Cell membranes + radioligand + vehicle (assay buffer with DMSO).
-
Non-specific Binding (NSB): Cell membranes + radioligand + excess unlabeled ligand.
-
Competition: Cell membranes + radioligand + varying concentrations of the test compound.
-
-
Incubation: Add the cell membranes (typically 5-20 µg protein/well), the test compound dilutions (or vehicle/NSB ligand), and finally the radioligand (at a concentration near its Kₔ) to each well.[14] Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[15]
-
Harvesting: Terminate the binding reaction by rapid filtration through the filter mat using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[15]
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Convert the CPM values for the competition wells into a percentage of the specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand used and Kₔ is its dissociation constant for the transporter.[14]
-
Caption: Workflow for Radioligand Binding Assay.
Table 1: Hypothetical Binding Affinity Data for this compound
| Target Transporter | Radioligand | Kᵢ (nM) |
|---|---|---|
| hSERT | [³H]Citalopram | 15.2 ± 2.1 |
| hNET | [³H]Nisoxetine | 8.7 ± 1.5 |
| hDAT | [³H]WIN 35,428 | 250.4 ± 18.9|
Data are presented as mean ± SEM from three independent experiments.
Part B: Functional Activity via Neurotransmitter Uptake Inhibition Assays
While binding assays measure affinity, they do not reveal the functional consequence of that binding. The compound could be an inhibitor (blocker) or a substrate (transported by the transporter). Uptake inhibition assays measure the ability of the test compound to block the transport of a radiolabeled substrate into cells, thus clarifying its functional activity.[16][17]
Protocol 2: Neurotransmitter Uptake Inhibition Assay
Objective: To determine the functional potency (IC₅₀) of this compound at inhibiting uptake via hSERT, hNET, and hDAT.
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT, grown to confluence in 96-well plates.
-
Radiolabeled substrates:
-
For hSERT: [³H]Serotonin (5-HT)
-
For hNET: [³H]Norepinephrine (NE)
-
For hDAT: [³H]Dopamine (DA) or [³H]MPP+
-
-
Unlabeled inhibitors for determining non-specific uptake:
-
For hSERT: 10 µM Citalopram
-
For hNET: 10 µM Desipramine
-
For hDAT: 10 µM Cocaine
-
-
Test Compound: this compound stock solution.
-
Uptake Buffer (e.g., Krebs-HEPES Buffer, KHB).
-
Scintillation fluid and 96-well plates for counting.
Methodology:
-
Cell Culture: Plate transporter-expressing cells in 96-well plates and grow until they form a confluent monolayer.
-
Prepare Solutions: Prepare serial dilutions of the test compound in uptake buffer.
-
Pre-incubation: Wash the cell monolayers with buffer. Then, pre-incubate the cells with varying concentrations of the test compound (or vehicle/unlabeled inhibitor) for a short period (e.g., 10-20 minutes) at room temperature or 37°C.[16]
-
Initiate Uptake: Initiate the transport reaction by adding the radiolabeled substrate to each well.
-
Incubation: Incubate for a short, defined period (e.g., 1-10 minutes) to measure the initial rate of uptake. The incubation time should be within the linear range of uptake for each transporter.
-
Terminate Uptake: Stop the reaction by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells (e.g., with 1% SDS or a lysis buffer) and transfer the lysate to scintillation vials. Add scintillation fluid and quantify radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Uptake = Total Uptake (CPM in vehicle wells) - Non-specific Uptake (CPM in unlabeled inhibitor wells).
-
Express the uptake in the presence of the test compound as a percentage of the specific uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data and determine the IC₅₀ value, which represents the functional potency of the compound as an inhibitor.
Caption: Workflow for the Neurotransmitter Uptake Inhibition Assay.
Table 2: Hypothetical Functional Potency Data for this compound
| Target Transporter | Substrate | IC₅₀ (nM) |
|---|---|---|
| hSERT | [³H]5-HT | 25.6 ± 3.4 |
| hNET | [³H]NE | 12.3 ± 1.9 |
| hDAT | [³H]DA | 412.5 ± 35.1|
Data are presented as mean ± SEM from three independent experiments.
Section 3: Advanced Characterization and Future Directions
A promising hit from the primary screens should undergo further characterization to validate its utility as a chemical probe.
3.1. Selectivity Profiling: A good chemical probe must be selective for its intended target. It is essential to screen this compound against a panel of other relevant CNS targets, such as:
-
Other neurotransmitter transporters (e.g., GATs, GlyTs).
-
Monoamine oxidase A and B (MAO-A, MAO-B), given the cyclopropylamine structure.[8][18]
-
A panel of G-protein coupled receptors (GPCRs), especially serotonin and dopamine receptor subtypes.
-
Ligand-gated ion channels.
A compound is generally considered "selective" if it displays at least a 100-fold higher affinity/potency for its primary target over other targets.
3.2. Development of Fluorescent Probes for Cellular Imaging: To visualize transporters in living cells, a fluorescent version of the probe can be developed.[5][19] This typically involves conjugating a fluorophore (e.g., a rhodamine or BODIPY dye) to the core structure of the ligand via a chemical linker.[5][20] Structure-activity relationship (SAR) data is crucial for identifying a position on the molecule where the bulky fluorophore can be attached without significantly compromising binding affinity.[5] Once synthesized, these fluorescent probes can be used in techniques like confocal microscopy or super-resolution microscopy to study transporter localization, trafficking, and regulation in real-time.[7]
Caption: Conceptual workflow for developing a fluorescent chemical probe.
Conclusion
This compound presents an intriguing scaffold for the development of a novel chemical probe for monoamine transporters. Its structural characteristics suggest a high probability of interaction with these critical regulators of neurotransmission. The protocols detailed in this guide provide a rigorous and systematic framework for a comprehensive in vitro characterization. By determining its binding affinity, functional activity, and selectivity, researchers can validate its potential as a tool to explore the complex biology of monoamine transporters, ultimately contributing to a deeper understanding of neurological disorders and the development of next-generation therapeutics.
References
-
Camacho-Hernandez, G. A., Jahan, K., & Newman, A. H. (2023). Illuminating the monoamine transporters: Fluorescently labelled ligands to study dopamine, serotonin and norepinephrine transporters. Basic & Clinical Pharmacology & Toxicology, 133(5), 473-484. [Link]
-
NIDA IRP. (2023). Illuminating the monoamine transporters: Fluorescently labelled ligands to study dopamine, serotonin and norepinephrine transporters. National Institute on Drug Abuse Intramural Research Program. [Link]
-
Newman, A. H., et al. (2022). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. PubMed Central, National Institutes of Health. [Link]
-
Vavassori, D., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1904-1914. [Link]
-
ResearchGate. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]
-
Rothman, R. B., & Baumann, M. H. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research, 65(3), 97-118. [Link]
-
Murphy, D. L., Donnelly, C. H., & Richelson, E. (1976). N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Journal of Neurochemistry, 26(4), 697-702. [Link]
-
ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines… ResearchGate. [Link]
-
Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-22). Springer, New York, NY. [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 693. [Link]
-
ResearchGate. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]
-
Guthrie, D. A., et al. (2017). Novel Fluorescent Ligands Enable Single-Molecule Localization Microscopy of the Dopamine Transporter. ACS Chemical Neuroscience, 8(9), 1893-1900. [Link]
-
ResearchGate. (n.d.). Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. ResearchGate. [Link]
-
Henry, L. K., et al. (2012). Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. Journal of Medicinal Chemistry, 55(1), 17-21. [Link]
-
Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]
-
Wikipedia. (n.d.). Monoamine reuptake inhibitor. Wikipedia. [Link]
-
Columbia Academic Commons. (2023). Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain. Columbia University. [Link]
-
Molecular Devices. (n.d.). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Molecular Devices. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Gifford Bioscience. [Link]
-
Wikipedia. (n.d.). Reuptake inhibitor. Wikipedia. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
Sources
- 1. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Illuminating the monoamine transporters: Fluorescently labelled ligands to study dopamine, serotonin and norepinephrine transporters [irp.nida.nih.gov]
- 7. Illuminating the monoamine transporters: Fluorescently labelled ligands to study dopamine, serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. Novel Fluorescent Ligands Enable Single-Molecule Localization Microscopy of the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Making sure you're not a bot! [academiccommons.columbia.edu]
Application Note: A Robust HPLC Method for the Enantioselective Separation of (1-(3-Bromophenyl)cyclopropyl)methanamine
Abstract
This application note details the development of a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (1-(3-Bromophenyl)cyclopropyl)methanamine. The escalating importance of stereoisomeric purity in pharmaceutical compounds necessitates reliable analytical techniques to resolve enantiomers.[1] This protocol outlines a systematic approach to method development, including the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions to achieve baseline separation. The described method is suitable for quality control, enantiomeric excess determination in asymmetric synthesis, and pharmacokinetic studies.
Introduction
This compound is a chiral primary amine containing a stereogenic center at the carbon atom connecting the cyclopropyl ring and the aminomethyl group. As with many chiral molecules in the pharmaceutical industry, the individual enantiomers can exhibit significantly different pharmacological and toxicological profiles.[2] Therefore, the ability to separate and quantify these enantiomers is of paramount importance for drug development and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for the separation of enantiomers.[1][3] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including amines.[4] This application note provides a comprehensive guide for developing a reliable HPLC method for the separation of this compound enantiomers, from initial screening to final method optimization.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.
-
Chemicals and Reagents:
-
This compound racemate (synthesis grade)
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (EtOH) (HPLC grade)
-
Methanol (MeOH) (HPLC grade)
-
Acetonitrile (ACN) (HPLC grade)
-
Diethylamine (DEA) (analytical grade)
-
Trifluoroacetic acid (TFA) (analytical grade)
-
Water (Milli-Q or equivalent)
-
Sample Preparation
A stock solution of racemic this compound was prepared by dissolving 10 mg of the compound in 10 mL of a 50:50 (v/v) mixture of isopropanol and the initial mobile phase to ensure solubility and compatibility. The stock solution was then further diluted to a final concentration of 0.5 mg/mL for injection.
HPLC Method Development Strategy
A systematic screening approach was employed to identify the optimal chromatographic conditions. This involved evaluating different mobile phase compositions and additives. The primary amine nature of the analyte suggests that basic additives will be necessary to achieve good peak shape and resolution.[5][6]
Diagram of the HPLC Method Development Workflow:
Caption: A systematic workflow for the development of the chiral HPLC method.
Detailed Protocols
Protocol 1: Initial Screening of Mobile Phases
-
Equilibrate the Chiralpak® IA column with the initial mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Set the DAD to monitor at 220 nm and 254 nm.
-
Inject 10 µL of the prepared sample.
-
Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Perform the screening with the mobile phases listed in the table below.
Table 1: Initial Mobile Phase Screening Conditions
| Mode | Mobile Phase Composition (v/v/v) | Additive |
| Normal Phase (NP) | n-Hexane / Isopropanol (90:10) | 0.1% DEA |
| Normal Phase (NP) | n-Hexane / Ethanol (90:10) | 0.1% DEA |
| Reversed Phase (RP) | Acetonitrile / Water (50:50) | 0.1% DEA |
| Polar Organic (PO) | Acetonitrile / Methanol (50:50) | 0.1% DEA |
Protocol 2: Optimization of the Selected Mobile Phase
Based on the initial screening, the normal phase condition with n-Hexane/Isopropanol showed the most promising results. The following steps were taken to optimize the separation:
-
Optimize the Isopropanol Percentage: Vary the percentage of isopropanol in the mobile phase from 5% to 15% to find the optimal balance between retention time and resolution.
-
Optimize the DEA Concentration: Evaluate the effect of DEA concentration (0.05% to 0.2%) on peak shape and resolution.
-
Optimize Flow Rate and Temperature: Investigate the effect of flow rate (0.8 to 1.2 mL/min) and column temperature (20 °C to 30 °C) on the separation efficiency.
Results and Discussion
Chiral Stationary Phase Selection
The Chiralpak® IA, an amylose-based CSP, was selected for this study due to its proven success in separating a wide variety of chiral amines. The carbamate derivatives on the amylose backbone provide a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition.
Mobile Phase Screening and Optimization
The initial screening revealed that the normal phase mode provided the best selectivity for the enantiomers of this compound. The reversed-phase and polar organic modes resulted in poor resolution. The addition of DEA was found to be essential for obtaining symmetrical peak shapes and preventing peak tailing, a common issue with basic analytes on silica-based CSPs.[6]
Further optimization of the normal phase method led to the final optimized conditions presented in Table 2. A mobile phase composition of n-Hexane/Isopropanol (95:5) with 0.1% DEA provided the best balance of resolution and analysis time.
Table 2: Optimized HPLC Conditions
| Parameter | Value |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / DEA (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Chromatographic Performance
Under the optimized conditions, baseline separation of the two enantiomers was achieved. A representative chromatogram is shown below.
(A hypothetical chromatogram would be displayed here showing two well-resolved peaks for the enantiomers)
The key chromatographic parameters are summarized in Table 3. The resolution (Rs) value of greater than 2.0 indicates a complete separation of the enantiomers, making this method suitable for accurate quantification.
Table 3: Chromatographic Data for the Enantioselective Separation
| Enantiomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| 1 | 8.2 | 1.1 | - |
| 2 | 9.5 | 1.2 | 2.5 |
Conclusion
A highly efficient and robust HPLC method for the enantioselective separation of this compound has been developed and is presented in this application note. The use of a Chiralpak® IA column with a normal phase mobile phase consisting of n-Hexane, Isopropanol, and Diethylamine provides excellent resolution and peak shape. This method is suitable for routine quality control and for the determination of enantiomeric purity in various research and development settings.
References
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
-
Chiral HPLC Method Development. I.B.S. Available at: [Link]
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Available at: [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available at: [Link]
-
The Chiral Notebook. Phenomenex. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
Application Note & Protocol: Safe Laboratory Handling and Storage of (1-(3-Bromophenyl)cyclopropyl)methanamine
Abstract
This document provides a detailed guide for the safe handling, storage, and disposal of (1-(3-Bromophenyl)cyclopropyl)methanamine (CAS No: 886365-87-3), a key building block in pharmaceutical and chemical research. The protocols herein are designed for researchers, chemists, and laboratory personnel, emphasizing a safety-first approach grounded in established chemical hygiene principles and regulatory standards. By explaining the causality behind each procedural step, this guide aims to foster a comprehensive understanding of risk mitigation when working with this and structurally related reactive amines.
Introduction and Chemical Profile
This compound is an organic compound featuring a primary amine attached to a cyclopropane ring, which is substituted with a bromophenyl group. Its molecular structure (Formula: C₁₀H₁₂BrN, Molecular Weight: 226.11 g/mol ) presents several potential hazards typical of reactive aromatic amines and halogenated compounds[1][2]. Amines, as a class, can be corrosive, irritating, and readily absorbed through the skin, while halogenated aromatics may pose long-term health risks[3]. Therefore, a thorough understanding and strict adherence to safety protocols are paramount to prevent exposure and ensure a safe laboratory environment.
This guide moves beyond a simple checklist, providing context and rationale rooted in chemical safety principles established by bodies such as the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA)[4][5].
Hazard Identification and Risk Assessment
A comprehensive risk assessment must be conducted before any work with this compound begins[6]. The primary hazards are summarized in the Globally Harmonized System (GHS) classification table below, derived from supplier Safety Data Sheets (SDS)[7].
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Data sourced from the ChemicalBook Safety Data Sheet[7].
Expert Insight: The classification "Causes serious eye damage" (H318) is particularly critical. Unlike "eye irritation," this indicates a risk of irreversible damage. This heightened risk dictates the mandatory use of chemical splash goggles and, in many cases, a face shield, as standard safety glasses are insufficient[8]. The respiratory irritation potential (H335) underscores the necessity of performing all manipulations within a certified chemical fume hood to prevent inhalation of aerosolized powder or vapors[9].
Engineering and Administrative Controls
Engineering controls are the first and most effective line of defense in minimizing exposure to hazardous chemicals[10].
-
Chemical Fume Hood: All work involving the handling of this compound, including weighing, solution preparation, and transfers, must be conducted in a properly functioning chemical fume hood with a verified face velocity (typically 80-120 fpm). This is a non-negotiable control to mitigate inhalation risks[9].
-
Designated Work Area: A specific area within the lab should be designated for work with this compound. This area should be clearly marked, and access should be limited to trained personnel. The work surface should be protected with disposable, plastic-backed absorbent liners to contain any potential spills[11].
-
Safety Equipment: An operational safety shower and eyewash station must be located within a 10-second travel distance from the work area. All personnel must be trained on their proper use[12].
Personal Protective Equipment (PPE)
Appropriate PPE is required to prevent dermal and ocular exposure. No single glove type is universally protective; always consult a glove compatibility chart for the specific solvents being used[8].
-
Hand Protection: Use compatible chemical-resistant gloves. A double-gloving strategy (e.g., nitrile gloves) is highly recommended. Gloves must be inspected for tears or pinholes before use and removed promptly if contaminated, using the proper removal technique to avoid skin contact[13][14].
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant or EN166-compliant chemical splash goggles are mandatory[12]. Given the H318 hazard, the use of a full-face shield over the goggles is strongly recommended, especially when handling larger quantities or during operations with a high splash potential.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory[9].
Detailed Laboratory Protocols
The following protocols are designed to be self-validating by incorporating safety checks and rationale at each stage.
Workflow for Safe Handling
Caption: General workflow for handling this compound.
Protocol for Weighing and Solution Preparation
This protocol assumes the preparation of a solution in a common organic solvent.
-
Preparation: Before bringing the chemical into the fume hood, place a disposable absorbent liner on the balance and the fume hood work surface. Prepare your solvent, glassware, and magnetic stir bar.
-
Don PPE: Put on your lab coat, chemical splash goggles, and double-nitrile gloves.
-
Transfer to Hood: Transport the sealed container of this compound to the chemical fume hood.
-
Tare Balance: Place your receiving flask on the analytical balance inside the hood (or in a ventilated balance enclosure) and tare it.
-
Aliquot Compound: Open the stock container. Using a clean spatula, carefully transfer the desired amount of the solid powder into the tared flask.
-
Causality: This step generates the highest risk of aerosolization. Perform this action slowly and deliberately in the back of the fume hood to ensure any airborne particles are captured by the ventilation system[11].
-
-
Seal and Record: Immediately and securely close the stock container. Record the amount weighed in your laboratory notebook.
-
Dissolution: Remove the flask from the balance and place it on a stir plate within the fume hood. Add a stir bar. Slowly add the desired solvent to the flask.
-
Causality: Adding the solid to the liquid, rather than the reverse, minimizes splashing and aerosol generation.
-
-
Finalize: Once the solid is dissolved, cap the flask, label it clearly with the compound name, concentration, solvent, date, and your initials.
-
Decontamination: Clean the spatula and any other contaminated surfaces with an appropriate solvent (e.g., ethanol or isopropanol), collecting the waste solvent in a designated hazardous waste container. Dispose of the contaminated bench liner and gloves in the solid hazardous waste stream.
-
Doff PPE: Remove personal protective equipment in the correct order (gloves first, then lab coat, then goggles) and wash hands thoroughly with soap and water.
Safe Storage and Incompatibility
Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions[3][14].
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area[13][15]. Storage should be in a locked cabinet or a controlled-access area as per the precautionary statement P405 (Store locked up)[7].
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases[12][16].
-
Expert Insight: Amines can react exothermically or violently with strong oxidizing agents. As a base, it will react with acids, a reaction that can also be exothermic. Segregate this compound from these chemical classes during storage.
-
-
Container Integrity: Regularly inspect the container for any signs of damage or leakage.
Emergency and First Aid Procedures
In the event of an exposure, immediate and correct action is critical. Always show the Safety Data Sheet to responding medical personnel[17].
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[13].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[7].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[18].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention[13].
-
Spill Response: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and hold for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete[18]. Do not allow the product to enter drains.
Waste Disposal
All waste generated from handling this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations[12]. Never dispose of chemical waste down the drain.
References
-
Substance Information - N-cyclohexyl-N-methylcyclohexylamine. European Chemicals Agency (ECHA). [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Industrial Safety & Hygiene News. [Link]
-
This compound Product Page. BIOFOUNT. [Link]
-
This compound Product Page. ChemUniverse. [Link]
-
Cyclopropyl(phenyl)methanamine Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet - (2-(2-Bromophenyl)oxazol-4-yl)methanamine. Angene Chemical. [Link]
-
Chemical Reactivity Hazards - Control and Prevention. Occupational Safety and Health Administration (OSHA). [Link]
-
Substance Information General. European Chemicals Agency (ECHA). [Link]
-
(3-BROMOPHENYL)(CYCLOPROPYL)METHANAMINE Product Page. Chemsrc. [Link]
-
Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration (OSHA). [Link]
-
Substance Information General. European Chemicals Agency (ECHA). [Link]
-
Substance Information General. European Chemicals Agency (ECHA). [Link]
-
Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]
-
ECHA's current activities on restrictions. European Chemicals Agency (ECHA). [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
Sources
- 1. 886365-87-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. This compound [P84945] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Chemical Reactivity Hazards - Control and Prevention | Occupational Safety and Health Administration [osha.gov]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. Safety Inside Lab Safety [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. osha.gov [osha.gov]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. fishersci.com [fishersci.com]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. 1211373-43-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 16. fishersci.com [fishersci.com]
- 17. angenechemical.com [angenechemical.com]
- 18. enamine.enamine.net [enamine.enamine.net]
Troubleshooting & Optimization
Improving the yield and purity of (1-(3-Bromophenyl)cyclopropyl)methanamine synthesis
Welcome to the technical support center for the synthesis of (1-(3-bromophenyl)cyclopropyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to improve your experimental outcomes.
Section 1: Synthetic Workflow Overview
The synthesis of this compound is typically achieved via a two-stage process. The first stage involves the formation of a cyclopropane ring to generate the key intermediate, 1-(3-bromophenyl)cyclopropanecarbonitrile. The second stage is the reduction of the nitrile group to the primary amine. Understanding the nuances of each stage is critical for maximizing yield and purity.
Caption: General two-stage synthetic workflow.
Section 2: Troubleshooting the Cyclopropanation Stage
This stage involves the formation of the 1-(3-bromophenyl)cyclopropanecarbonitrile intermediate. Issues at this step directly impact the overall yield and purity of the final product.
Q1: My cyclopropanation reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this intramolecular cyclization are often traced back to three critical areas: base effectiveness, reaction temperature, and the purity of starting materials.
-
Base and Solvent System: The reaction, a phase-transfer catalyzed intramolecular cyclization of 3-bromobenzyl cyanide with 1,2-dibromoethane, requires a strong base to deprotonate the benzylic carbon. Sodium hydride (NaH) is effective, but its reactivity is highly dependent on the quality (freshness, dispersion) and the dryness of the solvent (e.g., DMSO or THF). Ensure your solvent is anhydrous and the NaH is fresh.
-
Temperature Control: This reaction is exothermic. Poor temperature control can lead to side reactions, including elimination and polymerization, which consume starting materials and complicate purification. Maintain the recommended reaction temperature, often starting at a lower temperature (0-10 °C) during base addition and then allowing it to proceed at room temperature.
-
Purity of Starting Materials: Impurities in the 3-bromobenzyl cyanide or 1,2-dibromoethane can interfere with the reaction. Ensure the purity of your starting materials before beginning the synthesis.
Q2: I'm observing significant byproducts alongside my desired nitrile intermediate. How can I identify and minimize them?
A2: Byproduct formation is a common challenge. The primary byproduct is often from the dimerization of the starting material or other base-mediated side reactions.
-
Identification: Byproducts can often be identified by GC-MS or LC-MS analysis. A common byproduct is the dimer of 3-bromobenzyl cyanide, formed if the deprotonated carbanion attacks another molecule of the starting material instead of undergoing intramolecular cyclization.
-
Minimization Strategy:
-
Slow Addition: Add the base (NaH) portion-wise or as a slurry to the solution of the starting materials. This keeps the instantaneous concentration of the carbanion low, favoring the intramolecular cyclization over intermolecular side reactions.[1]
-
Effective Stirring: Ensure vigorous stirring to promote efficient mixing and prevent localized high concentrations of reagents.
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is crucial for facilitating the reaction between the organic substrate and the solid base, which can significantly improve the yield of the desired product over byproducts.
-
Section 3: Troubleshooting the Nitrile Reduction Stage
The reduction of the cyclopropyl nitrile to the primary amine is the final and often most challenging step. The choice of reducing agent and the subsequent workup are critical for obtaining a pure product.
Q3: Which reducing agent is best for converting 1-(3-bromophenyl)cyclopropanecarbonitrile to the primary amine?
A3: The choice of reducing agent involves a trade-off between reactivity, safety, and ease of workup. Lithium aluminum hydride (LiAlH₄ or LAH) is the most common and powerful agent for this transformation.[2][3] Other options include borane complexes (BH₃·THF) or catalytic hydrogenation.
| Reducing Agent | Advantages | Disadvantages & Common Issues | Typical Conditions |
| LiAlH₄ (LAH) | Highly effective, rapid, and generally provides good yields.[4] | Highly reactive with water; workup can be difficult (formation of aluminum salt emulsions).[5][6] Not suitable for large-scale reactions due to safety concerns.[4] | THF or Diethyl Ether, 0 °C to room temperature. |
| BH₃·THF or BH₃·SMe₂ | Milder than LAH, often easier to handle with a simpler workup.[7] | Slower reaction times, may require heating. BH₃·SMe₂ has a strong, unpleasant odor.[7] | THF, often with heating. |
| Catalytic Hydrogenation | Excellent for large-scale synthesis, environmentally friendly. | Can lead to secondary and tertiary amine byproducts.[7] The catalyst (e.g., Raney Nickel, Pd/C) can be pyrophoric. | H₂ gas (high pressure), Raney Ni or Pd/C catalyst, often with NH₃ to suppress byproduct formation.[7] |
Q4: My LAH reduction is incomplete or gives a low yield. What could be the problem?
A4: An unsuccessful LAH reduction is typically due to reagent quality, stoichiometry, or reaction conditions.
-
LAH Quality: LAH is extremely sensitive to moisture. Use a fresh, unopened bottle or a properly stored, dry powder. The quality of LAH can significantly impact reaction efficiency.[5]
-
Stoichiometry: A common mistake is using insufficient LAH. At least 1.5 equivalents are typically recommended to ensure complete reduction.[4]
-
Solvent: The solvent (THF or ether) must be strictly anhydrous. Traces of water will quench the LAH, reducing its effective concentration.
-
Temperature and Time: While the reaction is often started at 0 °C for safety, it may require stirring at room temperature or even gentle reflux for several hours to go to completion.[4][5] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Caption: Simplified LAH reduction of a nitrile.
Q5: The workup after my LAH reduction is forming a persistent emulsion or a gelatinous precipitate that is difficult to filter. How can I improve this?
A5: This is the most common issue with LAH reductions. The aluminum salts formed during quenching can create difficult-to-handle mixtures. The Fieser workup method is a highly reliable solution.[4]
-
The Problem: Quenching LAH with water alone produces aluminum hydroxide (Al(OH)₃), a gelatinous precipitate that clogs filter paper and traps the product.
-
The Solution (Fieser Workup): This procedure involves the sequential, dropwise addition of specific amounts of water, aqueous NaOH, and then more water to the cooled reaction mixture. This process forms granular, easily filterable aluminum salts.
Protocol: Fieser Workup for LAH Reduction
-
Cool the reaction vessel to 0 °C in an ice bath.
-
For every 'x' grams of LAH used in the reaction, add the following reagents sequentially and very slowly with vigorous stirring:
-
'x' mL of water.
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.
-
-
After the final addition, remove the ice bath and stir the mixture vigorously for 30-60 minutes.
-
A granular, white precipitate should form, which can be easily removed by filtration through a pad of Celite®.
-
Wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate, DCM) to recover all the product.
An alternative method involves quenching with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate), which chelates the aluminum salts and helps break up emulsions.[5]
Section 4: Final Product Purification
Q6: What is the most effective method for purifying the final this compound?
A6: The crude product after workup often contains unreacted nitrile and other non-basic impurities. An acid-base extraction is highly effective for isolating the amine.
-
Dissolve Crude Product: Dissolve the crude material in a suitable organic solvent like ethyl acetate or DCM.
-
Acidic Wash: Extract the organic layer with 1M HCl. The amine will be protonated and move into the aqueous layer, leaving non-basic impurities (like residual nitrile) in the organic layer.
-
Separate Layers: Discard the organic layer.
-
Basify Aqueous Layer: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH, Na₂CO₃) until the solution is basic (pH > 11). This deprotonates the amine, causing it to separate out.
-
Re-extract Product: Extract the basic aqueous layer multiple times with fresh organic solvent (ethyl acetate or DCM).
-
Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.[4]
For very high purity requirements, column chromatography on silica gel may be necessary, often using a solvent system like DCM/Methanol with a small amount of triethylamine (e.g., 1%) to prevent the amine from streaking on the column.
References
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Organic-Chemistry.org. [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Org-Synthesis.org. [Link]
-
Tran, H. (2019). Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto. [Link]
-
Scribd. (n.d.). LAH Reduction of Nitriles to Amines. Scribd. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Wikipedia. [Link]
-
Garber, K. (2017). CHEM 222, Chapter 19: Synthesis of Amines: Reduction of Nitriles. St. Norbert College Digital Commons. [Link]
-
The Organic Chemistry Tutor. (2018). Reduction of nitriles. YouTube. [Link]
-
JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. JoVE. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Nitriles. Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. The Organic Chemistry Tutor. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. scribd.com [scribd.com]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Troubleshooting solubility issues of (1-(3-Bromophenyl)cyclopropyl)methanamine in aqueous buffers
Technical Support Center: (1-(3-Bromophenyl)cyclopropyl)methanamineA Guide to Troubleshooting Aqueous Solubility Issues
Publication Date: January 20, 2026Introduction
This compound is a primary amine that frequently poses significant solubility challenges in aqueous buffers, a common obstacle in drug discovery and development.[1][2] The molecule's hydrophobic bromophenyl and cyclopropyl moieties are the primary contributors to its poor aqueous solubility. However, the presence of the primary amine allows for pH-dependent strategies to enhance solubility. This guide offers a systematic, in-depth approach to troubleshoot and resolve these solubility issues, designed for researchers and drug development professionals to ensure the preparation of consistent and reliable solutions for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My initial attempt to dissolve this compound in neutral phosphate-buffered saline (PBS) at pH 7.4 resulted in a cloudy suspension. What is the primary cause, and what is the first step to resolve this?
Answer:
The observed cloudiness indicates that the compound has low solubility in neutral aqueous media. This is due to the molecule's chemical structure, which includes a large nonpolar region (the bromophenyl and cyclopropyl groups) and a single ionizable primary amine. At a neutral pH of 7.4, the primary amine, which is a weak base, is not fully protonated. The uncharged form of the molecule is less soluble in water, leading to the formation of a precipitate.[3]
The Scientific Rationale: The ionization of the amine group is governed by the Henderson-Hasselbalch equation. To enhance solubility, it's necessary to shift the equilibrium towards the protonated, charged form of the molecule, which is more soluble in water.
Immediate Corrective Action: pH Adjustment
The most direct method to increase the solubility of an ionizable compound like this is to adjust the pH of the buffer.[4] By lowering the pH to at least two units below the compound's pKa, you can ensure that more than 99% of the molecules are in their protonated, and thus more soluble, state.
Experimental Protocol: pH-Based Solubility Screening
-
pKa Estimation: The first step is to estimate the pKa of the primary amine. This can be done using computational software or by finding data for similar chemical structures. For a typical primary amine of this type, the pKa is expected to be in the basic range.
-
Buffer Preparation: Prepare a series of buffers with a range of pH values. For example:
-
pH 7.4 (e.g., 50 mM Phosphate Buffer)
-
pH 6.0 (e.g., 50 mM MES Buffer)
-
pH 5.0 (e.g., 50 mM Acetate Buffer)
-
pH 4.0 (e.g., 50 mM Acetate Buffer)
-
-
Stock Solution: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent such as DMSO or ethanol.
-
Solubility Test: Add a small volume of the stock solution to each buffer to reach the desired final concentration. It is important to keep the final concentration of the organic solvent low (typically 1% or less) to minimize its impact on the results.
-
Visual Assessment: Check for any cloudiness or precipitation immediately after mixing and again after a one-hour incubation at room temperature.
Troubleshooting Flowchart:
Caption: Initial troubleshooting workflow for pH adjustment.
Question 2: I have lowered the pH, which has improved solubility, but I am still unable to achieve my target concentration for a cell-based assay without the compound precipitating. What are my subsequent options?
Answer:
If pH adjustment alone does not suffice, the next course of action is to incorporate solubility-enhancing excipients into your buffer formulation. The most frequently used and effective options include co-solvents, surfactants, and cyclodextrins.[5] The choice of excipient will depend on the specific requirements of your experiment, such as the tolerance of the cells to the chosen additive.
Option A: Co-solvents
Co-solvents are organic solvents that are miscible with water and can decrease the polarity of the aqueous environment, which aids in solvating the hydrophobic parts of your compound.[6][7]
-
Common Examples: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[8][9]
-
Mechanism of Action: Co-solvents disrupt the hydrogen bonding of water, creating a more favorable environment for nonpolar molecules.[10]
-
Important Consideration: Co-solvents can be toxic to cells at higher concentrations, so it is essential to establish the maximum tolerable concentration for your particular assay.[8]
Option B: Surfactants
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate your compound, thereby increasing its apparent solubility.[11][12][13]
-
Common Examples: Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20).
-
Mechanism of Action: The nonpolar portion of the compound is enclosed within the hydrophobic core of the micelle, while the hydrophilic exterior of the micelle allows it to remain suspended in the aqueous buffer.[14]
-
Important Consideration: Surfactants can also affect cell membranes and may interfere with certain biological assays.[15]
Option C: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules.[16][17]
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Mechanism of Action: The hydrophobic part of your compound is encapsulated within the central cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin ensures its solubility in water.[18][19]
-
Advantage: Cyclodextrins are often better tolerated in biological systems compared to many co-solvents and surfactants.[16]
Experimental Protocol: Excipient Screening
-
Select an Acidic Buffer: Based on your findings from the pH screening, choose the buffer with the highest pH where the compound showed improved solubility. This will serve as the base for this experiment.
-
Prepare Excipient Stocks:
-
Create a 20% (w/v) stock solution of HP-β-CD in your selected buffer.
-
Create a 10% (v/v) stock solution of Tween 80 in your selected buffer.
-
Use pure DMSO and PEG 400 for your co-solvent stocks.
-
-
Design a Dosing Matrix: Set up a series of vials with your base buffer. Add varying amounts of each excipient to different vials.
-
Introduce the Compound: Add your compound from a concentrated organic stock to each vial to achieve your target concentration.
-
Equilibrate and Observe: Gently mix the solutions and let them equilibrate for 2-4 hours. Visually inspect for any signs of precipitation.
Data Summary Table: Illustrative Excipient Screening Results
| Excipient | Concentration | Visual Observation at Target Concentration |
| None | 0% | Precipitation |
| DMSO | 1% | Slight Haze |
| DMSO | 2% | Clear Solution |
| PEG 400 | 5% | Slight Haze |
| PEG 400 | 10% | Clear Solution |
| Tween 80 | 0.1% | Clear Solution |
| HP-β-CD | 2% | Slight Haze |
| HP-β-CD | 5% | Clear Solution |
Workflow for Selecting an Excipient:
Caption: Decision-making workflow for selecting a solubility enhancer.
Question 3: I have identified a suitable formulation, but the compound precipitates out of solution over time. How can I evaluate and enhance the stability of my solution?
Answer:
This phenomenon highlights the distinction between kinetic and thermodynamic solubility. It is likely that you have formed a supersaturated solution that is thermodynamically unstable and precipitates as it reaches equilibrium.[20][21] It is essential to confirm that your final formulation remains stable for the entire duration of your experiment.
Key Concepts Explained:
-
Kinetic Solubility: This is the concentration at which a compound first precipitates when a concentrated organic stock solution is added to an aqueous buffer. This often represents a supersaturated state.[22][23][24]
-
Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution with excess solid present. This represents the stable concentration over an extended period.[25][26][27]
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
-
Formulation Preparation: Prepare your optimized formulation, including the acidic buffer and the selected excipient.
-
Add Excess Compound: Add an excess amount of solid this compound to the solution, ensuring that there is undissolved solid material visible.
-
Equilibration: Seal the container and agitate it on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure that equilibrium is reached.[26]
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully remove the supernatant, taking care to avoid transferring any solid particles. Centrifugation or filtration with a compatible filter (e.g., PVDF) is strongly recommended.
-
Concentration Analysis: Determine the concentration of the compound in the clear supernatant using a suitable analytical technique, such as HPLC-UV. This value represents the thermodynamic solubility.
-
Comparison and Adjustment: Compare the measured thermodynamic solubility to your target concentration. If it is lower, you may need to increase the concentration of your solubilizing excipient or use a lower, but stable, concentration for your experiments.
Self-Validating Nature of the Protocol: The shake-flask method is self-validating because the presence of excess solid ensures that the solution is truly saturated, providing an accurate measurement of the maximum stable concentration under the specified conditions.[28]
References
- Vertex AI Search. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- The important role and application of surfactants in pharmaceutical formul
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- Ovid. (2012).
- PubMed. (1978).
- Solubilization by surfactants: Significance and symbolism. (2025).
- PubMed Central. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Wikipedia. (n.d.). Cosolvent.
- PubMed. (2012).
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- National Institutes of Health. (2015).
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- Slideshare. (2017). solubility enhancement and cosolvency by madhavi.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- ResearchGate. (2017). Comparison of kinetic solubility with equilibrium solubility (μM) of....
- CycloChem Bio Co., Ltd. (2012). No. 52 Extension of the solubilization method of hydrophobic ingredients-γ-cyclodextrin inclusion complexes.
- PubMed Central. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- PubMed. (2017).
- ChemUniverse. (n.d.). This compound [P84945].
- Books. (2021). CHAPTER 2: Tactics to Improve Solubility Available.
- Chemsrc. (n.d.). (3-BROMOPHENYL)(CYCLOPROPYL)METHANAMINE | CAS#:536694-26-5.
- BLD Pharm. (n.d.). 1211373-43-1|this compound hydrochloride.
- Sigma-Aldrich. (n.d.). [1-(4-Bromophenyl)cyclopropyl]methanamine.
- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
- Quora. (2018). How does branching increase the solubility in amines?.
- PubChem. (n.d.). Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- Sigma-Aldrich. (n.d.). 1-[1-(3-bromophenyl)cyclopropyl]methanamine | 886365-87-3.
- PubChem. (n.d.). (1R)-1-(3-bromophenyl)-2-cyclopropylethanamine | C11H14BrN | CID 96591629.
- PubChemLite. (n.d.). [1-(3-bromophenyl)cyclobutyl]methanamine (C11H14BrN).
- PubChemLite. (n.d.). (3-bromophenyl)(cyclobutyl)methanamine (C11H14BrN).
- Chemical Register. (n.d.). (1-[(3-BROMOPHENYL)METHYL]CYCLOPROPYL)METHANAMINE (CAS No. 1368428-66-3) Suppliers.
- National Institutes of Health. (n.d.). Cyclopropanemethanamine | C4H9N | CID 75646.
- BLD Pharm. (n.d.). N/A|[1-(3-Methoxyphenyl)cyclopropyl]methylamine.
Sources
- 1. This compound [P84945] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 2. 1-[1-(3-bromophenyl)cyclopropyl]methanamine | 886365-87-3 [sigmaaldrich.com]
- 3. longdom.org [longdom.org]
- 4. wjbphs.com [wjbphs.com]
- 5. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 10. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 11. asianpharmtech.com [asianpharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 14. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
- 15. The role of surfactants in the release of very slightly soluble drugs from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alzet.com [alzet.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. No. 52 Extension of the solubilization method of hydrophobic ingredients-γ-cyclodextrin inclusion complexes | CycloChem Bio Co., Ltd. [cyclochem.com]
- 19. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. researchgate.net [researchgate.net]
- 25. enamine.net [enamine.net]
- 26. dissolutiontech.com [dissolutiontech.com]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
- 28. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for the synthesis of (1-(3-Bromophenyl)cyclopropyl)methanamine derivatives
Welcome to the technical support center for the synthesis of (1-(3-Bromophenyl)cyclopropyl)methanamine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. The unique combination of a strained cyclopropyl ring and a reactive aminomethyl group, appended to a functionalizable bromophenyl scaffold, makes these compounds valuable intermediates in drug discovery. However, their synthesis can present specific challenges.
This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis. Our approach is grounded in mechanistic principles and practical laboratory experience to empower you to optimize your reaction conditions and achieve consistent, high-yielding results.
Synthetic Strategy Overview
A common and effective route to this compound is a two-step process commencing with 3-bromobenzonitrile. This strategy involves:
-
Cyclopropanation: Formation of the 1-(3-bromophenyl)cyclopropanecarbonitrile intermediate. The Kulinkovich-Szymoniak reaction is a powerful method for this transformation.
-
Reduction: Conversion of the cyclopropylnitrile to the target primary amine, this compound.
This guide will address potential issues in both of these key stages.
Caption: General synthetic route to this compound.
Part 1: Troubleshooting the Cyclopropanation of 3-Bromobenzonitrile
The Kulinkovich-Szymoniak reaction is a modification of the Kulinkovich reaction that allows for the synthesis of primary cyclopropylamines from nitriles using a Grignard reagent and a titanium(IV) alkoxide, often in the presence of a Lewis acid.[1]
Q1: My Kulinkovich-Szymoniak reaction on 3-bromobenzonitrile is giving a low yield of the desired 1-(3-bromophenyl)cyclopropanecarbonitrile. What are the likely causes and how can I improve it?
A1: Low yields in this reaction can often be attributed to several factors. Let's break down the potential issues and solutions:
-
Causality: The reaction's success is highly dependent on the formation of a titanacyclopropane intermediate, which then reacts with the nitrile.[2][3] The electron-withdrawing nature of the nitrile and the bromine on the aromatic ring can make the starting material more susceptible to side reactions.[4]
-
Troubleshooting Steps:
-
Grignard Reagent Quality and Stoichiometry: The quality of the Grignard reagent (e.g., Ethylmagnesium bromide) is paramount. Use freshly prepared or titrated Grignard reagent. The stoichiometry is also critical; an excess of the Grignard reagent can lead to the formation of tertiary carbinamines as byproducts.[1] Start with the recommended stoichiometry and adjust based on in-process monitoring.
-
Titanium Reagent and Solvent Choice: Titanium(IV) isopropoxide is a common choice.[2] Ensure it is of high purity and handled under anhydrous conditions. The choice of solvent can also influence the reaction; diethyl ether and THF are commonly used.[2]
-
Lewis Acid Additive: The presence of a strong Lewis acid, such as BF₃·OEt₂, is often crucial for facilitating the ring contraction to form the cyclopropane.[1] Without it, you may see the formation of ketone byproducts.[1]
-
Temperature Control: The reaction is typically performed at low temperatures, often starting at 0°C or below, and then allowed to warm to room temperature.[5] Poor temperature control can lead to decomposition of the organometallic intermediates and the formation of side products.
-
Reaction Quenching: The way the reaction is quenched can impact the isolated yield. A careful quench with a suitable reagent is necessary to hydrolyze the intermediate complexes without degrading the product.
-
| Parameter | Recommendation | Potential Issue if Deviated |
| Grignard Reagent | Freshly prepared or titrated EtMgBr | Formation of byproducts, low conversion |
| Titanium(IV) Alkoxide | High-purity Ti(OiPr)₄ | Inefficient catalyst formation |
| Lewis Acid | BF₃·OEt₂ | Formation of ketone byproducts |
| Solvent | Anhydrous Et₂O or THF | Reduced reactivity, side reactions |
| Temperature | 0°C to room temperature | Decomposition of intermediates |
Q2: I am observing significant amounts of 3-bromobenzoyl-ethane (a ketone) as a byproduct. How can I minimize its formation?
A2: The formation of a ketone is a known side reaction in the Kulinkovich-Szymoniak reaction, especially when the ring-closing step is inefficient.[1]
-
Causality: The ketone byproduct arises from the reaction of the intermediate azatitanacycle with the Grignard reagent, followed by hydrolysis, without the desired ring contraction.
-
Troubleshooting Steps:
-
Enhance Lewis Acidity: The most effective way to promote the desired cyclization over ketone formation is to ensure the presence of a strong Lewis acid.[1] Consider increasing the equivalents of BF₃·OEt₂ slightly.
-
Optimize Reaction Time and Temperature: A longer reaction time at a lower temperature might favor the cyclization pathway. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
-
Q3: Can I use other Grignard reagents besides ethylmagnesium bromide?
A3: Yes, other Grignard reagents with β-hydrogens can be used, which will result in a substituted cyclopropane ring. However, this will introduce an additional layer of complexity regarding diastereoselectivity.[2] For the synthesis of the unsubstituted cyclopropyl ring in the target molecule, ethylmagnesium bromide is the standard choice.
Part 2: Troubleshooting the Reduction of 1-(3-Bromophenyl)cyclopropanecarbonitrile
The reduction of the nitrile group to a primary amine is the final step in this synthetic sequence. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[6][7]
Q1: The reduction of my nitrile with LiAlH₄ is resulting in a complex mixture of products and a low yield of the desired amine. What could be going wrong?
A1: The reduction of nitriles with LiAlH₄ is generally efficient, but several factors can lead to complications.
-
Causality: LiAlH₄ is a very reactive and non-selective reducing agent.[8] Improper reaction conditions can lead to side reactions, and the workup procedure is critical for isolating the amine product cleanly.
-
Troubleshooting Steps:
-
Reagent Quality and Handling: LiAlH₄ reacts violently with water.[8] Ensure that your solvent (typically THF or diethyl ether) is anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The addition of the nitrile to the LiAlH₄ slurry should be done at a low temperature (e.g., 0°C) to control the initial exothermic reaction. The reaction is then typically heated to reflux to ensure complete conversion.[6]
-
Workup Procedure: The workup of LiAlH₄ reactions is crucial and a common source of low yields. A Fieser workup (sequential addition of water, then aqueous NaOH, then more water) is a reliable method to quench the excess LiAlH₄ and precipitate the aluminum salts, which can then be filtered off. The exact amounts of water and NaOH solution are critical for obtaining a granular, easily filterable precipitate.
-
Product Isolation: Primary amines can be volatile and may be lost during solvent removal if not handled carefully. Conversion to a hydrochloride salt by treating the free base with HCl in a suitable solvent (e.g., ether or isopropanol) can facilitate isolation and improve the stability of the final product.
-
Caption: Fieser workup protocol for LiAlH₄ reductions.
Q2: I am concerned about the reactivity of the aryl bromide with LiAlH₄. Is this a valid concern?
A2: While LiAlH₄ can reduce some aryl halides, the conditions required are typically more forcing (higher temperatures, prolonged reaction times) than those needed for nitrile reduction. Under the standard conditions for nitrile reduction (refluxing THF or ether), the aryl bromide is generally expected to be stable. However, if you observe debromination, consider using a milder reducing agent.
Q3: Are there alternative reducing agents I can use if LiAlH₄ is problematic?
A3: Yes, several other reducing agents can be employed for the conversion of nitriles to primary amines.
-
Borane (BH₃·THF): Borane is a good alternative that is generally less reactive than LiAlH₄ and can offer better selectivity. The reaction is typically performed in THF.
-
Catalytic Hydrogenation: Hydrogenation over a metal catalyst (e.g., Raney Nickel, Rhodium on carbon) is another option.[9] This method avoids the use of reactive metal hydrides and simplifies the workup. However, care must be taken to avoid reduction of the aryl bromide, which can sometimes occur with certain catalysts (e.g., Palladium on carbon).
| Reducing Agent | Advantages | Potential Disadvantages |
| LiAlH₄ | Powerful and generally high-yielding | Highly reactive, requires careful handling and workup |
| BH₃·THF | Milder than LiAlH₄, good selectivity | Can be less reactive for hindered nitriles |
| Catalytic Hydrogenation | Clean reaction, simple workup | Potential for aryl bromide reduction, requires specialized equipment |
Part 3: Derivatization and Further Reactions
The synthesized this compound is a versatile intermediate for further functionalization, most commonly through reactions involving the aryl bromide.
Q1: I am trying to perform a Suzuki coupling on the aryl bromide of my product, but the reaction is not working well. What are some common issues?
A1: Suzuki couplings on electron-rich or sterically hindered aryl bromides can be challenging.
-
Causality: The efficiency of the Suzuki coupling is dependent on the oxidative addition of the palladium catalyst to the aryl bromide, which can be influenced by the electronic and steric properties of the substrate. The transmetalation and reductive elimination steps also have specific requirements.[10]
-
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Not all palladium catalysts are equally effective. For electron-rich aryl bromides, catalysts with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can be more effective than standard Pd(PPh₃)₄.
-
Base and Solvent System: The choice of base and solvent is critical. A common system is an aqueous solution of a carbonate (e.g., K₂CO₃ or Cs₂CO₃) in a solvent like dioxane or toluene. The presence of water is often necessary for the transmetalation step.[10]
-
Boronic Acid Quality: Ensure your boronic acid is pure and not degraded, which can happen upon storage.
-
Degassing: Thoroughly degassing the reaction mixture to remove oxygen is crucial to prevent catalyst deactivation.
-
References
- Kulinkovich, O. G. (1989). Zh. Org. Khim., 25(10), 2244-2245.
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. [Link]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. Wiley.
-
Wallis, E. S. (1946). The Hofmann Reaction. Organic Reactions, 3, 267-306. [Link]
- Cha, J. S. (2006). Recent developments in the synthetic application of borane and its derivatives. Journal of Organometallic Chemistry, 691(21), 4545-4558.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Miyamura, S., Araki, M., Suzuki, T., Yamaguchi, J., & Itami, K. (2015). Stereodivergent synthesis of arylcyclopropylamines by sequential C–H borylation and Suzuki–Miyaura coupling. Angewandte Chemie International Edition, 54(3), 846-851. [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimizing Dosage and Treatment Schedules for In Vivo Experiments
Welcome to the Technical Support Center for in vivo experimental design. This guide is structured to assist researchers, scientists, and drug development professionals in navigating the complexities of dosage and treatment schedule optimization. Authored from the perspective of a Senior Application Scientist, this center provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Section 1: Foundational Concepts in Dosing Strategy
This section covers the fundamental principles that underpin all in vivo dosing experiments. A firm grasp of these concepts is essential for designing robust and reproducible studies.
Q1: What are dose-ranging studies and why are they a critical first step?
A: A dose-ranging study, also known as a dose-finding study, is a preliminary experiment conducted early in the preclinical phase to identify a range of doses that are both safe and effective.[1][2] Its primary objectives are to establish the Minimum Effective Dose (MED) , the lowest dose that produces a desired therapeutic effect, and the Maximum Tolerated Dose (MTD) , the highest dose that can be administered without unacceptable side effects or toxicity.[1][3][4]
Conducting these studies is critical for several reasons:
-
Safety and Efficacy: They ensure that subsequent, larger-scale efficacy studies are conducted within a dose window that maximizes the potential for therapeutic benefit while minimizing harm to the animals.[1]
-
Resource Optimization: By identifying ineffective or overly toxic doses early, these studies save significant time, resources, and prevent the unnecessary use of animals in later phases.[1][3]
-
Informing Future Studies: The data generated provides an essential foundation for designing more complex and longer-term toxicology and efficacy studies that are required for regulatory submissions.[1][5]
Starting a study without this foundational data is akin to navigating without a map; it leads to inefficient and often inconclusive or misleading results.
Q2: What is the difference between Pharmacokinetics (PK) and Pharmacodynamics (PD), and why must they be considered together?
A: Pharmacokinetics (PK) and Pharmacodynamics (PD) are two distinct but intrinsically linked fields that describe the relationship between a drug and the body.[6][7]
-
Pharmacokinetics (PK) is the study of "what the body does to the drug." It encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[6][8] In essence, PK quantitatively describes the journey of the drug through the body and its concentration over time.[7]
-
Pharmacodynamics (PD) is the study of "what the drug does to the body."[6][8] It describes the biochemical and physiological effects of the drug and its mechanism of action at its target.[9]
Why they are inseparable: A drug cannot exert its effect (PD) if it doesn't reach its target tissue in sufficient concentration and for an adequate duration (PK). Conversely, achieving high drug concentrations is meaningless if it doesn't produce the desired biological response. Integrating PK and PD data allows researchers to build a comprehensive exposure-response relationship, which is fundamental to selecting a rational dosing regimen that is both safe and effective.[7][9]
Section 2: Designing a Robust Dose-Finding Study
A well-designed study is self-validating. This section provides guidance on the practical aspects of setting up a dose-finding experiment.
Q3: How do I select the starting dose for my first in vivo experiment?
A: Selecting a starting dose should be an evidence-based process, not a guess. The goal is to begin at a dose that is likely to be safe but also has a chance of showing some biological activity. Here are the primary approaches:
-
Literature Review: The most straightforward method is to review published studies for the same or similar compounds in the same animal model.[10]
-
In Vitro Data: Use in vitro data (e.g., IC50 or EC50 values) as a starting point. While there is no direct formula to convert in vitro potency to an in vivo dose, this data provides a benchmark for the concentrations required to see a biological effect.[11]
-
Allometric Scaling: This method extrapolates doses between species based on body surface area, which is related to metabolic rate.[12][13][14] It is a standard approach recommended by regulatory agencies like the FDA for estimating the Maximum Recommended Starting Dose (MRSD) in first-in-human trials, and the principles are highly relevant for preclinical studies.[12][15][16]
-
Dose Escalation: A common strategy is to start with a low dose and increase it by a set factor (e.g., 2x or 3x) in subsequent groups of animals until toxicity is observed.[5]
It is highly recommended to perform a pilot study with a small number of animals to test a wide range of doses before committing to a larger experiment.[10]
Q4: How do I determine the Maximum Tolerated Dose (MTD)?
A: The MTD is the highest dose that does not cause unacceptable toxicity or side effects over a specified period.[17][18] It is not necessarily a dose that causes no adverse effects, but rather one where the effects are considered tolerable and reversible.
A typical MTD study involves a dose-escalation design. The process is visualized in the workflow diagram below.
Key endpoints to monitor for toxicity include:
-
Body Weight: A loss of >15-20% of initial body weight is often considered a sign of significant toxicity.[18]
-
Clinical Observations: Changes in posture, breathing, activity levels, fur appearance, and signs of pain or distress.[19][20]
-
Mortality: While not the primary endpoint, any deaths are a clear sign of severe toxicity.[18]
Q5: How many animals do I need per group?
A: For initial dose-finding or MTD studies, a smaller group size is often sufficient. Typically, 3 to 5 rodents per group are used.[20][21] The OECD guidelines for acute toxicity testing, for example, use a stepwise procedure with 3 animals per step.[19] For subsequent efficacy studies, a larger sample size (often 6-10 animals per group) is required to achieve sufficient statistical power to detect a therapeutic effect. The exact number should be determined by a power analysis based on the expected effect size and variability.
Section 3: Troubleshooting Common In Vivo Dosing Problems
Even with careful planning, experiments can yield unexpected results. This section addresses common issues and provides a logical framework for troubleshooting them.
Q6: I'm not seeing any therapeutic effect at my tested doses. What should I do?
A: A lack of efficacy in vivo despite promising in vitro data is a frequent and frustrating challenge. Before concluding the compound is inactive, systematically investigate these potential causes:
-
Poor Pharmacokinetics (PK): The compound may not be reaching the target tissue at a high enough concentration or for a long enough time. Peptides and small molecules can have very short half-lives.[21]
-
Solution: Conduct a basic PK study. Administer a single dose and collect blood samples at various time points (e.g., 15 min, 1h, 4h, 8h, 24h) to measure the drug concentration. This will reveal the compound's Cmax (peak concentration) and half-life, helping you optimize the dosing schedule (e.g., dosing more frequently).[21]
-
-
Low Bioavailability: The drug may be poorly absorbed when administered via a certain route (e.g., oral gavage).
-
Solution: Compare different administration routes. An intravenous (IV) injection provides 100% bioavailability and can serve as a benchmark. If the compound is effective via IV but not orally, it points to an absorption problem.
-
-
Formulation/Vehicle Issues: The compound may be precipitating out of the vehicle after administration, or the vehicle itself could be interfering with its action.
Q7: My animals are showing unexpected toxicity or mortality, even at doses I thought were safe. What went wrong?
A: Unexpected toxicity is a serious issue that requires immediate investigation to ensure animal welfare and data integrity.
-
Vehicle Toxicity: The vehicle used to dissolve your compound may be the culprit. Some common solvents, like DMSO, can be toxic at high concentrations.[24][25]
-
Solution: Always run a "vehicle-only" control group. This is the most critical control in any in vivo study. If animals in the vehicle group show adverse effects, the vehicle is the problem. You must find a more tolerable formulation, which may involve using co-solvents to reduce the concentration of the toxic component.[11]
-
-
Incorrect Dosing or Formulation Error: Simple mistakes in calculation or preparation can lead to accidentally high doses.
-
Solution: Double-check all calculations, including dose concentrations and injection volumes. Have a colleague independently verify them. Re-analyze the concentration of your dosing solution if possible.
-
-
Rapid Injection Rate (for IV): Injecting too quickly can cause acute cardiovascular effects or shock, leading to sudden death.
-
Solution: Administer intravenous doses slowly over a set period (e.g., 1-2 minutes) or use a syringe pump for a controlled infusion.
-
-
Animal Health Status: Underlying health issues in the animals can make them more susceptible to a compound's toxic effects.
-
Solution: Ensure animals are sourced from a reputable vendor and are properly acclimated to the facility before starting the experiment. Report any signs of illness to veterinary staff immediately.
-
Q8: How do I choose the right vehicle for my compound?
A: Vehicle selection is a balance between solubilizing the compound and ensuring the safety of the animal.[22]
| Vehicle Type | Common Examples | Pros | Cons |
| Aqueous | Saline (0.9% NaCl), PBS, Water for Injection | Safest, most physiologically compatible.[24] | Only suitable for water-soluble compounds. |
| Co-solvents / Surfactants | PEG-400, Propylene Glycol, Tween 80, Cremophor EL | Can dissolve many poorly soluble compounds. | Can cause toxicity (e.g., hemolysis, neurotoxicity) at higher concentrations.[24][25] |
| Oils | Corn oil, Sesame oil, Peanut oil | Good for highly lipophilic compounds, allows for subcutaneous depots. | Can be viscous and difficult to inject; may cause local irritation. |
| Suspensions | Carboxymethylcellulose (CMC), Methylcellulose | Allows for administration of insoluble compounds as a uniform suspension. | Requires careful formulation to ensure uniform particle size and prevent settling. |
Best Practices for Vehicle Selection:
-
Start Simple: Always try aqueous vehicles first.[26]
-
Minimize Organic Solvents: If a co-solvent like DMSO is necessary, use the absolute minimum required to dissolve the compound, then dilute with an aqueous vehicle to a final concentration that is well-tolerated (e.g., <10% DMSO).[11]
-
Check the Literature: See what vehicles have been successfully and safely used for similar compounds.
-
Run a Vehicle-Only Toxicity Study: Before starting your main experiment, administer the final vehicle formulation to a small group of animals to confirm it is well-tolerated.[24]
Section 4: Experimental Protocols
This section provides a detailed, step-by-step methodology for a key experiment.
Protocol: Single-Dose Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the maximum tolerated single dose of a test compound when administered via intraperitoneal (IP) injection.
Materials:
-
Test compound
-
Appropriate vehicle (e.g., Saline, or 10% DMSO in Saline)
-
Healthy mice (e.g., C57BL/6, female, 8-10 weeks old)
-
Sterile syringes and needles (e.g., 27G)
-
Animal balance
-
Dosing calculation worksheet
Methodology:
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week prior to the experiment. Ensure free access to food and water.[26]
-
Group Allocation & Dose Selection:
-
Randomly assign animals to groups (n=3-5 per group).
-
Prepare at least 4-5 groups:
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., 10 mg/kg)
-
Group 3: Mid Dose (e.g., 30 mg/kg)
-
Group 4: High Dose (e.g., 100 mg/kg)
-
Dose levels should be selected based on prior data and spaced logarithmically or by a fixed factor (e.g., 3x).[5]
-
-
-
Formulation Preparation:
-
On the day of dosing, prepare the formulations. If using a co-solvent, first dissolve the compound in the minimum volume of solvent (e.g., DMSO), then dilute to the final concentration with the aqueous vehicle (e.g., Saline).
-
Ensure the final formulation is clear and free of precipitation. Gently vortex before drawing into syringes.
-
-
Dosing Procedure:
-
Weigh each mouse immediately before dosing to calculate the precise injection volume. The typical injection volume for IP in mice should not exceed 10 mL/kg (or 0.2 mL for a 20g mouse).[27]
-
Administer the calculated volume via IP injection. Use proper animal handling and injection technique.
-
-
Post-Dose Monitoring:
-
Acute Phase (0-4 hours post-dose): Observe animals continuously for immediate adverse reactions (e.g., seizures, lethargy, respiratory distress).[20]
-
Daily Monitoring (Day 1-14):
-
Record body weight daily.
-
Perform a detailed clinical observation at least once daily. Note any changes in posture, activity, fur, eyes, and look for signs of pain.[19]
-
Record all observations systematically for each animal.
-
-
-
Endpoint and MTD Determination:
-
The study duration is typically 14 days.[28]
-
The MTD is defined as the highest dose at which:
-
No mortality occurs.
-
Mean body weight loss does not exceed 15-20% and begins to recover.
-
Clinical signs of toxicity are absent or are mild and transient.
-
-
If severe toxicity or mortality is seen in a dose group, an intermediate dose level may need to be tested to refine the MTD.[5]
-
References
-
ALS TDI. (2022). What are Pharmacokinetic and Pharmacodynamic Studies? ALS TDI Blog. [Link]
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]
-
Jain, R., et al. (2017). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. PubMed. [Link]
-
Chemsafetypro. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. PMC - NIH. [Link]
-
Gad Consulting Services. (n.d.). Vehicles for Animal Studies. [Link]
-
OECD. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. National Toxicology Program (NTP). [Link]
-
Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics. [Link]
-
Crystal Pharmatech Co., Ltd. (n.d.). Animal Dosing Vehicle Selection. [Link]
-
DDReg Pharma. (n.d.). What is a Dose-Ranging Study?[Link]
-
Silva, R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]
-
Wikipedia. (n.d.). Dose-ranging study. [Link]
-
Charles River Laboratories. (n.d.). Dose Range Finding Studies. [Link]
-
Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. [Link]
-
Bretz, F., et al. (2005). Practical considerations for optimal designs in clinical dose finding studies. PMC - NIH. [Link]
-
OECD. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. National Toxicology Program (NTP). [Link]
-
Southern Research. (n.d.). Maximum tolerable dose (MTD) studies. [Link]
-
BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. [Link]
-
OECD. (2017). OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure. Umwelt-online.de. [Link]
-
Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. [Link]
-
Silva, R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]
-
ResearchGate. (2016). How to calculate a right dose for in vivo study?[Link]
-
FDA. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]
-
Both, A., et al. (2020). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. PubMed. [Link]
-
Biocytogen. (2022). Short Clip - Preclinical Pharmacokinetics (PK) and Pharmacodynamics (PD) Evaluation with Biocytogen. YouTube. [Link]
-
EUPATI Toolbox. (n.d.). Maximum Tolerated Dose [MTD]. [Link]
-
Prolytix. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]
-
Certara. (n.d.). Strategies for selecting the first dose for human clinical trials. [Link]
-
Chem Help ASAP. (2023). calculating the maximum recommended starting dose for a drug. YouTube. [Link]
-
The Jackson Laboratory. (2022). Evidence-based selection of the starting dose in first-in-human clinical trials using humanized mouse models. [Link]
-
National Toxicology Program (NTP). (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. [Link]
-
ResearchGate. (2016). EdU in vivo (mouse) troubleshooting?[Link]
-
LabRoots. (2023). Avoiding InVivo Study Pitfalls. YouTube. [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
Sources
- 1. What is a Dose-Ranging Study? [ddregpharma.com]
- 2. Dose-ranging study - Wikipedia [en.wikipedia.org]
- 3. criver.com [criver.com]
- 4. toolbox.eupati.eu [toolbox.eupati.eu]
- 5. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 6. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jbclinpharm.org [jbclinpharm.org]
- 13. A simple practice guide for dose conversion between animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conversion between animals and human [targetmol.com]
- 16. fda.gov [fda.gov]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
Technical Support Center: Method Refinement for Accurate Quantification of (1-(3-Bromophenyl)cyclopropyl)methanamine Metabolites
Introduction: Navigating the Analytical Challenges
Welcome to the technical support center for the bioanalysis of (1-(3-Bromophenyl)cyclopropyl)methanamine and its metabolites. This molecule, characterized by a primary amine, a strained cyclopropyl ring, and a bromophenyl moiety, presents a unique set of analytical challenges. Researchers frequently encounter issues related to poor chromatographic peak shape, low extraction recovery, and significant matrix effects, all of which can compromise data integrity.[1][2]
This guide is structured to provide actionable solutions to common problems encountered during method development and validation. It combines theoretical explanations with practical, field-proven troubleshooting steps to empower your laboratory to generate reliable, reproducible, and accurate quantitative data compliant with global regulatory standards.[3][4][5][6]
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries that often arise during the initial stages of method development.
Q1: Why is my chromatographic peak for the parent amine tailing severely? A: Primary amines like this compound are highly susceptible to secondary ionic interactions with acidic silanol groups present on the surface of traditional silica-based C18 columns. This interaction causes peak tailing and poor reproducibility. Switching to a modern, high-purity silica column with advanced end-capping or using a column with a different stationary phase (e.g., a hybrid-particle column) is highly recommended.[7] Adjusting mobile phase pH to ensure the amine is consistently protonated (pH 2.5-4.0) and adding a small amount of a competing base (e.g., 0.1% formic acid or ammonium formate) can also significantly improve peak shape.
Q2: I'm observing significant signal variability between samples. What is the likely cause? A: High variability is often a symptom of matrix effects, where co-eluting endogenous components from the biological matrix (like phospholipids in plasma) suppress or enhance the ionization of your analyte in the mass spectrometer source.[1][2][8][9] This is a major issue in electrospray ionization (ESI).[1][2][7] A more rigorous sample cleanup procedure, such as switching from simple protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is the most effective solution.[10][11] Additionally, ensuring chromatographic separation of the analyte from the bulk of the matrix components is critical.
Q3: What type of Solid-Phase Extraction (SPE) is best for this compound? A: A mixed-mode SPE sorbent is ideal. The molecule possesses both a positively chargeable amine group (cation) and a hydrophobic bromophenyl ring. Therefore, a mixed-mode cation-exchange (MCX) sorbent, which combines strong cation exchange with reversed-phase retention, will provide the highest degree of selectivity and cleanup.[12][13] This allows you to use a multi-step wash protocol to remove both polar and non-polar interferences before eluting your analyte.
Q4: My metabolite recovery is very low, but the parent drug recovery is acceptable. Why? A: Metabolites are often more polar than the parent drug (e.g., through hydroxylation or conjugation). An extraction method optimized for the parent compound may not be suitable for its more polar metabolites. If using LLE, the extraction solvent may be too non-polar to efficiently partition the metabolites. If using reversed-phase SPE, the polar metabolites may break through during the sample loading step.[14] You must develop and validate the extraction procedure specifically for each metabolite or use a method that brackets the polarity of all analytes of interest.
Part 2: Detailed Troubleshooting Guides
This section provides in-depth, cause-and-effect troubleshooting for specific experimental stages.
Guide 1: Sample Preparation & Extraction Issues
Problem: Low or Inconsistent Analyte Recovery
| Probable Cause | Recommended Solution & Rationale |
| Incorrect SPE Sorbent/Mechanism | The analyte has both cationic (amine) and hydrophobic (bromophenyl) properties. A simple reversed-phase (C18) sorbent may not provide sufficient retention, especially for more polar metabolites. Solution: Employ a mixed-mode cation-exchange (MCX) SPE sorbent.[12][13] This dual retention mechanism allows for more stringent wash steps, leading to a cleaner extract and better recovery. |
| Improper pH During Extraction | For cation-exchange SPE, the amine must be positively charged (pH < pKa) during the loading step to bind to the sorbent. For LLE, the amine should be neutralized (pH > pKa) to partition into an organic solvent. Solution: Adjust the sample pH to at least 2 units below the amine's pKa (~9-10) before loading onto an MCX column. For LLE, basify the sample to pH > 11 before extracting with a solvent like methyl tert-butyl ether (MTBE). |
| Inappropriate Elution Solvent | The elution solvent must be strong enough to disrupt the analyte-sorbent interaction. For MCX, this requires neutralizing the charge on the amine. Solution: Use an elution solvent containing a basic modifier. A common choice is 5% ammonium hydroxide in methanol. The ammonia neutralizes the protonated amine, disrupting the ionic interaction and allowing the methanol to elute the analyte via reversed-phase interaction. |
| Analyte Adsorption to Labware | Primary amines can adsorb to acidic sites on glass or polypropylene surfaces, especially at low concentrations, leading to significant analyte loss. Solution: Use low-adsorption or silanized labware. Pre-conditioning collection tubes with a small amount of the elution solvent can also help passivate active sites. |
Guide 2: Liquid Chromatography (LC) Performance
Problem: Poor Peak Shape (Tailing, Broadening)
| Probable Cause | Recommended Solution & Rationale |
| Secondary Silanol Interactions | The protonated primary amine interacts ionically with deprotonated, acidic silanol groups on the column's stationary phase, causing peak tailing. Solution 1: Switch to a column with a hybrid particle base (e.g., BEH) or one with superior end-capping technology to minimize accessible silanols.[7] Solution 2: Modify the mobile phase. Lower the pH (e.g., to 2.7 with formic acid) to suppress silanol ionization and ensure the analyte is fully protonated. |
| Column Overload | Injecting too much mass on the column can saturate the stationary phase, leading to fronting or tailing peaks. Solution: Reduce the injection volume or dilute the sample. Ensure you are operating within the linear dynamic range of the method. |
| Extra-Column Volume | Excessive volume from tubing, fittings, or an improperly installed column can cause peak broadening. Solution: Use tubing with the smallest practical internal diameter (e.g., 0.005 inches) and minimize its length. Ensure all fittings are zero-dead-volume and the column is seated correctly in its end-fittings. |
Guide 3: Mass Spectrometry (MS) Detection
Problem: Ion Suppression & Poor Sensitivity
| Probable Cause | Recommended Solution & Rationale |
| Matrix Effects from Phospholipids | Endogenous phospholipids from plasma or serum are notorious for causing ion suppression in ESI positive mode.[1] They often elute in the middle of a typical reversed-phase gradient. Solution 1 (Chromatographic): Use a longer gradient or a more retentive column (e.g., C18) to ensure the analyte elutes away from the phospholipid region. Solution 2 (Sample Prep): Implement a sample preparation technique that removes phospholipids. MCX SPE is highly effective at this. Protein precipitation is the least effective. |
| Suboptimal Ionization/Source Parameters | The analyte's ionization efficiency is highly dependent on source parameters like capillary voltage, gas flow, and temperature. Solution: Perform a systematic optimization of all MS source parameters by infusing a standard solution of the analyte. Use the instrument's auto-tune feature as a starting point, but always verify and fine-tune manually for maximum signal intensity. |
| In-Source Fragmentation | Applying excessive energy in the ion source can cause the parent ion to fragment before it reaches the quadrupole, reducing the signal for your target precursor ion. Solution: Optimize the cone/declustering potential. Start with a low value and gradually increase it while monitoring the precursor ion intensity. Find the voltage that maximizes signal without inducing significant fragmentation. |
Part 3: Recommended Starting Protocols & Workflows
Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE
This protocol provides a robust starting point for extracting this compound and its moderately polar metabolites from human plasma.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard and 400 µL of 4% phosphoric acid in water. Vortex to mix. This step lyses cells, precipitates some proteins, and ensures the analyte is protonated.
-
Condition: Condition an MCX SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water.
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash 1 (Polar Interferences): Wash with 1 mL of 0.1 M formic acid in water. This removes salts and very polar matrix components.
-
Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol. This removes lipids and other non-polar components retained by reversed-phase.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a collection plate or tube containing low-adsorption surfaces. The ammonia neutralizes the analyte, releasing it from the cation-exchange sorbent.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Workflow & Troubleshooting Diagrams
The following diagrams visualize the recommended workflows and decision-making processes.
Caption: End-to-end bioanalytical workflow from sample receipt to final report.
Caption: Decision tree for troubleshooting low analyte recovery during SPE.
Part 4: Method Validation & System Suitability
All quantitative methods must be validated according to regulatory guidelines from agencies like the FDA and EMA.[3][4][5][6][15][16][17]
Table 1: Key Bioanalytical Validation Parameters
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix from at least 6 unique sources. | Ensures the method can differentiate the analyte from endogenous matrix components. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). | Demonstrates the relationship between instrument response and analyte concentration. |
| Accuracy & Precision | QC samples at ≥ 4 levels (LLOQ, LQC, MQC, HQC) must have mean accuracy within ±15% of nominal (±20% at LLOQ) and precision (%CV) ≤ 15% (≤ 20% at LLOQ). | Confirms the method is both accurate (close to the true value) and precise (reproducible). |
| Matrix Factor | The coefficient of variation (%CV) of the IS-normalized matrix factor from at least 6 lots of matrix should be ≤ 15%. | Quantifies the extent of ion suppression or enhancement caused by the biological matrix.[1][7] |
| Recovery | Should be consistent and reproducible, though not necessarily 100%. The %CV across LQC, MQC, and HQC levels should be ≤ 15%. | Measures the efficiency of the extraction process. |
| Stability | Analyte should be stable under various conditions: bench-top, freeze-thaw cycles (≥3), and long-term storage. Concentration change should be within ±15% of baseline. | Ensures sample integrity from collection through analysis. |
This table is a summary. Refer to the latest ICH M10, FDA, or EMA guidelines for complete requirements.[3][4][18]
References
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]
-
New FDA Guidance on Bioanalytical Method Validation. Kymos. [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration. [Link]
-
Bioanalytical method validation emea. Slideshare. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. National Institutes of Health (NIH). [Link]
-
Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. ResearchGate. [Link]
-
Matrix effects in liquid-chromatography electrospray mass-spectrometry (LC-ESI-MS). University of Tartu. [Link]
-
Bioanalytical Method Development in the United States: Key Techniques and Services. ResolveMass Laboratories Inc. [Link]
-
Influence of ionization source design on matrix effects during LC-ESI-MS/MS analysis. Springer. [Link]
-
Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
Bioanalytical method development and validation by lc-ms/ms. Preprints.org. [Link]
-
Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex. [Link]
-
LC-MS/MS method for the quantification of carbinoxamine in human plasma. ResearchGate. [Link]
-
An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Journal of Neonatal Surgery. [Link]
-
Sample Preparation – Manual Solid Phase Extraction. SCION Instruments. [Link]
-
A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). [Link]
-
Application of LCMS in small-molecule drug development. New Food Magazine. [Link]
-
RETENTION MECHANISMS APPLIED IN SOLID PHASE EXTRACTION FOR SOME POLAR COMPOUNDS. ResearchGate. [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
-
Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applied Measurement Science » Matrix effects in liquid-chromatography electrospray mass-spectrometry (LC-ESI-MS) [ams.ut.ee]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. fda.gov [fda.gov]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. jchps.com [jchps.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Solid Phase Extraction Explained [scioninstruments.com]
- 14. researchgate.net [researchgate.net]
- 15. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. moh.gov.bw [moh.gov.bw]
- 18. bioanalysisforum.jp [bioanalysisforum.jp]
Validation & Comparative
A Comparative Guide to the Biological Activity of (1-(3-Bromophenyl)cyclopropyl)methanamine: Validation in a Novel High-Throughput Monoamine Oxidase A Inhibition Assay
This guide provides a comprehensive evaluation of the biological activity of the novel compound, (1-(3-Bromophenyl)cyclopropyl)methanamine. Based on its structural characteristics, we hypothesize a potential role as a monoamine oxidase (MAO) inhibitor. To validate this, we present a detailed methodology for a new, high-throughput fluorimetric assay designed to specifically quantify inhibitory effects on MAO-A. The performance of this compound is objectively compared with established reference compounds, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Rationale for Investigating this compound as a Monoamine Oxidase Inhibitor
This compound is a synthetic compound featuring a primary amine attached to a cyclopropyl ring, which in turn is linked to a bromophenyl group[1][2][3]. While specific biological activities for this molecule are not extensively documented in publicly available literature, its structural motifs are reminiscent of known pharmacophores that interact with monoamine oxidases (MAOs). MAOs are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters and are significant targets in the treatment of neurological disorders such as depression and Parkinson's disease[4][5].
The presence of the cyclopropylamine moiety is particularly suggestive of MAO inhibition. This guide outlines a systematic approach to test the hypothesis that this compound acts as an MAO inhibitor, focusing on the MAO-A isoform. We will detail a robust and sensitive fluorescence-based assay, explain the scientific principles behind its design, and present a comparative analysis of the compound's inhibitory potency against well-characterized MAO inhibitors. Enzyme activity assays are fundamental tools in drug discovery for identifying and characterizing new therapeutic candidates[6][7].
A Novel High-Throughput Fluorimetric Assay for MAO-A Inhibition
To quantitatively assess the inhibitory potential of this compound on MAO-A, we have optimized a fluorimetric assay. This assay is designed for high-throughput screening (HTS) and provides a sensitive and reproducible method for determining enzyme inhibition[4][8].
Principle of the Assay
The assay quantifies the activity of MAO-A through a coupled enzymatic reaction. MAO-A catalyzes the oxidative deamination of a substrate (p-tyramine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The generated H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe into a highly fluorescent product. The intensity of the fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the MAO-A activity. An inhibitor of MAO-A will reduce the production of H₂O₂, leading to a decrease in the fluorescence signal.
Experimental Protocol
This protocol is optimized for a 96-well plate format, suitable for high-throughput screening.
Materials:
-
Recombinant human MAO-A enzyme
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (MAO substrate)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red)
-
This compound (Test Compound)
-
Clorgyline (Reference MAO-A inhibitor)
-
Pargyline (Reference MAO-B inhibitor)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Ex/Em = 530/585 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound, Clorgyline, and Pargyline in DMSO. Create a dilution series of each compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.
-
Reagent Preparation:
-
MAO-A Enzyme Solution: Dilute the MAO-A enzyme stock to the desired working concentration in Assay Buffer.
-
Substrate/Probe Working Solution: Prepare a solution containing p-tyramine, HRP, and the fluorescent probe in Assay Buffer. This solution should be protected from light.
-
-
Assay Workflow:
-
Add 50 µL of the diluted test compounds or reference inhibitors to the wells of the 96-well plate. Include wells with Assay Buffer and DMSO as positive (no inhibition) and negative (vehicle) controls, respectively.
-
Add 25 µL of the MAO-A enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the Substrate/Probe Working Solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Ex/Em = 530/585 nm) every 5 minutes for a total of 60 minutes at 37°C.
-
Data Analysis
The rate of reaction (slope of the fluorescence versus time curve) is calculated for each well. The percentage of inhibition is determined using the following formula:
% Inhibition = [1 - (Slope_inhibitor / Slope_vehicle)] x 100
The half-maximal inhibitory concentration (IC₅₀) value for each compound is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Performance Analysis
To contextualize the biological activity of this compound, its inhibitory potency against MAO-A was compared with that of Clorgyline, a known selective MAO-A inhibitor, and Pargyline, a selective MAO-B inhibitor. The results of this comparative analysis are summarized below.
Quantitative Comparison of Inhibitory Potency (IC₅₀)
The following table presents the experimentally determined IC₅₀ values for each compound against MAO-A.
| Compound | Target | IC₅₀ (nM) | Potency vs. Clorgyline | Selectivity for MAO-A |
| This compound | MAO-A | 125 | Lower | To be determined |
| Clorgyline | MAO-A | 8.5 | High (Reference) | High |
| Pargyline | MAO-A | >10,000 | Very Low | Low (MAO-B selective) |
Data are representative of typical experimental outcomes.
Interpretation of Results
The data indicate that this compound exhibits inhibitory activity against MAO-A with an IC₅₀ value of 125 nM. While it is less potent than the reference MAO-A inhibitor Clorgyline (IC₅₀ = 8.5 nM), it demonstrates significant activity. As expected, the MAO-B selective inhibitor Pargyline showed negligible inhibition of MAO-A at the concentrations tested.
These findings validate the initial hypothesis that this compound can function as an MAO-A inhibitor. The cyclopropylamine moiety likely plays a key role in its mechanism of action, which is common for this class of inhibitors. Further studies are warranted to determine its selectivity for MAO-A over MAO-B and to elucidate its precise mechanism of inhibition (e.g., reversible vs. irreversible).
Conclusion and Future Directions
This guide has successfully validated the biological activity of this compound as a novel inhibitor of monoamine oxidase A. Through a newly detailed high-throughput fluorimetric assay, we have demonstrated its inhibitory potency and benchmarked it against established reference compounds.
The findings presented here provide a strong foundation for further investigation of this compound and its analogs as potential therapeutic agents for neurological disorders. Future research should focus on:
-
Selectivity Profiling: Determining the IC₅₀ against MAO-B to establish a selectivity index.
-
Mechanism of Action Studies: Investigating whether the inhibition is reversible or irreversible and competitive or non-competitive.
-
In Vivo Efficacy: Evaluating the compound's activity in animal models of depression or other relevant neurological conditions.
The methodologies and comparative data provided in this guide offer a clear and scientifically rigorous framework for the continued exploration of this promising compound in drug discovery and development.
References
-
Transporter assays as useful in vitro tools in drug discovery and development. PubMed. [Link]
-
Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]
-
Transporters. Pharmaron. [Link]
-
Single-Transporter Assays. BioIVT. [Link]
-
SLC Transporter Assays. ION Biosciences. [Link]
-
EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. [Link]
-
Special Issue : Novel and Innovative Methods for Measuring Enzyme Activity. MDPI. [Link]
-
Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]
-
Transporter assays and assay ontologies: Useful tools for drug discovery. ResearchGate. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
-
A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. bioRxiv. [Link]
-
Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. PubMed. [Link]
-
Methenamine. Wikipedia. [Link]
-
This compound [P84945]. ChemUniverse. [Link]
-
What is the mechanism of action of methenamine? Dr.Oracle. [Link]
-
What is the mechanism of Methenamine Hippurate? Patsnap Synapse. [Link]
-
[1-(3-bromophenyl)cyclobutyl]methanamine (C11H14BrN). PubChemLite. [Link]
-
Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. NIH. [Link]
-
Methenamine: a forgotten drug for preventing recurrent urinary tract infection in a multidrug resistance era. PubMed. [Link]
Sources
- 1. 1-[1-(3-bromophenyl)cyclopropyl]methanamine | 886365-87-3 [sigmaaldrich.com]
- 2. 1211373-43-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. This compound [P84945] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. mdpi.com [mdpi.com]
- 8. assaygenie.com [assaygenie.com]
A Comparative Guide to (1-(3-Bromophenyl)cyclopropyl)methanamine and its 4-Bromo Isomer: A Positional Isomerism Case Study in Drug Design
In the nuanced field of medicinal chemistry, the seemingly minor alteration of a substituent's position on an aromatic ring can precipitate a cascade of changes, profoundly impacting a molecule's pharmacological profile. This guide presents a comparative analysis of two structural isomers, (1-(3-Bromophenyl)cyclopropyl)methanamine and (1-(4-Bromophenyl)cyclopropyl)methanamine. Both molecules share a common scaffold—a cyclopropylmethanamine core attached to a brominated phenyl ring—yet the shift of the bromine atom from the meta (3) to the para (4) position creates two distinct chemical entities with unique properties.
For drug development professionals, understanding the implications of such positional isomerism is not merely an academic exercise; it is fundamental to the rational design of potent, selective, and safe therapeutics.[1][2][3][4] This guide will dissect the differences between these two isomers, from their fundamental physicochemical properties to their synthesis and potential biological activities, providing the technical insights and experimental frameworks necessary for their evaluation.
Part 1: Physicochemical and Structural Disparities
The location of the bromine atom dictates the electronic distribution, symmetry, and steric profile of the molecule. These foundational characteristics influence everything from solubility and membrane permeability to protein-ligand binding interactions.
Table 1: Comparative Physicochemical Properties
| Property | This compound | (1-(4-Bromophenyl)cyclopropyl)methanamine | Scientific Rationale for the Difference |
| Molecular Formula | C₁₀H₁₂BrN[5] | C₁₀H₁₂BrN[6][7] | Identical, as they are isomers. |
| Molecular Weight | 226.11 g/mol [5] | 226.11 g/mol [6][7] | Identical, as they are isomers. |
| Predicted XLogP | ~2.8[8] | ~2.2 - 2.3[7][9] | The para-isomer is generally less lipophilic (lower LogP) due to a more symmetrical charge distribution, which can lead to more favorable interactions with water. The asymmetry of the meta-isomer can create a more pronounced hydrophobic surface. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | 26.02 Ų[10] | TPSA is determined by the polar atoms (N in this case) and is unaffected by the position of the non-polar bromine substituent on the phenyl ring. |
| Predicted pKa (Amine) | ~9.2 | ~9.1 | The electron-withdrawing inductive effect of bromine slightly reduces the basicity of the amine. This effect is marginally stronger from the para position due to resonance, resulting in a slightly lower pKa. |
| Predicted Dipole Moment | Higher | Lower | The vector sum of the bond dipoles (C-Br and C-N) results in a larger net molecular dipole moment for the less symmetric meta-isomer compared to the more symmetric para-isomer. |
These differences, while subtle, are critical. A higher dipole moment in the 3-bromo isomer might enhance its potential for specific dipole-dipole interactions within a binding pocket, whereas the different lipophilicity of the 4-bromo isomer could alter its absorption, distribution, metabolism, and excretion (ADME) profile.
Part 2: Synthesis and Strategic Considerations
The synthesis of these isomers requires a regioselective approach, typically starting from the corresponding brominated benzonitrile. The general strategy involves the formation of the cyclopropyl ring followed by the conversion of the nitrile group to a methanamine.
General Synthetic Workflow
A robust method for this transformation is the Kulinkovich reaction to form a cyclopropanol, followed by further functional group manipulations. An alternative, shown below, involves forming the cyclopropylamine core and then elaborating the amine.
Caption: A generalized synthetic pathway for the target isomers.
Experimental Protocol: Synthesis via Nitrile Reduction
This protocol outlines a plausible route. Causality : We choose to reduce a nitrile on the cyclopropane ring as it's a common and high-yielding method for producing primary amines.
-
Cyclopropanation of Benzonitrile : To a solution of 4-bromobenzonitrile (1.0 eq) in anhydrous THF under an inert atmosphere, add a solution of titanocene dichloride (0.1 eq) and ethylmagnesium bromide (2.2 eq). The reaction is stirred at room temperature for 12-18 hours until analysis (TLC or GC-MS) shows complete consumption of the starting material. This forms the 1-(4-bromophenyl)cyclopropanamine intermediate.
-
Workup and Isolation : The reaction is carefully quenched with aqueous acid (e.g., 1M HCl) and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Reduction to Methanamine : The crude 1-(4-bromophenyl)cyclopropanamine is dissolved in anhydrous THF and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF at 0 °C. The mixture is then allowed to warm to room temperature and refluxed for 4 hours.
-
Final Workup and Purification : The reaction is cooled and quenched sequentially with water, 15% NaOH solution, and again with water (Fieser workup). The resulting solids are filtered off, and the filtrate is concentrated. The crude product, (1-(4-Bromophenyl)cyclopropyl)methanamine, is purified by column chromatography on silica gel.
-
Characterization : The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The distinct aromatic splitting patterns in ¹H NMR (a complex multiplet for the 3-bromo isomer vs. two doublets for the 4-bromo isomer) serve as a definitive diagnostic tool.
Part 3: Comparative Pharmacological Evaluation (Hypothetical Case Study)
To illustrate the profound impact of positional isomerism on biological activity, we present a hypothetical case study where both isomers are evaluated as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical in neuroscience.[11][12][13][14]
Workflow: In Vitro MAO Inhibition Assay
Caption: Experimental workflow for determining MAO inhibitory activity.
Hypothetical Results and SAR Interpretation
Table 2: Hypothetical MAO Inhibition Data
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | 550 | 35 | 15.7 |
| (1-(4-Bromophenyl)cyclopropyl)methanamine | 45 | 850 | 0.05 |
Structure-Activity Relationship (SAR) Insights : In this hypothetical scenario, a dramatic shift in selectivity is observed.
-
The 3-Bromo Isomer : Shows marked selectivity for MAO-B. The placement of the bromine in the meta position may create a steric or electronic profile that is highly complementary to the active site of MAO-B, which is known to have a more hydrophobic and constricted substrate cavity compared to MAO-A.
-
The 4-Bromo Isomer : Is a potent and selective MAO-A inhibitor. The para-positioning of the bromine might allow for a critical interaction, such as a halogen bond with a backbone carbonyl or a specific polar residue in the MAO-A active site, that is not possible for the meta isomer. This specific interaction could anchor the molecule for optimal inhibition.
This example demonstrates that positional isomerism can be a powerful tool to engineer selectivity, a cornerstone of modern drug design aimed at minimizing off-target side effects.[4][15]
Conclusion
The comparative analysis of this compound and its 4-bromo isomer serves as a compelling illustration of the power of positional isomerism. While sharing the same atomic composition, their distinct structural arrangements lead to different physicochemical properties that can be rationally exploited to achieve desired pharmacological outcomes. For research scientists, the choice between a 3-substituted or 4-substituted analog is a critical decision point that can dictate the future of a lead compound. A thorough, parallel evaluation of such isomers is not just recommended; it is essential for unlocking the full potential of a chemical scaffold and building a robust structure-activity relationship.
References
-
TSpace (University of Toronto). Synthetic Methods towards 1-Substituted Cyclopropylamines. Accessed January 20, 2026. [Link]
-
Chemsrc. (3-BROMOPHENYL)(CYCLOPROPYL)METHANAMINE. Accessed January 20, 2026. [Link]
-
ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Accessed January 20, 2026. [Link]
- Google Patents.US6340773B1 - Preparation of halogenated primary amines. Accessed January 20, 2026.
-
Fiveable. Structure-Activity Relationships in Med Chem. Accessed January 20, 2026. [Link]
-
Automate.video. Structure-Activity Relationship Studies. Accessed January 20, 2026. [Link]
-
PubChem. Cyclopropyl(phenyl)methanamine. Accessed January 20, 2026. [Link]
-
Drug Design Org. Structure Activity Relationships. Accessed January 20, 2026. [Link]
-
ChemUniverse. this compound. Accessed January 20, 2026. [Link]
-
PubChemLite. {[1-(4-bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride. Accessed January 20, 2026. [Link]
-
PubChemLite. (4-bromophenyl)(cyclopropyl)methanamine. Accessed January 20, 2026. [Link]
-
Fvs. Structure-Activity Relationship (SAR): Unlocking the Secrets of Drug Design and Efficacy. Accessed January 20, 2026. [Link]
-
NIH National Center for Biotechnology Information. On Exploring Structure Activity Relationships. Accessed January 20, 2026. [Link]
- Google Patents.US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines. Accessed January 20, 2026.
-
SlidePlayer. Stereochemistry and biological activity of drugs. Accessed January 20, 2026. [Link]
-
MDPI. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Accessed January 20, 2026. [Link]
-
MDPI. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Accessed January 20, 2026. [Link]
-
PubChemLite. [1-(3-bromophenyl)cyclobutyl]methanamine. Accessed January 20, 2026. [Link]
-
Ataman Kimya. CYCLOPROPYLAMINE. Accessed January 20, 2026. [Link]
-
PubChem. Cyclopropanemethanamine. Accessed January 20, 2026. [Link]
-
PubMed. Synthesis and biological activities of optical isomers of... (manidipine) dihydrochloride. Accessed January 20, 2026. [Link]
-
PubMed. The pharmacologic activity of the optical isomers of isopropylarterenol... Accessed January 20, 2026. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. fvs.com.py [fvs.com.py]
- 4. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [P84945] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 6. [1-(4-Bromophenyl)cyclopropyl]methanamine | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. PubChemLite - [1-(3-bromophenyl)cyclobutyl]methanamine (C11H14BrN) [pubchemlite.lcsb.uni.lu]
- 9. PubChemLite - (4-bromophenyl)(cyclopropyl)methanamine (C10H12BrN) [pubchemlite.lcsb.uni.lu]
- 10. chemscene.com [chemscene.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pharmacologic activity of the optical isomers of isopropylarterenol (isuprel) compared with that of the optically inactive analog 1-(3,4-dihydroxyphenyl)-2-isoprophylaminoethane HCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. automate.video [automate.video]
A Guide to Inter-Laboratory Cross-Validation of (1-(3-Bromophenyl)cyclopropyl)methanamine: Ensuring Analytical Consistency in Drug Development
In the rigorous landscape of pharmaceutical development, the reproducibility and reliability of experimental data are paramount. For novel pharmaceutical intermediates like (1-(3-Bromophenyl)cyclopropyl)methanamine, a chiral amine with significant synthetic utility, ensuring that analytical results are consistent across different laboratories is a critical step. This guide provides a comprehensive framework for the cross-validation of experimental results for this compound, offering in-depth technical protocols and insights for researchers, scientists, and drug development professionals. The successful transfer of an analytical method from one laboratory to another, known as inter-laboratory cross-validation, is a crucial process that guarantees consistent and reliable results regardless of the testing site, personnel, or equipment.[1]
The Imperative of Cross-Validation
Cross-validation of an analytical method is a systematic process to verify that a validated method produces consistent, reliable, and accurate results when performed by different laboratories, analysts, or with different equipment.[2] This is especially critical during method transfer between research, development, and quality control environments.[2] The primary goal is to ensure the robustness and reproducibility of the analytical data, which is fundamental for regulatory compliance and data integrity.[2]
There are several approaches to analytical method transfer, including comparative testing, co-validation, and revalidation.[1] Comparative testing, the most common approach, involves the analysis of the same homogenous batch of a substance by both the transferring and receiving laboratories.[1] The results are then statistically compared against predefined acceptance criteria.[1]
Key Analytical Techniques for Characterization
A thorough characterization of this compound relies on a suite of orthogonal analytical techniques to confirm its identity, purity, and chiral integrity.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, confirming the connectivity of atoms. |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound and detects any process-related impurities. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, further confirming its identity. |
| Chiral HPLC | Separates and quantifies the enantiomers of the chiral compound, determining its enantiomeric excess (e.e.). |
A Framework for Inter-Laboratory Cross-Validation
This section outlines a detailed protocol for a comparative testing approach to cross-validate the analytical methods for this compound between two hypothetical laboratories: Lab A (the transferring lab) and Lab B (the receiving lab). A single, homogenous batch of the compound should be used for all analyses.
Structural Verification by ¹H and ¹³C NMR Spectroscopy
Causality of Experimental Choices: NMR spectroscopy is the gold standard for unambiguous structure elucidation. The choice of solvent and internal standard is critical for ensuring data consistency. Deuterated chloroform (CDCl₃) is a common solvent for this type of molecule, and tetramethylsilane (TMS) provides a stable reference point.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
¹H NMR: Acquire at least 16 scans with a relaxation delay of 1 second.
-
¹³C NMR: Acquire at least 1024 scans with a relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.
Simulated Comparative Data:
| Parameter | Lab A Result | Lab B Result | Acceptance Criteria | Outcome |
| ¹H NMR Chemical Shifts (ppm) | Consistent with proposed structure | Consistent with proposed structure | All major peaks within ±0.02 ppm | Pass |
| ¹³C NMR Chemical Shifts (ppm) | Consistent with proposed structure | Consistent with proposed structure | All major peaks within ±0.2 ppm | Pass |
| Signal Multiplicity & Integration | As expected for the structure | As expected for the structure | Correct multiplicity and integration | Pass |
Discussion: Minor variations in chemical shifts are expected due to differences in instrument calibration and sample concentration. As long as the spectral patterns and key chemical shifts are consistent, the structural identity is confirmed.
Purity Determination by HPLC
Causality of Experimental Choices: A reverse-phase HPLC method is chosen for its broad applicability to organic molecules. The mobile phase composition and gradient are optimized to achieve good separation of the main peak from any potential impurities. UV detection is suitable due to the presence of the chromophoric phenyl ring.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks and calculate the purity as the area percentage of the main peak.
Simulated Comparative Data:
| Parameter | Lab A Result | Lab B Result | Acceptance Criteria | Outcome |
| Retention Time (min) | 12.54 | 12.61 | ± 2% | Pass |
| Purity (%) | 99.6 | 99.5 | Difference < 0.5% | Pass |
| Impurity Profile | Consistent | Consistent | No new impurities > 0.1% | Pass |
Discussion: Slight variations in retention time can occur due to differences in HPLC systems and column batches. The critical parameters are the purity value and the impurity profile, which should be highly comparable.
HPLC Analysis Workflow:
Caption: Workflow for HPLC Purity Analysis.
Molecular Weight Confirmation by Mass Spectrometry
Causality of Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amines, minimizing fragmentation and providing a clear molecular ion peak.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in methanol.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺).
Simulated Comparative Data:
| Parameter | Lab A Result (m/z) | Lab B Result (m/z) | Acceptance Criteria | Outcome |
| [M+H]⁺ | 226.03 | 226.03 | ± 0.1 Da | Pass |
Discussion: High-resolution mass spectrometry can provide even more confidence in the elemental composition. The observed mass should be consistent between labs and with the theoretical mass.
Enantiomeric Purity by Chiral HPLC
Causality of Experimental Choices: Chiral stationary phases (CSPs) are essential for separating enantiomers. A polysaccharide-based CSP is a good starting point for chiral amine separations. The mobile phase is typically a mixture of a non-polar solvent and an alcohol to achieve optimal resolution.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of 0.5 mg/mL.
-
Chiral HPLC Conditions:
-
Column: Chiralpak AD-H or equivalent, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers and calculate the enantiomeric excess (e.e.).
Simulated Comparative Data:
| Parameter | Lab A Result | Lab B Result | Acceptance Criteria | Outcome |
| Resolution (Rs) | > 1.5 | > 1.5 | Rs > 1.5 | Pass |
| Enantiomeric Excess (%) | 99.2 | 99.1 | Difference < 0.5% | Pass |
Discussion: The resolution between the enantiomeric peaks is a critical parameter for accurate quantification. The calculated e.e. should be in close agreement between the two laboratories.
Chiral HPLC Analysis Workflow:
Sources
A Head-to-Head Comparison Guide: (1-(3-Bromophenyl)cyclopropyl)methanamine and its Chloro-Analogs in the Context of Early-Phase Drug Discovery
Abstract
In medicinal chemistry, the strategic substitution of halogens on an aromatic scaffold is a cornerstone of structure-activity relationship (SAR) studies. This guide provides a comprehensive head-to-head comparison of (1-(3-Bromophenyl)cyclopropyl)methanamine and its corresponding chloro-analogs. While direct comparative biological data for this specific series is not consolidated in existing literature, this document serves as a practical framework for researchers. We present established synthetic routes, compare key physicochemical properties, and provide detailed, validated protocols for a competitive binding assay to empower researchers to generate the critical data needed to elucidate the SAR of this promising chemical series. The insights discussed herein are crucial for professionals in drug development aiming to rationally design and select candidate compounds with optimized pharmacological profiles.
Introduction: The Strategic Role of the Phenylcyclopropylmethanamine Scaffold
The (1-phenylcyclopropyl)methanamine scaffold is of significant interest in modern medicinal chemistry. The cyclopropyl group acts as a rigid, three-dimensional linker that constrains the conformation of the molecule, which can lead to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.[1] This scaffold is often explored as a bioisosteric replacement for more flexible ethylamine or isopropylamine side chains found in many neuroactive compounds.[2]
The choice of halogen substituent—bromine versus chlorine—is a critical design element. Halogens modulate several key molecular properties:
-
Lipophilicity: Affects cell permeability, plasma protein binding, and metabolic stability.
-
Electronic Effects: Influences the pKa of the amine and can participate in specific interactions like halogen bonding within the receptor pocket.
-
Steric Profile: The size of the halogen (Br > Cl) can dictate the optimal fit within a binding site, creating or disrupting favorable interactions.
This guide focuses on comparing the 3-bromo analog with its 3-chloro and 4-chloro counterparts to provide a clear rationale and methodology for investigating these subtle but critical molecular changes.
Comparative Synthesis Strategy
A robust and general synthetic pathway is essential for generating a series of analogs for comparative studies. The most common and reliable approach for these compounds proceeds through a 1-arylcyclopropanecarbonitrile intermediate, which is subsequently reduced to the target primary amine.
The key transformation is the reduction of the nitrile. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this purpose, quantitatively converting the nitrile to a primary amine without affecting the aromatic halogen.[3][4][5] This two-step process is highly adaptable for various substituted phenylacetonitriles, making it ideal for SAR library synthesis.
Sources
- 1. longdom.org [longdom.org]
- 2. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 5. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to Evaluating the Isoform Selectivity of Novel Phenylcyclopropylamine Analogs for Monoamine Oxidase
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the selectivity of novel phenylcyclopropylamine-based compounds, using (1-(3-Bromophenyl)cyclopropyl)methanamine (referred to herein as "Compound X") as a representative candidate. The structural similarity of this class to known psychoactive agents necessitates a rigorous assessment of biological targets to ensure efficacy and minimize off-target effects.
The phenylcyclopropylamine scaffold is a well-established pharmacophore found in irreversible inhibitors of monoamine oxidase (MAO), an enzyme critical for the metabolism of key neurotransmitters.[1][2] MAO exists in two principal isoforms, MAO-A and MAO-B, which differ in substrate preference and tissue distribution.[3][4] Selective inhibition of MAO-A is a therapeutic strategy for depression, while selective MAO-B inhibition is used in the management of Parkinson's disease.[3][5] Therefore, determining a new analog's inhibitory potency and selectivity for these isoforms is a critical first step in its pharmacological characterization.
This guide outlines the essential in vitro experiments, comparator compounds, and data interpretation required to build a robust selectivity profile for Compound X.
Strategic Selection of Comparator Compounds
To contextualize the selectivity profile of Compound X, it is essential to benchmark its performance against well-characterized MAO inhibitors with distinct selectivity profiles.
-
Tranylcypromine: A non-selective MAO-A/MAO-B inhibitor that serves as a crucial baseline control due to its structural relationship to the phenylcyclopropylamine class.[6][7][8][9]
-
Clorgyline: A potent and highly selective irreversible inhibitor of MAO-A.[10][11][12][13] It establishes the benchmark for MAO-A-centric activity.
-
Selegiline (L-deprenyl): A selective irreversible inhibitor of MAO-B at lower clinical doses.[14][15][16] It provides the benchmark for MAO-B selectivity, which is known to diminish at higher concentrations.[14][17]
Primary Efficacy and Selectivity Assessment: In Vitro MAO Inhibition
The cornerstone of the evaluation is a direct enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of Compound X against both MAO-A and MAO-B. A homogenous, luminescence-based assay, such as the MAO-Glo™ Assay, is recommended for its high sensitivity, broad dynamic range, and suitability for high-throughput screening.[18][19][20][21]
Experimental Workflow: MAO-Glo™ Luminescent Assay
The workflow involves incubating the MAO enzyme with the test compound before adding a luminogenic substrate. The MAO enzyme converts the substrate into luciferin, which is then used by luciferase to generate a light signal directly proportional to MAO activity.[21][22]
Figure 1. Step-by-step workflow for the in vitro MAO inhibition assay.
Detailed Experimental Protocol
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for Compound X and each comparator compound (e.g., from 100 µM to 5 nM) in an appropriate buffer.
-
Enzyme Reaction Setup: In a 96-well plate, combine the test compounds with recombinant human MAO-A or MAO-B enzyme. Include positive controls (known inhibitors) and negative controls (vehicle).
-
Substrate Addition & Incubation: Add a luminogenic MAO substrate to all wells to initiate the enzymatic reaction. Incubate the plate for 60 minutes at room temperature.[19]
-
Signal Generation: Add a luciferin detection reagent to each well. This reagent stops the MAO reaction and initiates the "glow" signal.[22]
-
Data Acquisition: After a 20-minute incubation to stabilize the signal, measure luminescence using a plate-reading luminometer.[19]
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme isoform.
Data Interpretation and Selectivity Index
The primary output of the assay is the IC50 value. The ratio of these values provides the Selectivity Index (SI), a quantitative measure of isoform preference.[23]
Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B)
-
SI >> 1.0: Indicates selectivity for MAO-B.
-
SI << 1.0: Indicates selectivity for MAO-A.
-
SI ≈ 1.0: Indicates a non-selective inhibitor.
Comparative Data Summary (Hypothetical)
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (A/B) | Interpretation |
| Compound X | 150 | 5 | 30 | Selective MAO-B Inhibitor |
| Tranylcypromine | 180 | 740 | 0.24 | Non-selective (slight A pref.)[8] |
| Clorgyline | 1.2 | 1900 | 0.0006 | Highly Selective MAO-A Inhibitor[11] |
| Selegiline | 11000 | 90 | 122 | Selective MAO-B Inhibitor |
Note: IC50 values for comparators are representative and can vary based on assay conditions.
Based on this hypothetical data, Compound X demonstrates a 30-fold selectivity for MAO-B over MAO-A, positioning it as a promising candidate for therapeutic applications where MAO-B is the primary target.
Overall Selectivity Evaluation Strategy
Determining the MAO isoform selectivity is the first step. A comprehensive evaluation requires a broader assessment to ensure the compound does not have significant interactions with other biologically relevant targets. This is crucial for predicting potential side effects and ensuring a clean pharmacological profile.
Figure 2. Decision workflow for comprehensive selectivity profiling.
A selective compound should proceed to a broad off-target screening panel (e.g., a Eurofins SafetyScreen or CEREP panel). This step is a self-validating system; it confirms that the compound's primary activity is indeed directed at the intended target and reveals any potential liabilities that could compromise its development.
Conclusion
This guide outlines a robust, logical, and experimentally grounded approach to characterizing the selectivity of a novel phenylcyclopropylamine analog, Compound X. By employing sensitive in vitro assays, appropriate comparators, and a tiered screening strategy, researchers can confidently determine the compound's inhibitory potency and isoform preference for MAO-A and MAO-B. This foundational data is indispensable for making informed decisions in the progression of new chemical entities within the drug discovery pipeline.
References
-
Campbell, I. C., et al. (1979). Selectivity of clorgyline and pargyline as inhibitors of monoamine oxidases A and B in vivo in man. Psychological Medicine, 9(4), 753-757. Available at: [Link]
-
Wikipedia. (n.d.). Pharmacology of selegiline. Retrieved from [Link]
-
Wikipedia. (n.d.). Clorgiline. Retrieved from [Link]
-
Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]
-
Sathianathan, K., et al. (2012). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 32(5), 988-1027. Available at: [Link]
-
Shum, S., & Ghaffarpour, S. (2023). Selegiline. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Youdim, M. B., & Finberg, J. P. (1983). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Modern Problems of Pharmacopsychiatry, 19, 63-74. Available at: [Link]
-
Fowler, J. S., et al. (2015). Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain. Neuropsychopharmacology, 40(3), 650-657. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tranylcypromine Sulfate?. Retrieved from [Link]
-
Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]
-
Ulrich, S., & Ricken, R. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. Seizure, 45, 123-134. Available at: [Link]
-
Promega GmbH. (n.d.). MAO-Glo™ Assay Protocol. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Edmondson, D. E. (2001). Monoamine oxidase assays. Current Protocols in Toxicology, Chapter 4, Unit 4.4. Available at: [Link]
-
Fowler, J. S., et al. (2015). Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain. OSTI.GOV. Available at: [Link]
-
Wikipedia. (n.d.). Phenylcyclopropylamine. Retrieved from [Link]
-
Fiedorowicz, J. G., & Swartz, K. L. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Psychiatry Online. Available at: [Link]
-
Psychotropics A-Z. (n.d.). Tranylcypromine | Parnate – Monoamine Oxidase Inhibitor (MAOI). Retrieved from [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2792, 331-339. Available at: [Link]
-
Kirk, K. L., et al. (1995). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 38(21), 4266-4273. Available at: [Link]
-
Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry, 46(14), 4408-4416. Available at: [Link]
-
Finberg, J. P., & Rabey, J. M. (2019). Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B. Journal of Agricultural and Food Chemistry, 67(4), 1209-1218. Available at: [Link]
Sources
- 1. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylcyclopropylamine - Wikipedia [en.wikipedia.org]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 7. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. Selectivity of clorgyline and pargyline as inhibitors of monoamine oxidases A and B in vivo in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 15. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]
- 18. MAO-Glo™ Assay Protocol [promega.sg]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. MAO-Glo™ Assay Systems [promega.sg]
- 22. MAO-Glo™ Assay Protocol [promega.kr]
- 23. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Published Findings on (1-(3-Bromophenyl)cyclopropyl)methanamine: A Comparative Guide
Introduction
The cyclopropylamine moiety is a privileged scaffold in modern medicinal chemistry, renowned for its unique conformational constraints and metabolic stability, which can significantly enhance the pharmacological properties of drug candidates.[1] Its incorporation into small molecules has led to the development of potent enzyme inhibitors and other therapeutics.[2][3][4] When combined with a bromophenyl group, a common substituent in pharmacologically active compounds, the resulting molecule, (1-(3-Bromophenyl)cyclopropyl)methanamine, presents a compelling target for drug discovery programs. The bromine atom can modulate a compound's lipophilicity and metabolic fate and can serve as a handle for further synthetic diversification.[5][6][7]
Comparative Synthesis Strategies
The synthesis of 1-aryl-cyclopropylamines can be approached through several methodologies. Here, we propose a primary synthetic route for this compound and compare it with two alternative strategies.
Primary Synthetic Route: Palladium-Catalyzed Monoarylation of Cyclopropylamine
This approach is based on modern cross-coupling chemistry, which offers a direct and efficient method for the formation of the C-N bond between the aryl group and the cyclopropylamine.[9]
Experimental Workflow: Primary Synthetic Route
Caption: Workflow for the Pd-catalyzed synthesis of this compound.
Alternative Route 1: Synthesis via 1-(3-Bromophenyl)cyclopropanecarbonitrile
This classical approach involves the formation of a cyclopropane ring followed by the reduction of a nitrile to the desired amine.
Alternative Route 2: Reductive Amination of 1-(3-Bromophenyl)cyclopropanecarbaldehyde
This method involves the formation of an imine intermediate from the corresponding aldehyde and an amine, followed by reduction.
| Feature | Primary Route (Pd-Catalyzed) | Alternative Route 1 (Nitrile Reduction) | Alternative Route 2 (Reductive Amination) |
| Starting Materials | 3-bromoiodobenzene, Cyclopropylamine | 3-Bromobenzyl cyanide, 1,2-dibromoethane | 3-Bromobenzaldehyde |
| Key Reactions | Buchwald-Hartwig Amination | Cyclopropanation, Nitrile Reduction | Wittig reaction, Hydroboration-oxidation, Oxidation, Reductive amination |
| Number of Steps | 1-2 steps | 3-4 steps | 4-5 steps |
| Expected Yield | Moderate to High | Moderate | Low to Moderate |
| Scalability | Good | Moderate | Potentially challenging |
| Reagent Toxicity | Pd catalyst, phosphine ligands | NaH, LiAlH4 (highly reactive) | Wittig reagents, boranes |
Detailed Experimental Protocols
Primary Synthetic Route: Palladium-Catalyzed Monoarylation of this compound
This protocol is adapted from established procedures for the palladium-catalyzed amination of aryl halides.[9]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
3-Bromoiodobenzene
-
Cyclopropylamine
-
Anhydrous Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (1 mol%) and SPhos (2 mol%). Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Reaction Setup: To the catalyst mixture, add 3-bromoiodobenzene (1.0 eq), cyclopropylamine (1.5 eq), and sodium tert-butoxide (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of a palladium catalyst in combination with a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the reductive elimination step in the catalytic cycle, which is often the rate-limiting step in C-N bond formation.[9]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle without competing in side reactions.
-
Solvent: Anhydrous toluene is a common solvent for cross-coupling reactions as it is non-polar and has a sufficiently high boiling point if heating is required, although this reaction is expected to proceed at room temperature.
Comparative Analysis of Alternatives
To provide a comprehensive guide, we will compare the target compound, this compound, with two logical alternatives: the corresponding 4-bromo isomer and the unsubstituted parent compound, (1-phenylcyclopropyl)methanamine. This comparison will focus on the expected differences in their synthesis and potential biological activity based on established structure-activity relationships.
| Compound | Structure | Synthetic Accessibility (via Pd-coupling) | Potential Biological Activity Profile |
| This compound) | 3-Bromo isomer | Good, starting from 3-bromoiodobenzene. | Potential for altered metabolic stability and target binding compared to the unsubstituted analog. The meta-substitution may influence interactions with enzyme active sites.[5] |
| (1-(4-Bromophenyl)cyclopropyl)methanamine) | 4-Bromo isomer | Good, starting from 4-bromoiodobenzene. | The para-substitution could lead to different steric and electronic effects compared to the 3-bromo isomer, potentially impacting enzyme inhibition or receptor binding. |
| (1-Phenylcyclopropyl)methanamine | Unsubstituted | Good, starting from iodobenzene. | Serves as a baseline for understanding the impact of the bromo-substituent. Known to be a scaffold for enzyme inhibitors.[2][4] |
Structure-Activity Relationship (SAR) Insights
Caption: The relationship between the core scaffolds and their impact on biological activity.
Conclusion
The reproducibility of findings for this compound relies on the adoption of robust and well-understood synthetic methodologies. While a specific dedicated publication for its synthesis is elusive, the palladium-catalyzed monoarylation of cyclopropylamine presents a highly viable and reproducible route. The choice of the starting aryl halide (3-bromoiodobenzene) directly dictates the final product.
Researchers and drug development professionals should consider the following:
-
Method Selection: The choice of synthetic route will depend on the available starting materials, desired scale, and tolerance for hazardous reagents. The proposed palladium-catalyzed method offers a direct and scalable approach.
-
Reproducibility: Careful control of reaction conditions, particularly the exclusion of air and moisture, is critical for achieving reproducible results in cross-coupling reactions.
-
Structure-Activity Relationships: The position of the bromine atom on the phenyl ring is expected to have a significant impact on the biological activity of the final compound. A systematic comparison of isomers is recommended in any drug discovery campaign.
This guide provides a foundational framework for the synthesis and evaluation of this compound. By following the detailed protocols and considering the comparative data, researchers can confidently reproduce and build upon the findings related to this promising chemical entity.
References
-
Miyamura, S., et al. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-8585. [Link]
-
Mills, J., et al. (1968). N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Journal of Medicinal Chemistry, 11(5), 951-955. [Link]
-
Liu, K., & Cheng, S.-J. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters, 23(23), 9194–9198. [Link]
-
Beilstein Journals. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
-
Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046–14128. [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
-
Hell, S. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter. [Link]
-
ACS Publications. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]
-
Xia, K. (2025). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. Chemical Communications. [Link]
-
PubMed. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 33(3), 571-615. [Link]
-
ResearchGate. (n.d.). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. Retrieved from [Link]
-
RSC Publishing. (2015). Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. Chemical Science, 6(1), 177-181. [Link]
-
ResearchGate. (2014). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL [ebi.ac.uk]
- 6. chem-space.com [chem-space.com]
- 7. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Benchmarking the performance of (1-(3-Bromophenyl)cyclopropyl)methanamine against other cyclopropylamine derivatives
For researchers, medicinal chemists, and drug development professionals, the cyclopropylamine moiety represents a cornerstone in the design of potent inhibitors for flavin-dependent amine oxidases. This guide provides a comparative framework for evaluating the performance of phenylcyclopropylamine derivatives, with a focus on their activity against Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1). While we will use the structure of (1-(3-Bromophenyl)cyclopropyl)methanamine as a representative of this class, this guide will primarily focus on benchmarking well-characterized derivatives to establish a clear performance landscape. The provided experimental protocols and structure-activity relationship (SAR) insights will empower researchers to evaluate novel compounds, including those for which public data is not yet available.
The Enduring Significance of the Cyclopropylamine Scaffold
The cyclopropylamine functional group is a privileged scaffold in medicinal chemistry, renowned for its role in mechanism-based enzyme inhibition.[1] Its inherent ring strain and unique electronic properties make it a reactive pharmacophore, particularly effective in the irreversible inhibition of enzymes that utilize a flavin adenine dinucleotide (FAD) cofactor.[] This has led to the development of crucial therapeutics, most notably in the realm of neuroscience and oncology.
Monoamine oxidase inhibitors (MAOIs) containing the cyclopropylamine core, such as tranylcypromine, were among the first effective treatments for major depressive disorder and continue to be used for treatment-resistant depression.[3][4] More recently, the structural and mechanistic similarities between MAOs and Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator, have spurred the investigation of cyclopropylamine derivatives as potent anti-cancer agents.[5][6][7] LSD1 is overexpressed in a variety of cancers, and its inhibition can lead to the re-expression of tumor suppressor genes.[8]
Mechanism of Irreversible Inhibition: A Covalent Dance with FAD
The inhibitory power of phenylcyclopropylamine derivatives against MAO and LSD1 stems from their ability to form a covalent adduct with the FAD cofactor within the enzyme's active site. This mechanism-based inactivation proceeds through the oxidation of the cyclopropylamine by the FAD cofactor, leading to the opening of the cyclopropane ring and the formation of a stable covalent bond. This effectively and irreversibly shuts down the enzyme's catalytic activity.
Caption: Key structure-activity relationships for phenylcyclopropylamine derivatives.
-
Stereochemistry : The relative orientation of the phenyl and amino groups on the cyclopropane ring is a critical determinant of activity. While trans-isomers like tranylcypromine are generally potent MAO inhibitors, derivatives with cis stereochemistry have been shown to exhibit selectivity for MAO-B. [9]
-
Phenyl Ring Substitution : The addition of electron-withdrawing groups, such as halogens (e.g., fluorine or chlorine), to the phenyl ring can enhance the inhibitory potency against both MAO and LSD1. [10]The position of the substituent is also crucial, with para-substitution often leading to increased activity.
-
N-Substitution : Modification of the primary amine can have a profound impact on selectivity. N-alkylation has been a successful strategy for increasing LSD1 potency and selectivity over the MAO isoforms. Bulky N-substituents can sterically hinder binding to the more constrained active sites of the MAOs.
Evaluating Novel Derivatives: A Practical Guide
Given the lack of publicly available performance data for many cyclopropylamine derivatives, including this compound, empirical testing is essential. The following protocols provide a robust framework for the in vitro evaluation of novel compounds against MAO-A, MAO-B, and LSD1.
Caption: General experimental workflow for in vitro enzyme inhibition assays.
Experimental Protocols
Protocol 1: In Vitro Fluorometric MAO Inhibition Assay
This protocol is adapted from commercially available kits and provides a reliable method for determining the IC50 values of test compounds against MAO-A and MAO-B.
-
Reagent Preparation : Prepare the assay buffer, recombinant human MAO-A or MAO-B enzyme, a suitable substrate (e.g., tyramine), and a fluorescent probe (e.g., Amplex Red) according to the manufacturer's instructions.
-
Compound Preparation : Create a stock solution of the test compound in DMSO. Perform serial dilutions of the stock solution in the assay buffer to generate a range of test concentrations.
-
Assay Procedure :
-
Add the test compound dilutions to the wells of a 96-well black microplate.
-
Include appropriate controls: a no-enzyme control, a vehicle control (DMSO without the test compound), and a positive control with a known MAO inhibitor (e.g., tranylcypromine).
-
Add the MAO enzyme to all wells except the no-enzyme control.
-
For irreversible inhibitors, pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the enzymatic reaction by adding the substrate and fluorescent probe mixture to all wells.
-
-
Data Acquisition : Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex Red) over time or as an endpoint reading.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: In Vitro Colorimetric LSD1 Inhibition Assay
This protocol is based on the principle of detecting the demethylated product of an LSD1-specific substrate.
-
Reagent Preparation : Use a commercially available LSD1 inhibitor screening kit. Prepare the assay buffer, a di-methylated histone H3K4 peptide substrate, recombinant human LSD1 enzyme, a specific primary antibody for the demethylated product, and a secondary antibody conjugated to horseradish peroxidase (HRP). Also prepare the HRP substrate (e.g., TMB).
-
Compound Preparation : Prepare serial dilutions of the test compound in the assay buffer as described in the MAO assay protocol.
-
Assay Procedure :
-
Coat a 96-well microplate with the di-methylated histone H3K4 substrate.
-
Add the test compound dilutions and the LSD1 enzyme to the wells.
-
Include vehicle and positive controls (e.g., a known LSD1 inhibitor).
-
Incubate the plate at 37°C to allow for the enzymatic reaction.
-
Wash the plate to remove unbound enzyme and compounds.
-
Add the primary antibody and incubate to allow for binding to the demethylated substrate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After another incubation and wash step, add the TMB substrate.
-
-
Data Acquisition : Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis : The absorbance is proportional to the amount of demethylated product. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
The phenylcyclopropylamine scaffold remains a highly valuable starting point for the design of potent inhibitors of MAO and LSD1. While a direct performance comparison of this compound is not possible due to the absence of public data, this guide provides a comprehensive framework for understanding and evaluating this important class of molecules. By leveraging the provided performance benchmarks of well-characterized derivatives, insights into structure-activity relationships, and detailed experimental protocols, researchers are well-equipped to assess the potential of novel phenylcyclopropylamine compounds and contribute to the development of next-generation therapeutics for a range of diseases.
References
-
Mimasu, S., Umezawa, N., Sato, S., Higuchi, T., Umehara, T., & Yokoyama, S. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry, 49(30), 6494–6503. [Link]
- Oryzon Genomics S.A. (2014). Cyclopropylamines as LSD1 inhibitors.
- GlaxoSmithKline LLC. (2012). Cyclopropylamines as lsd1 inhibitors.
- Janssen Pharmaceutica NV. (2016). (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors.
-
Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry, 12(10), 2645-2652. [Link]
-
Song, Y., et al. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 13(7), 2547-2555. [Link]
-
Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 47(7), 1796-1806. [Link]
-
Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances, 14(2), 1126-1130. [Link]
-
University of Michigan. (2025). New LSD1 inhibitors disclosed in University of Michigan patent. BioWorld. [Link]
-
Edmondson, D. E., & Binda, C. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS journal, 282(11), 2039–2047. [Link]
-
Menzek, A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic chemistry, 90, 103017. [Link]
- Incyte Corporation. (2018). Lsd1 inhibitors and medical uses thereof.
-
Patsnap. (2025). What MAO inhibitors are in clinical trials currently? Synapse. [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Lee, H. S., et al. (2019). Marine natural products with monoamine oxidase (MAO) inhibitory activity. Marine drugs, 17(5), 284. [Link]
-
Wikipedia. (2024). Monoamine oxidase inhibitor. [Link]
- Merz Pharma GmbH & Co KGaA. (2006). Combination of a nmda receptor antagonist and a mao-inhibitor or a gadph-inhibitor for the treatment of central nervous system-related conditions.
-
Grygorenko, O. O., & Radchenko, D. S. (2021). Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles. Molecules (Basel, Switzerland), 26(16), 4983. [Link]
-
ResearchGate. (2022). (Continued) Overview of LSD1 inhibitors currently in clinical investigations for cancer treatment. [Link]
Sources
- 1. longdom.org [longdom.org]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. MA35096B1 - Cyclopropylamines as lsd1 inhibitors - Google Patents [patents.google.com]
- 6. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]
- 7. WO2012135113A2 - Cyclopropylamines as lsd1 inhibitors - Google Patents [patents.google.com]
- 8. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Purity and Identity: A Comparative Guide for Commercially Sourced (1-(3-Bromophenyl)cyclopropyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity and confirmed identity of starting materials are paramount. This guide provides a comprehensive framework for the independent verification of commercially sourced (1-(3-Bromophenyl)cyclopropyl)methanamine, a key building block in the synthesis of various pharmacologically active molecules. As a Senior Application Scientist, my objective is to equip you with not just the methods, but also the scientific rationale to critically assess the quality of this crucial reagent. This guide will detail orthogonal analytical techniques, outline potential impurities, and provide a roadmap for establishing a robust, self-validating quality control system in your laboratory.
The Critical Need for Independent Verification
This compound is a primary amine whose structural integrity is vital for the desired downstream reactivity and biological activity of its derivatives. Commercially available reagents can vary in purity due to residual starting materials, by-products from the synthetic route, or degradation products. Relying solely on a supplier's Certificate of Analysis (CoA) without independent verification can introduce significant variability into experiments, leading to irreproducible results and potentially compromising the integrity of a research program.
Potential Impurities: A Synthesis-Based Perspective
Understanding the potential impurities begins with a plausible synthetic route. A common method for the synthesis of primary cyclopropylamines is the Hofmann rearrangement of a cyclopropanecarboxamide.[1]
Potential Impurities May Include:
-
Starting Materials: Unreacted 1-(3-bromophenyl)cyclopropanecarbonitrile or 1-(3-bromophenyl)cyclopropanecarboxamide.
-
By-products of Hofmann Rearrangement: Nitriles can be formed as by-products.[1]
-
Isomeric Impurities: Positional isomers of the bromine on the phenyl ring (e.g., 2-bromo or 4-bromo analogs) could be present if the starting bromophenylacetonitrile was not pure.
-
Solvent Residues: Residual solvents from synthesis and purification steps.
Orthogonal Analytical Verification Workflow
A multi-pronged analytical approach is essential for the unambiguous confirmation of both identity and purity. The following sections detail the recommended techniques, their underlying principles, and expected outcomes for a high-purity sample of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the definitive identification of an organic molecule. Both ¹H and ¹³C NMR should be employed.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Obtain a standard proton spectrum.
-
Expected chemical shifts (δ) for the aromatic protons will be in the range of 7.0-7.5 ppm.
-
The methylene protons of the aminomethyl group are expected around 2.5-3.0 ppm.
-
The cyclopropyl protons will appear as complex multiplets in the upfield region, typically between 0.5-1.5 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Aromatic carbons will resonate between 120-145 ppm.
-
The aminomethyl carbon should appear around 40-50 ppm.
-
The cyclopropyl carbons will be in the upfield region, typically 10-25 ppm.
-
-
Identity Confirmation: The observed chemical shifts and coupling patterns in both ¹H and ¹³C spectra should be consistent with the structure of this compound.
-
Purity Estimation: Integration of the peaks in the ¹H NMR spectrum can be used to quantify impurities if their signals are resolved from the main compound. The absence of unexpected signals is a strong indicator of high purity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 (m) | 122 - 135 |
| Aromatic C-Br | - | ~122 |
| Aromatic C-C(CH₂)NH₂ | - | ~145 |
| -CH₂-NH₂ | 2.5 - 3.0 (s) | 40 - 50 |
| Cyclopropyl CH₂ | 0.5 - 1.5 (m) | 10 - 20 |
| Cyclopropyl C | - | 20 - 30 |
| -NH₂ | 1.0 - 2.0 (br s) | - |
Note: These are predicted values. Actual spectra should be compared with a verified reference standard if available.
Chromatographic Techniques: Purity Profiling and Impurity Detection
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for separating and quantifying impurities.
HPLC is a robust technique for assessing the purity of non-volatile and thermally labile compounds. Due to the basic nature of amines, which can lead to poor peak shape on standard silica-based columns, specific column chemistries and mobile phase additives are often necessary.
-
Column: A C18 column with end-capping is a good starting point (e.g., 4.6 mm x 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The acidic additive improves peak shape by protonating the amine.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
The purity of the sample is determined by the area percentage of the main peak in the chromatogram. Any additional peaks represent impurities. For quantitative analysis, a reference standard of known purity is required.
GC-MS is a powerful technique for the analysis of volatile compounds. Primary amines can sometimes exhibit poor peak shapes in GC due to their polarity. Derivatization can be employed to improve chromatographic performance, but a direct injection on a suitable column is often sufficient for purity assessment.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Splitless injection at 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1 minute, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Purity: The relative peak area in the Total Ion Chromatogram (TIC) provides an estimate of purity.
-
Identity Confirmation: The mass spectrum of the main peak should be consistent with the molecular weight (226.12 g/mol ) and expected fragmentation pattern of this compound. Key fragments would likely arise from the loss of the aminomethyl group, and cleavage of the cyclopropyl ring. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.
Table 2: Comparison of Chromatographic Methods
| Technique | Advantages | Disadvantages | Primary Application |
| HPLC-UV | Excellent for non-volatile impurities, robust quantification. | May require method development for optimal peak shape. | Purity assessment and quantification. |
| GC-MS | Provides molecular weight and structural information from fragmentation. Excellent for volatile impurities. | Can have issues with peak tailing for polar amines. | Identity confirmation and detection of volatile impurities. |
Elemental Analysis: Fundamental Compositional Verification
Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and bromine in the compound. This technique is a fundamental check of the empirical formula.
-
Instrumentation: Use a calibrated CHN elemental analyzer.
-
Sample Preparation: Provide a few milligrams of the dried, pure sample.
-
Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified. Bromine content can be determined by other methods such as titration or ion chromatography after combustion.
The experimentally determined percentages of each element should agree with the theoretical values for the molecular formula C₁₀H₁₂BrN within an acceptable error margin (typically ±0.4%).
Table 3: Theoretical Elemental Composition of C₁₀H₁₂BrN
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.011 | 10 | 120.11 | 53.12% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.35% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 35.33% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.20% |
| Total | 226.117 | 100.00% |
Visualization of Analytical Workflows
Caption: Orthogonal Analytical Workflow for Reagent Verification.
Conclusion
The independent verification of this compound is a critical step in ensuring the reliability and reproducibility of research and development activities. By employing a combination of NMR spectroscopy for structural confirmation, chromatographic techniques for purity profiling, and elemental analysis for compositional verification, researchers can have a high degree of confidence in the quality of their starting materials. This guide provides the framework for establishing such a verification process. It is imperative that laboratories develop their own internal standards and acceptance criteria based on the specific requirements of their applications.
References
-
Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks. Available at: [Link]
Sources
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a new chemical entity is a cornerstone of successful drug development.[1] This guide provides a comparative study of the anticipated pharmacokinetic profiles of (1-(3-Bromophenyl)cyclopropyl)methanamine and related compounds, offering a framework for their evaluation. We will delve into the rationale behind experimental choices, provide detailed methodologies, and present comparative data to inform early-stage drug development decisions.
The incorporation of a cyclopropyl group in drug candidates is a widely used strategy to enhance potency, metabolic stability, and other desirable drug-like properties.[2][3][4] However, the unique strained ring system of cyclopropylamines can also lead to specific metabolic pathways and potential bioactivation, making a thorough pharmacokinetic characterization essential.[2][5][6][7]
I. The Importance of Early ADME Profiling
A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is critical in early drug discovery.[8][9] It allows for the early identification of potential liabilities, guides medicinal chemistry efforts to optimize pharmacokinetic properties, and helps predict in vivo performance. For compounds targeting the Central Nervous System (CNS), such as potential neuro-active agents, understanding brain penetration is an additional critical factor.[10][11]
II. Experimental Methodologies: A Self-Validating System
The following protocols represent a robust approach to characterizing the pharmacokinetic profile of novel cyclopropylamine derivatives. The causality behind each step is explained to provide a deeper understanding of the experimental design.
A. In Vitro ADME Assays
In vitro assays are crucial for early screening and provide insights into a compound's intrinsic properties before moving to more complex in vivo studies.[8][12][9][13]
1. Metabolic Stability Assessment
-
Rationale: To determine the intrinsic clearance of a compound by liver enzymes, primarily Cytochrome P450s (CYPs). This helps predict the in vivo half-life and first-pass metabolism. The cyclopropyl group can influence metabolic stability, sometimes blocking metabolism at adjacent sites.[2]
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubate the compound (typically at 1 µM) with liver microsomes (from human, rat, or other relevant species) and NADPH (a necessary cofactor for CYP enzymes) at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the remaining parent compound concentration using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
2. Plasma Protein Binding
-
Rationale: The extent of binding to plasma proteins affects the free (unbound) concentration of a drug, which is the portion available to exert its pharmacological effect and be cleared.
-
Protocol:
-
Use rapid equilibrium dialysis (RED) devices.
-
Add the test compound to plasma in one chamber and buffer in the other.
-
Incubate until equilibrium is reached.
-
Measure the concentration of the compound in both chambers by LC-MS/MS.
-
Calculate the fraction unbound (fu).
-
3. Cell Permeability (Caco-2 Assay)
-
Rationale: To predict intestinal absorption of orally administered drugs. The Caco-2 cell line is a model of the intestinal epithelium.
-
Protocol:
-
Culture Caco-2 cells on a semi-permeable membrane.
-
Add the test compound to the apical (A) side.
-
Measure the appearance of the compound on the basolateral (B) side over time.
-
Calculate the apparent permeability coefficient (Papp).
-
Caption: A typical workflow for in vitro ADME profiling.
B. In Vivo Pharmacokinetic Studies
In vivo studies are essential to understand how a compound behaves in a whole organism, integrating all ADME processes.[13][14]
1. Single-Dose Pharmacokinetic Study in Rodents
-
Rationale: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.
-
Protocol:
-
Administer the compound to a cohort of rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
Extract the drug from plasma using techniques like protein precipitation or liquid-liquid extraction.[15][16]
-
Quantify the drug concentration in the plasma samples using a validated bioanalytical method, typically LC-MS/MS.[17][18]
-
Plot the plasma concentration-time curve and calculate pharmacokinetic parameters using appropriate software.
-
Caption: The workflow for an in vivo pharmacokinetic study.
III. Comparative Pharmacokinetic Profiles
To illustrate the application of these methodologies, we will examine the known pharmacokinetic profile of a related compound, 1-(3′-bromophenyl)-heliamine, and present hypothetical yet plausible profiles for this compound and two other structural analogs.
A. Reference Compound: 1-(3′-bromophenyl)-heliamine
A study on 1-(3′-bromophenyl)-heliamine in rats after oral administration revealed a maximum plasma concentration (Cmax) of 568.65 ± 122.14 ng/mL, which was reached at a Tmax of 1.00 ± 0.45 hours.[19][20]
| Parameter | Value (mean ± SD) | Source |
| Cmax | 568.65 ± 122.14 ng/mL | [19][20] |
| Tmax | 1.00 ± 0.45 h | [19][20] |
B. Comparative Analysis of Hypothetical Compounds
The following table presents hypothetical pharmacokinetic data for this compound and two related compounds to facilitate a comparative discussion. These values are projected based on the reference compound and known structure-ADME relationships.
| Compound | Structure | Cmax (ng/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Brain/Plasma Ratio |
| This compound | 450 | 1.5 | 6 | 45 | 1.2 | |
| Compound A (4-fluoro analog) | 550 | 1.0 | 8 | 60 | 1.5 | |
| Compound B (3-chloro analog) | 400 | 2.0 | 5 | 35 | 0.8 |
Discussion of Comparative Profiles:
-
This compound: The projected profile suggests moderate oral absorption and a reasonable half-life. The brain-to-plasma ratio indicates good CNS penetration, which is often a goal for neurologically active compounds.[21][11]
-
Compound A (4-fluoro analog): The introduction of a fluorine atom can often improve metabolic stability and membrane permeability, leading to higher bioavailability and a longer half-life. The increased brain-to-plasma ratio suggests enhanced CNS penetration.
-
Compound B (3-chloro analog): The chloro substitution might lead to slightly lower absorption and a shorter half-life compared to the bromo analog, potentially due to differences in metabolism. The lower brain-to-plasma ratio suggests reduced CNS penetration.
IV. Metabolism of this compound
The metabolism of cyclopropylamines can be complex. The primary metabolic pathways for 1-(3′-bromophenyl)-heliamine were identified as demethylation, dehydrogenation, epoxidation, and subsequent phase II conjugation with glucuronic acid and sulfate.[19][20] For this compound, we can anticipate several potential metabolic routes.
A significant concern with cyclopropylamines is the potential for CYP-mediated bioactivation to form reactive metabolites.[2][5][6] This can involve the oxidation of the cyclopropylamine moiety, leading to ring-opened intermediates that can covalently bind to proteins.[2][5][6][7]
Caption: Potential metabolic fate of the parent compound.
V. Conclusion and Future Directions
This guide provides a comprehensive framework for the pharmacokinetic evaluation of this compound and related compounds. The presented experimental protocols and comparative data highlight the importance of early and thorough ADME profiling in drug discovery. Future studies should focus on obtaining empirical data for the target compounds to validate these projections and further investigate the potential for metabolic bioactivation. A clear understanding of the pharmacokinetic profile is paramount for the successful development of safe and effective therapeutics.[1]
VI. References
-
Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats - MDPI. (2022-11-29). Available at: [Link]
-
Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats - PMC. (2022-11-29). Available at: [Link]
-
Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. (n.d.). Available at: [Link]
-
In vivo PK / Pharmacokinetic Studies - Sygnature Discovery. (n.d.). Available at: [Link]
-
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (n.d.). Available at: [Link]
-
Pharmacokinetic Principles and Their Application to Central Nervous System Tumors - PMC. (2020-10-06). Available at: [Link]
-
Absorption, distribution, metabolism and excretion of p-bromophenylacetylurea in the female rat - PubMed. (n.d.). Available at: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (n.d.). Available at: [Link]
-
In Vitro ADME - Selvita. (n.d.). Available at: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (n.d.). Available at: [Link]
-
Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed. (2024-04-16). Available at: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. (2019-09-01). Available at: [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). Available at: [Link]
-
Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry. (n.d.). Available at: [Link]
-
The role of Pharmacokinetics in drug development - GSC Online Press. (2025-03-13). Available at: [Link]
-
In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed. (2008-02-26). Available at: [Link]
-
The main pharmacokinetic parameters of 1−(3 −bromophenyl)−heliamine in... - ResearchGate. (n.d.). Available at: [Link]
-
In vivo pharmacokinetic experiments in preclinical drug development - Symeres. (n.d.). Available at: [Link]
-
ADME of Biologics—What Have We Learned from Small Molecules? - PubMed Central - NIH. (n.d.). Available at: [Link]
-
Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
Bioanalytical Method Development and Validation - BEBAC. (n.d.). Available at: [Link]
-
In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity | Chemical Research in Toxicology - ACS Publications. (n.d.). Available at: [Link]
-
(PDF) LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - ResearchGate. (2025-05-06). Available at: [Link]
-
Designing an In Vivo Preclinical Research Study - MDPI. (n.d.). Available at: [Link]
-
In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Available at: [Link]
-
Pharmacokinetic Strategies in CNS Drug Discovery. (n.d.). Available at: [Link]
-
Drug Elimination - StatPearls - NCBI Bookshelf - NIH. (n.d.). Available at: [Link]
-
Methods in Testing Interrelationships Between Excretion of Drugs via Urine and Bile. (n.d.). Available at: [Link]
-
In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity - ACS Publications. (2008-02-26). Available at: [Link]
-
Bioanalytical Method Validation - International Journal of Pharmaceutical Sciences Review and Research. (2019-04-26). Available at: [Link]
-
(PDF) Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS) - ResearchGate. (2025-09-18). Available at: [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016-10-13). Available at: [Link]
-
In Vitro ADME Assays and Services - Charles River Laboratories. (n.d.). Available at: [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selvita.com [selvita.com]
- 9. criver.com [criver.com]
- 10. Pharmacokinetic Principles and Their Application to Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. symeres.com [symeres.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 16. bebac.at [bebac.at]
- 17. researchgate.net [researchgate.net]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. mdpi.com [mdpi.com]
- 20. Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aragenbio.com [aragenbio.com]
Safety Operating Guide
Navigating the Disposal of (1-(3-Bromophenyl)cyclopropyl)methanamine: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (1-(3-Bromophenyl)cyclopropyl)methanamine (CAS No. 886365-87-3), a compound frequently utilized in synthetic chemistry and drug discovery. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical information grounded in established safety protocols.
Understanding the Hazard Profile
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye damage.[1]
-
May cause respiratory irritation.[1]
The molecule can be deconstructed into three key functional groups, each contributing to its overall hazard profile:
-
Brominated Aromatic Ring: Halogenated organic compounds are often characterized by their environmental persistence and potential for bioaccumulation.[2][3] Brominated aromatic compounds, in particular, can be toxic and may form more hazardous byproducts, such as polybrominated dibenzodioxins or dibenzofurans, under improper disposal conditions like uncontrolled incineration.[4]
-
Primary Aromatic Amine: Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[5][6] They can often be absorbed through the skin.[7]
-
Cyclopropylamine Moiety: The strained cyclopropane ring bonded to a nitrogen atom is a reactive functional group. Studies on similar cyclopropylamine-containing compounds have shown that they can be metabolically activated in the body to form reactive intermediates.[8] This reactivity can lead to cellular damage, and some cyclopropylamines have been associated with hepatotoxicity (liver damage).[8]
Given these characteristics, this compound must be handled as a hazardous substance with potential for long-term environmental and health effects.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. Aromatic amines can be readily absorbed through the skin.[7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes that can cause serious eye damage.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | To avoid inhalation of any vapors or aerosols, which may cause respiratory irritation.[1] |
Segregation and Waste Collection: Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound falls into multiple waste categories, necessitating careful handling to prevent dangerous reactions.
Core Principle: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Waste Stream Classification: This compound should be treated as a halogenated organic waste .
Collection Procedure:
-
Select a Compatible Container: Use a clearly labeled, leak-proof container designated for halogenated organic waste. The container should be made of a material compatible with amines and halogenated compounds, such as high-density polyethylene (HDPE).
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Segregation:
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT mix with acidic waste. Amines are basic and can react exothermically with acids.
-
DO NOT mix with oxidizing agents. Amines can react violently with strong oxidizers.
-
DO NOT dispose of down the drain. This can harm aquatic life and is a violation of environmental regulations.[7]
-
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste Segregation Workflow for this compound.
Disposal Protocol: Step-by-Step
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel are responsible for the safe collection, storage, and preparation of the waste for pickup.
Step 1: Waste Accumulation
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in the designated and properly labeled halogenated organic waste container.
-
Keep the container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.
Step 2: Decontamination of Empty Containers
-
Empty containers that held pure this compound must also be treated as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).
-
The rinsate from this process is also considered hazardous waste and must be collected in the halogenated organic waste container.
-
After triple-rinsing, deface the label on the original container and dispose of it according to your institution's guidelines for chemically contaminated glassware or plastic.
Step 3: Handling Spills
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbent material and place it in the designated halogenated organic waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Step 4: Arranging for Final Disposal
-
Once the waste container is full, or in accordance with your institution's waste pickup schedule, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.
-
Ensure all paperwork is completed accurately, detailing the contents of the waste container.
Regulatory Framework
The disposal of this compound is governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA). Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to ensure the "cradle-to-grave" management of hazardous waste.
While this specific compound may not be explicitly listed as a "P" or "U" series hazardous waste, its properties as a halogenated organic compound would likely classify it under the "F" list of hazardous wastes from non-specific sources if it is a spent solvent. For example, spent halogenated solvents used in degreasing are listed as F001 hazardous waste.[9][10][11] Regardless of its specific listing, its hazardous characteristics necessitate its disposal as regulated hazardous waste.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding its chemical hazards, utilizing appropriate personal protective equipment, strictly adhering to waste segregation protocols, and following a detailed disposal plan, researchers can protect themselves, their colleagues, and the environment. This commitment to safety and environmental stewardship is paramount in the scientific community.
References
-
Environmental Impact of Flame Retardants (Persistence and Biodegradability) . PMC - NIH. [Link]
-
Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I . ChemRxiv. [Link]
-
A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants . Environmental Science & Technology - ACS Publications. [Link]
-
Oxidative ring opening of cyclopropylamines into 1,2‐dioxolanes . ResearchGate. [Link]
-
The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds . Global Environment - Liverpool University Press. [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater . MDPI. [Link]
-
ENVIRONMENTAL FATE OF THREE NOVEL BROMINATED FLAME RETARDANTS IN AQUATIC MESOCOSMS . Semantic Scholar. [Link]
-
Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers . Environmental Science & Technology - ACS Publications. [Link]
-
[Toxicity of selected brominated aromatic compounds] . PubMed. [Link]
-
In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity . Chemical Research in Toxicology - ACS Publications. [Link]
-
886365-87-3|this compound . BIOFOUNT. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. [Link]
-
amines, aromatic 2002 | niosh . CDC. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio . Longdom Publishing. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) . CDC. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . CDC. [Link]
-
This compound [P84945] . ChemUniverse. [Link]
-
Hazardous Waste Listings . EPA. [Link]
-
EPA Hazardous Waste Codes . Environmental Safety, Sustainability and Risk - ESSR. [Link]
-
Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment . PubMed. [Link]
-
Hazardous Waste Management Manual . AdventHealth University. [Link]
-
Aromatic Amine Toxicity . Sustainability. [Link]
-
EPA HAZARDOUS WASTE CODES . University of Vermont. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ResearchGate. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US EPA. [Link]
Sources
- 1. restoredcdc.org [restoredcdc.org]
- 2. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
- 4. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. epa.gov [epa.gov]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. wku.edu [wku.edu]
A Researcher's Guide to the Safe Handling of (1-(3-Bromophenyl)cyclopropyl)methanamine
An In-Depth Technical Guide for Laboratory Professionals
As novel chemical entities are synthesized and utilized in drug discovery and development, a thorough understanding of their potential hazards is paramount to ensuring laboratory safety. (1-(3-Bromophenyl)cyclopropyl)methanamine, a compound with potential applications in pharmaceutical research, requires careful handling due to its chemical structure, which incorporates a primary amine, a cyclopropyl group, and a brominated aromatic ring. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal procedures for this compound, grounded in established safety principles for handling analogous chemical classes.
Hazard Assessment: Understanding the Risks
-
Primary Amines: This class of compounds can be corrosive and cause severe skin burns and eye damage.[1][2] They can also be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Organobromides: Halogenated organic compounds may pose toxicological risks and require specific disposal procedures to prevent environmental contamination.[4][5]
-
Cyclopropylamines: The cyclopropylamine moiety is present in various bioactive molecules. The SDS for cyclopropylamine indicates it is a highly flammable liquid and vapor, is harmful if swallowed, and causes severe skin burns and eye damage.[1][2][6]
Given these characteristics, this compound should be treated as a hazardous substance, requiring stringent safety precautions.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection required.
| Protection Level | Required PPE | Rationale |
| Minimum PPE | Safety glasses with side shields, lab coat, long pants, and closed-toe shoes.[7] | Provides a baseline of protection against incidental splashes and contact. |
| Enhanced Protection | Chemical splash goggles, face shield, chemical-resistant gloves (e.g., nitrile), and a chemical-resistant apron over a lab coat.[3][7][8] | Essential when there is a risk of splashes or when handling larger quantities of the compound. A face shield offers broader protection for the face and neck.[9] |
| Maximum Protection | Full-body chemical-resistant suit, double-layered gloves, and respiratory protection (e.g., a respirator or use of a fume hood).[10][11][12][13] | Necessary for large-scale operations, in case of a spill, or when there is a potential for aerosol generation. |
Glove Selection: The choice of glove material is critical. Nitrile gloves are a common and effective choice for incidental contact with many chemicals.[7] For prolonged handling or in the event of a spill, heavier-duty gloves should be used. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is essential to minimize the risk of exposure and accidents.
Preparation and Handling
-
Work in a Ventilated Area: All work with this compound should be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors.[4]
-
Gather All Necessary Materials: Before starting any procedure, ensure that all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Prevent Static Discharge: As some related compounds are flammable, take precautions to prevent the buildup of electrostatic charge, especially when transferring the substance.[1][6]
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, acids, and bases, as these may react violently.
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][14][15] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][14][15] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[14][15] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a designated hazardous waste container.[10] For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
Waste Segregation
Due to its halogenated nature, this compound must be disposed of in a designated "Halogenated Organic Waste" container.[4][5] Do not mix it with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[16][17]
Container Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[16][18]
-
Keep waste containers tightly closed when not in use and store them in a well-ventilated area, away from incompatible materials.[16]
-
Follow your institution's specific guidelines for the storage and pickup of hazardous waste.
Conclusion
The safe handling of this compound requires a proactive and informed approach. By understanding the potential hazards associated with its chemical structure and adhering to the stringent PPE, operational, and disposal protocols outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the available safety data for structurally related compounds to ensure the highest level of safety.
References
- What are the Health and Safety Guidelines for Using Amines?
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry.
- Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY D
- Halogenated Solvents in Laboratories - Campus Oper
- Cyclopropylamine - Apollo Scientific.
- hazardous waste segreg
- Cyclopropylamine - Santa Cruz Biotechnology.
- CYCLOPROPYLAMINE FOR SYNTHESIS MSDS CAS No: 765-30-0 MSDS - Loba Chemie.
- Halogenated Organic Liquids - Standard Oper
- 7.2 Organic Solvents - Cornell EHS.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
- Personal Protective Equipment | US EPA.
- SAFETY D
- Personal Protective Equipment (PPE) - CHEMM.
- SAFETY D
- How to Choose PPE for Chemical Work.
- Discover the Various Types of PPE for Optimal Chemical Safety.
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. bucknell.edu [bucknell.edu]
- 6. lobachemie.com [lobachemie.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. velsafe.com [velsafe.com]
- 12. epa.gov [epa.gov]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. enamine.enamine.net [enamine.enamine.net]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

